molecular formula C22H36O4 B10768234 16,16-Dimethyl prostaglandin A1

16,16-Dimethyl prostaglandin A1

Cat. No.: B10768234
M. Wt: 364.5 g/mol
InChI Key: CTQQHQGBBMYJPT-SDAZVVQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,16-Dimethyl prostaglandin A1 is a useful research compound. Its molecular formula is C22H36O4 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17?,18-,20-/m1/s1

InChI Key

CTQQHQGBBMYJPT-SDAZVVQKSA-N

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/C1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1, belonging to the class of cyclopentenone prostaglandins (B1171923) (cyPGs). This guide provides a comprehensive overview of its mechanism of action, focusing on its anti-proliferative, antiviral, and anti-inflammatory properties. dmPGA1 exerts its effects through a multi-faceted approach, including the inhibition of DNA synthesis, modulation of key inflammatory signaling pathways such as NF-κB, and induction of cell cycle arrest and apoptosis. While it shares structural similarities with other prostaglandins that interact with specific G-protein coupled receptors, a significant part of its biological activity is attributed to its α,β-unsaturated carbonyl group, which can react with cellular nucleophiles via Michael addition. This technical guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Core Mechanisms of Action

16,16-Dimethyl prostaglandin A1 is a synthetic analog of Prostaglandin A1 (PGA1) and is characterized by its resistance to metabolic degradation, which prolongs its biological activity. Its primary mechanisms of action include the inhibition of DNA synthesis in cancer cells and the suppression of viral replication.[1] These effects are mediated through a combination of receptor-dependent and independent pathways.

Anti-proliferative and Pro-apoptotic Effects

The pro-apoptotic activity of cyPGs is often mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS) and the activation of caspases.

Antiviral Activity

dmPGA1 exhibits significant antiviral activity against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1) at concentrations that do not harm host cells.[3] The antiviral mechanism is thought to involve the inhibition of viral protein synthesis.[4]

Antiviral Activity of this compound
Virus ID50 (µg/mL)
HSV-1 (Vero cells) 3.8 - 5.6
HSV-1 (Human foreskin fibroblasts) 4.6 - 7.3
HSV-2 (Vero cells) 3.8 - 4.5
HSV-2 (Human foreskin fibroblasts) 5.7
HIV-1 (acutely infected T cells) 2.5
HIV-1 (chronically infected macrophages) 5.2
Data sourced from Hughes-Fulford et al., 1992.[3]

Signaling Pathways Modulated by this compound

The biological effects of dmPGA1 are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Pathway

A central mechanism of action for cyclopentenone prostaglandins, including PGA1 and likely dmPGA1, is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is a critical regulator of inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, viral proteins), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

PGA1 has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[5] This effect is dependent on the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation p50/p65 p50/p65 IkBa-p50/p65 IκBα-p50/p65 Complex p50/p65_nuc p50/p65 p50/p65->p50/p65_nuc Translocation IkBa-p50/p65->p50/p65 Releases dmPGA1 dmPGA1 dmPGA1->IKK Inhibits DNA DNA p50/p65_nuc->DNA Binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Activates Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Interaction with Prostanoid Receptors

While a significant portion of dmPGA1's activity is receptor-independent, its structural similarity to other prostaglandins suggests potential interactions with prostanoid receptors, which are G-protein coupled receptors. The binding affinities of the closely related 16,16-dimethyl-PGE2 for various mouse prostanoid receptors have been determined, providing a strong indication of potential targets for dmPGA1.

Ligand Receptor Ki (nM)
16,16-dimethyl-PGE2EP1>10000
EP234
EP31.9
EP420
DP>10000
FP210
IP>10000
TP>10000
Data for 16,16-dimethyl-PGE2 from Kiriyama et al., 1997.[7]

The low nanomolar affinity of 16,16-dimethyl-PGE2 for EP2, EP3, and EP4 receptors suggests that dmPGA1 may also interact with these receptors to modulate intracellular signaling, such as cyclic AMP (cAMP) levels.

Potential Modulation of PPARγ, MAPK, and JAK/STAT Pathways

As a cyclopentenone prostaglandin, dmPGA1 is also a potential ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation. Activation of PPARγ can lead to the transrepression of pro-inflammatory genes.

Furthermore, prostaglandins are known to influence the activity of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are critical for cell proliferation, differentiation, and survival. However, direct quantitative data on the effects of dmPGA1 on these specific pathways are currently limited.

Receptor-Independent Mechanism: Michael Addition

A key feature of cyclopentenone prostaglandins is the presence of an electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring. This reactive center allows these molecules to form covalent adducts with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, through a process called Michael addition. This receptor-independent mechanism is thought to be a major contributor to their biological activities, including the inhibition of NF-κB and the induction of heat shock proteins.

Michael_Addition cluster_reaction Michael Addition Reaction dmPGA1 16,16-Dimethyl PGA1 (Electrophile) Adduct Covalent Adduct dmPGA1->Adduct Protein Cellular Protein (Nucleophile -SH) Protein->Adduct Altered_Protein Altered Protein Function (e.g., Enzyme Inhibition) Adduct->Altered_Protein Leads to

Figure 2: Receptor-independent mechanism of action via Michael addition.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of cyclopentenone prostaglandin mechanisms.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of dmPGA1 on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: Human cell lines (e.g., HEK293T, HeLa) are cultured under standard conditions. Cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

  • Treatment: After 24 hours, cells are pre-treated with various concentrations of dmPGA1 for a specified time (e.g., 1-2 hours).

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA), for 6-8 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The percentage of inhibition by dmPGA1 is calculated relative to the stimulated control.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of dmPGA1 on the viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., B16 melanoma, Lewis lung carcinoma) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of dmPGA1 for 24, 48, or 72 hours.

  • MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of dmPGA1 on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are treated with dmPGA1 at a specific concentration (e.g., IC50 value) for 24 or 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Antiviral Assay (HIV-1 p24 Antigen Assay)

Objective: To quantify the inhibitory effect of dmPGA1 on HIV-1 replication.

Methodology:

  • Cell Infection: Target cells (e.g., T-cell lines or peripheral blood mononuclear cells) are infected with a known amount of HIV-1.

  • Treatment: Immediately after infection, cells are treated with various concentrations of dmPGA1.

  • Culture and Sampling: The infected and treated cells are cultured for several days, with supernatant samples collected at different time points.

  • p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatants is quantified using a commercial p24 antigen ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The reduction in p24 production in dmPGA1-treated cultures compared to untreated controls is calculated to determine the ID50.

Conclusion

This compound is a potent bioactive lipid with a complex mechanism of action that encompasses both receptor-dependent and independent pathways. Its ability to inhibit DNA synthesis, suppress viral replication, and modulate key inflammatory signaling pathways like NF-κB underscores its therapeutic potential. The presence of the electrophilic center in its cyclopentenone ring, enabling Michael addition reactions with cellular proteins, is a critical feature that distinguishes its mode of action from that of classical prostanoids. Further research is warranted to fully elucidate the specific molecular targets of dmPGA1 and to translate its promising preclinical activities into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic utility of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 16,16-Dimethyl Prostaglandin (B15479496) A1 (16,16-dimethyl PGA1), a synthetic analog of the naturally occurring Prostaglandin A1. Due to its metabolic stability conferred by the gem-dimethyl group at the C-16 position, this compound has been a subject of interest in medicinal chemistry. This document outlines the core synthetic strategies, details key experimental protocols, and presents relevant data in a structured format.

Core Synthetic Strategy: A Convergent Approach

The total synthesis of 16,16-Dimethyl Prostaglandin A1 typically follows a convergent strategy, which involves the synthesis of two key fragments: the cyclopentenone core (α-chain precursor) and the ω-chain containing the characteristic 16,16-dimethyl group. These fragments are then coupled, followed by functional group manipulations to yield the final product. A common and well-established approach for prostaglandin synthesis is the Corey lactone route, which provides a versatile and stereocontrolled entry into various prostaglandin analogs.

A plausible and efficient synthetic route for this compound involves the initial synthesis of a more stable precursor, 16,16-Dimethyl Prostaglandin E1 (16,16-dimethyl PGE1), followed by a controlled dehydration reaction to introduce the α,β-unsaturated ketone characteristic of the PGA series.

Synthesis of the ω-Chain Precursor

The synthesis of the ω-chain is a critical step, as it introduces the 16,16-dimethyl functionality. A common method involves the alkylation of a suitable precursor.

Experimental Protocol: Synthesis of the 16,16-Dimethylated ω-Chain

A representative protocol for the synthesis of a key intermediate for the ω-chain is outlined below. This involves the creation of a phosphonate (B1237965) reagent which can then be used in a Horner-Wadsworth-Emmons reaction.

Step 1: Synthesis of 3,3-Dimethyl-2-oxoheptylphosphonate

  • Preparation of 3,3-dimethyl-2-heptanone: To a solution of 3,3-dimethyl-2-butanone in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF), add a strong base like lithium diisopropylamide (LDA) at -78 °C to generate the enolate. Subsequently, add n-propyl iodide and allow the reaction to warm to room temperature. After aqueous workup and purification by distillation, 3,3-dimethyl-2-heptanone is obtained.

  • α-Bromination: The resulting ketone is then subjected to α-bromination using a reagent like pyridinium (B92312) tribromide in THF to yield 1-bromo-3,3-dimethyl-2-heptanone.

  • Arbuzov Reaction: The α-bromo ketone is then reacted with triethyl phosphite (B83602) at elevated temperature (e.g., 120-140 °C) to afford diethyl (3,3-dimethyl-2-oxoheptyl)phosphonate. The product is purified by vacuum distillation.

Assembly of the Prostaglandin Skeleton

The synthesized ω-chain phosphonate is then coupled with a protected Corey lactone derivative to construct the full prostaglandin skeleton.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction
  • Preparation of the Ylide: The diethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethoxyethane (DME) at room temperature to generate the corresponding phosphonate carbanion (ylide).

  • Reaction with the Aldehyde: The protected Corey lactone diol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation. The resulting aldehyde is then added to the solution of the ylide at low temperature (e.g., -78 °C), and the reaction is allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product, a protected 16,16-dimethylated prostaglandin E-series precursor, is extracted with an organic solvent and purified by column chromatography.

Conversion to this compound

The final step in the synthesis is the conversion of the PGE1 analog to the PGA1 analog. This is typically achieved through a dehydration reaction, which eliminates the hydroxyl group at C-11 to form a double bond in the cyclopentenone ring.

Experimental Protocol: Dehydration of 16,16-Dimethyl PGE1
  • Acid-Catalyzed Dehydration: The protected 16,16-dimethyl PGE1 precursor is treated with a mild acid, such as a solution of acetic acid in a mixture of water and THF. The reaction is typically stirred at room temperature for several hours.

  • Deprotection and Purification: The protecting groups on the hydroxyl functions are then removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for silyl (B83357) ethers). The final product, this compound, is purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

StepReactionReagentsTypical Yield (%)
1AlkylationLDA, n-propyl iodide75-85
2α-BrominationPyridinium tribromide80-90
3Arbuzov ReactionTriethyl phosphite70-80
4Horner-Wadsworth-EmmonsNaH, Protected Corey aldehyde60-75
5Dehydration & DeprotectionAcetic acid, water, THF50-65

Visualizing the Synthesis Pathway

To better illustrate the logical flow of the synthesis, the following diagrams are provided.

Synthesis_Pathway cluster_omega ω-Chain Synthesis cluster_core Corey Lactone Derivatization cluster_coupling Coupling and Final Steps Ketone 3,3-Dimethyl-2-butanone AlkylatedKetone 3,3-Dimethyl-2-heptanone Ketone->AlkylatedKetone 1. LDA 2. n-PrI BromoKetone 1-Bromo-3,3-dimethyl-2-heptanone AlkylatedKetone->BromoKetone Pyr-HBr3 Phosphonate Diethyl (3,3-dimethyl-2-oxoheptyl)phosphonate BromoKetone->Phosphonate P(OEt)3 PGE1_analog Protected 16,16-Dimethyl PGE1 CoreyLactone Protected Corey Lactone CoreyAldehyde Protected Corey Aldehyde CoreyLactone->CoreyAldehyde PCC or Swern Ox. CoreyAldehyde->PGE1_analog HWE Reaction PGA1_product 16,16-Dimethyl PGA1 PGE1_analog->PGA1_product 1. Dehydration (AcOH) 2. Deprotection

Figure 1. Overall synthetic strategy for this compound.

Experimental_Workflow start Start Materials omega_synthesis ω-Chain Synthesis start->omega_synthesis core_prep Corey Aldehyde Preparation start->core_prep coupling Horner-Wadsworth-Emmons Coupling omega_synthesis->coupling core_prep->coupling modification Dehydration & Deprotection coupling->modification purification Purification modification->purification final_product 16,16-Dimethyl PGA1 purification->final_product

Figure 2. High-level experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers should consult the primary literature for more detailed experimental conditions and characterization data. The flexibility of the Corey lactone route allows for the synthesis of a wide range of prostaglandin analogs, and the principles outlined here can be adapted for the preparation of other novel derivatives for drug discovery and development.

An In-depth Technical Guide to the Biological Activity of 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1, engineered for increased metabolic stability. This modification enhances its biological half-life, making it a subject of significant interest for its therapeutic potential. This document provides a comprehensive overview of the known biological activities of 16,16-Dimethyl PGA1, with a primary focus on its antiviral and anticancer properties. It includes a compilation of quantitative data from key studies, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Core Biological Activities

16,16-Dimethyl PGA1 has demonstrated notable efficacy in two primary areas of research: virology and oncology. Its mechanisms of action are rooted in its ability to modulate cellular processes, including DNA synthesis and key signaling cascades.

Antiviral Activity

16,16-Dimethyl PGA1 has been shown to inhibit the replication of both DNA and RNA viruses. Notably, it is effective against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1][2][3] The antiviral effect is achieved at concentrations that do not harm the host cells, indicating a favorable therapeutic window.[1][2]

Anticancer Activity

This prostaglandin analog can suppress DNA synthesis in various cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma cells.[3] The antiproliferative effects of cyclopentenone prostaglandins, such as 16,16-Dimethyl PGA1, are linked to their ability to induce cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of 16,16-Dimethyl prostaglandin A1 from published studies.

Table 1: Antiviral Activity of this compound

Virus StrainCell Line50% Inhibitory Concentration (IC50)Reference
Herpes Simplex Virus Type 1 (HSV-1)Vero cells3.8 - 5.6 µg/mL[1]
Herpes Simplex Virus Type 1 (HSV-1)Human foreskin fibroblasts4.6 - 7.3 µg/mL[1]
Herpes Simplex Virus Type 2 (HSV-2)Vero cells3.8 - 4.5 µg/mL[1]
Herpes Simplex Virus Type 2 (HSV-2)Human foreskin fibroblasts5.7 µg/mL[1]
Human Immunodeficiency Virus Type 1 (HIV-1)Acutely infected T cells (VB line)2.5 µg/mL[1]
Human Immunodeficiency Virus Type 1 (HIV-1)Chronically infected macrophages5.2 µg/mL[1]

Signaling Pathways

The biological effects of 16,16-Dimethyl PGA1 are mediated through its interaction with cellular signaling pathways. As a cyclopentenone prostaglandin, its activities are closely related to the modulation of inflammatory and cell cycle pathways.

NF-κB Signaling Pathway

Prostaglandin A1, a close structural relative of 16,16-Dimethyl PGA1, has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition is thought to occur through the prevention of IκB-α phosphorylation and subsequent degradation, which is a critical step for NF-κB activation.[4][5] The reactive cyclopentenone ring is essential for this activity.[4][5]

NF_kB_Pathway Stimulus Inflammatory Stimuli (e.g., Cytokines, Viral Proteins) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-α / NF-κB (Inactive Cytoplasmic Complex) IKK->IkB_NFkB Phosphorylates IκB-α NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Viral Replication) Nucleus->Gene_Transcription Initiates diMePGA1 16,16-Dimethyl PGA1 diMePGA1->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 16,16-Dimethyl PGA1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound. These protocols are based on the descriptions provided in the referenced publications.

Antiviral Assays

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Culture: Vero cells or human foreskin fibroblasts are grown to confluency in 24-well plates in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After infection, the virus-containing medium is removed, and the cells are overlaid with fresh medium containing various concentrations of 16,16-Dimethyl PGA1. A control group with no drug is also included.

  • Plaque Formation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques.

  • Staining and Counting: The cell monolayers are fixed with methanol (B129727) and stained with a crystal violet solution. The number of plaques in each well is then counted, and the IC50 is calculated by comparing the plaque numbers in the treated wells to the control wells.

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Culture and Infection: Acutely infected T cells (e.g., VB cell line) or chronically infected macrophages are cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Treatment: The infected cells are treated with various concentrations of 16,16-Dimethyl PGA1.

  • Sample Collection: Supernatants from the cell cultures are collected at specific time points post-treatment.

  • p24 Measurement: The concentration of p24 antigen in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 is determined by the concentration of 16,16-Dimethyl PGA1 that reduces the p24 antigen production by 50% compared to the untreated control.

Antiviral_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., Vero, T-cells) Start->Cell_Culture Virus_Infection Virus Infection (HSV or HIV-1) Cell_Culture->Virus_Infection Treatment Treatment with 16,16-Dimethyl PGA1 Virus_Infection->Treatment Incubation Incubation Treatment->Incubation Endpoint_Measurement Plaque Counting (HSV) p24 ELISA (HIV-1) Incubation->Endpoint_Measurement Data_Analysis Data Analysis (IC50 Calculation) Endpoint_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vitro antiviral activity assays.
Anticancer Assays

This assay measures the effect of a compound on the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

  • Cell Culture: Lewis lung carcinoma or B16 amelanotic melanoma cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of 16,16-Dimethyl PGA1 for a specified period.

  • Radiolabeling: [³H]thymidine is added to the culture medium, and the cells are incubated for a further period to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting and Measurement: The cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibition of DNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Conclusion

This compound is a promising synthetic prostaglandin analog with demonstrated antiviral and anticancer activities. Its enhanced stability makes it a more viable candidate for therapeutic development compared to its naturally occurring counterpart. The primary mechanism of action appears to be the inhibition of DNA synthesis and the modulation of key inflammatory signaling pathways such as NF-κB. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in in vivo models. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.

References

An In-Depth Technical Guide to 16,16-Dimethyl Prostaglandin A1: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dmPGA1), a synthetic analog of the naturally occurring prostaglandin A1. Prostaglandins (B1171923), a class of lipid compounds, are known for their diverse physiological effects. The modification at the C-16 position in 16,16-dmPGA1 confers increased metabolic stability, making it a subject of research interest for its potential therapeutic applications. This document details the discovery and history of this compound, its key biological activities including inhibition of DNA synthesis in tumor cells and antiviral effects, and the associated signaling pathways. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms of action.

Discovery and History

The journey of 16,16-Dimethyl prostaglandin A1 is rooted in the broader history of prostaglandin research, which began in the 1930s with the discovery of biologically active substances in human seminal fluid. The isolation and structural elucidation of various prostaglandins in the following decades paved the way for the synthesis of numerous analogs. The primary motivation for creating synthetic prostaglandin analogs was to enhance metabolic stability and to investigate the structure-activity relationships that govern their diverse biological effects.

The development of 16,16-dimethyl analogs of prostaglandins was a significant step in this direction. The addition of two methyl groups at the C-16 position protects the C-15 hydroxyl group from enzymatic oxidation, a primary route of inactivation for natural prostaglandins. This structural modification results in a longer biological half-life and, in many cases, enhanced potency.

Chemical Properties

PropertyValue
IUPAC Name 7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-en-1-yl]-5-oxo-cyclopent-3-en-1-yl]heptanoic acid
Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
CAS Number 41692-24-4
Appearance Not specified in literature
Solubility Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF)

Biological Activity and Mechanisms of Action

This compound exhibits two primary, well-documented biological activities: the inhibition of DNA synthesis in tumor cells and the inhibition of viral replication.

Inhibition of Tumor Cell DNA Synthesis

Research has demonstrated that this compound can inhibit DNA synthesis in various cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma.[1] While the precise inhibitory concentrations for these specific cell lines are not detailed in the available abstracts, the effect is a hallmark of this compound's anti-proliferative potential.

The proposed mechanism for the anti-proliferative effects of cyclopentenone prostaglandins, a class to which 16,16-Dimethyl PGA1 belongs, involves the induction of cell cycle arrest. This is thought to be mediated, in part, by the induction of cyclin-dependent kinase inhibitors like p21 and a reduction in the levels of cyclins such as cyclin E.

Antiviral Activity

This compound has been shown to possess broad-spectrum antiviral activity, notably against Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV-1).[2][3][4]

VirusCell LineIC50 / ID50Reference
HSV-1 (various strains) Vero cells3.8 - 5.6 µg/mL[2][3]
HSV-1 (various strains) Human foreskin fibroblasts4.6 - 7.3 µg/mL[2][3]
HSV-2 (two strains) Vero cells3.8 - 4.5 µg/mL[2][3]
HSV-2 Human foreskin fibroblasts5.7 µg/mL[2][3]
HIV-1 Acutely infected T cells (VB line)2.5 µg/mL[2][3]
HIV-1 Chronically infected macrophages5.2 µg/mL[2][3]

The antiviral mechanism of cyclopentenone prostaglandins is believed to be multifactorial and cell-mediated. A key aspect of this mechanism is the induction of Heat Shock Protein 70 (HSP70). The α,β-unsaturated carbonyl group in the cyclopentenone ring is thought to activate the Heat Shock Transcription Factor 1 (HSF1), leading to the transcription of HSP70. Elevated levels of HSP70 can interfere with viral protein synthesis.

Furthermore, cyclopentenone prostaglandins have been shown to inhibit the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that is crucial for the expression of many pro-inflammatory cytokines and is also utilized by some viruses for their own replication. The inhibition of NF-κB can therefore create an intracellular environment that is less conducive to viral propagation.

antiviral_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 16_16_dmPGA1 16,16-Dimethyl Prostaglandin A1 HSF1_activation HSF1 Activation 16_16_dmPGA1->HSF1_activation NFkB_inhibition NF-κB Inhibition 16_16_dmPGA1->NFkB_inhibition HSP70_transcription HSP70 Transcription HSF1_activation->HSP70_transcription HSP70_translation HSP70 Translation HSP70_transcription->HSP70_translation viral_protein_synthesis_inhibition Inhibition of Viral Protein Synthesis HSP70_translation->viral_protein_synthesis_inhibition viral_replication_inhibition Inhibition of Viral Replication NFkB_inhibition->viral_replication_inhibition

Proposed antiviral signaling pathway of 16,16-Dimethyl PGA1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for this compound.

Inhibition of Tumor Cell DNA Synthesis (Based on Honn et al.)

Objective: To determine the effect of this compound on the rate of DNA synthesis in tumor cells.

Materials:

  • Lewis lung carcinoma or B16 amelanotic melanoma cells

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • This compound (stock solution in ethanol or DMSO)

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Seed tumor cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24 hours).

  • Add [³H]Thymidine to each well at a final concentration of 1 µCi/mL.

  • Incubate for an additional 4 hours to allow for incorporation into newly synthesized DNA.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

  • Wash the precipitate with cold 5% TCA.

  • Solubilize the precipitate in 0.1 N NaOH.

  • Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The percentage of inhibition of DNA synthesis is calculated relative to the vehicle-treated control.

dna_synthesis_inhibition_workflow start Start seed_cells Seed Tumor Cells (1x10^5 cells/well) start->seed_cells adhere_overnight Adhere Overnight seed_cells->adhere_overnight add_compound Add 16,16-dmPGA1 (various concentrations) adhere_overnight->add_compound incubate_24h Incubate for 24 hours add_compound->incubate_24h add_thymidine Add [3H]Thymidine (1 µCi/mL) incubate_24h->add_thymidine incubate_4h Incubate for 4 hours add_thymidine->incubate_4h wash_and_precipitate Wash and Precipitate DNA (TCA) incubate_4h->wash_and_precipitate solubilize_and_count Solubilize and Measure Radioactivity wash_and_precipitate->solubilize_and_count calculate_inhibition Calculate % Inhibition solubilize_and_count->calculate_inhibition end End calculate_inhibition->end

Workflow for DNA synthesis inhibition assay.
Antiviral Activity Assay (Based on Hughes-Fulford et al.)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HSV and HIV-1.

Materials for HSV Assay:

  • Vero cells or human foreskin fibroblasts

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Complete cell culture medium

  • This compound

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Procedure for HSV Plaque Reduction Assay:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the confluent cell monolayers with the different concentrations of the compound for 2 hours.

  • Infect the cells with a known titer of HSV (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with methylcellulose medium containing the respective concentrations of this compound.

  • Incubate the plates for 2-3 days until viral plaques are visible.

  • Fix the cells with methanol (B129727) and stain with crystal violet.

  • Count the number of plaques in each well.

  • The IC50 is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control.

Materials for HIV-1 Assay:

  • Acutely infected T cells (e.g., VB line) or chronically infected macrophages

  • Human Immunodeficiency Virus (HIV-1)

  • Complete cell culture medium

  • This compound

  • p24 antigen ELISA kit

Procedure for HIV-1 p24 Antigen Assay:

  • Culture the infected cells in the presence of serial dilutions of this compound.

  • Collect the cell culture supernatant at specific time points (e.g., day 3, 5, and 7 post-treatment).

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • The IC50 is the concentration of the compound that reduces the production of p24 antigen by 50% compared to the untreated control.

antiviral_assay_workflow cluster_hsv HSV Plaque Reduction Assay cluster_hiv HIV-1 p24 Antigen Assay hsv_start Start hsv_seed Seed Host Cells hsv_start->hsv_seed hsv_treat Pre-treat with 16,16-dmPGA1 hsv_seed->hsv_treat hsv_infect Infect with HSV hsv_treat->hsv_infect hsv_overlay Overlay with Methylcellulose + 16,16-dmPGA1 hsv_infect->hsv_overlay hsv_incubate Incubate for 2-3 days hsv_overlay->hsv_incubate hsv_stain Fix and Stain Plaques hsv_incubate->hsv_stain hsv_count Count Plaques hsv_stain->hsv_count hsv_calc Calculate IC50 hsv_count->hsv_calc hsv_end End hsv_calc->hsv_end hiv_start Start hiv_culture Culture Infected Cells with 16,16-dmPGA1 hiv_start->hiv_culture hiv_collect Collect Supernatant hiv_culture->hiv_collect hiv_elisa Quantify p24 Antigen (ELISA) hiv_collect->hiv_elisa hiv_calc Calculate IC50 hiv_elisa->hiv_calc hiv_end End hiv_calc->hiv_end

Workflows for antiviral activity assays.

Conclusion and Future Directions

This compound is a synthetic prostaglandin analog with demonstrated anti-proliferative and antiviral properties. Its enhanced metabolic stability compared to natural prostaglandins makes it a valuable tool for in vitro and in vivo research. The proposed mechanisms of action, involving the induction of HSP70 and inhibition of NF-κB, align with the known biological activities of cyclopentenone prostaglandins.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This could include:

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and viral infections.

  • Mechanism of action studies: Further delineating the specific molecular targets and signaling pathways modulated by this compound in different cell types.

  • Structure-activity relationship studies: Synthesizing and evaluating further analogs to optimize potency and selectivity for specific therapeutic applications.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the discovery, history, and biological activity of this compound, and it is hoped that it will stimulate further investigation into this promising compound.

References

Unveiling the Receptor Affinity of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). While its biological activities, including the inhibition of DNA synthesis in tumor cells and antiviral effects, are documented, a comprehensive public database of its receptor binding affinities across the prostanoid receptor family is notably absent from the current scientific literature.[1][2] This guide provides a detailed overview of the known biological functions of 16,16-dimethyl PGA1, contextualizes its potential receptor interactions through data on related compounds, and furnishes a standardized experimental protocol for determining such binding affinities.

Introduction to 16,16-Dimethyl Prostaglandin A1

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects.[3] this compound is a synthetic derivative of PGA1, characterized by the presence of two methyl groups at the C-16 position. This structural modification is intended to increase the metabolic stability of the molecule.[1] The primary reported biological activities of 16,16-dimethyl PGA1 include the inhibition of DNA synthesis in various cancer cell lines and the suppression of viral replication for viruses such as HSV and HIV-1.[1][2]

Receptor Binding Affinity of Prostaglandin Analogs

Prostaglandin A1 (PGA1): PGA1 has been shown to have anti-inflammatory and antiviral properties.[3] Some studies suggest that PGA1 and its metabolites may exert their effects through mechanisms that are independent of the classical cell surface prostanoid receptors, potentially involving intracellular targets.

16,16-Dimethyl Prostaglandin E2 (di-Me-PGE2): In contrast to the lack of data for di-Me-PGA1, the binding affinities for the structurally related 16,16-dimethyl PGE2 have been characterized. This analog is known to be a potent agonist at most EP receptor subtypes, with a reported Kₐ of approximately 1 nM for the EP2 receptor.[4] This demonstrates that the 16,16-dimethyl modification is compatible with high-affinity binding to prostanoid receptors.

The following table summarizes the available binding data for related prostaglandin compounds to provide a comparative context.

CompoundReceptor SubtypeBinding Affinity (Kᵢ/Kₐ in nM)Reference
16,16-Dimethyl PGE₂EP₂~1[4]
16,16-Dimethyl PGE₂EP₃0.6 - 3.7[5]
PGE₂EP₁, EP₂, EP₃, EP₄High Affinity (Sub-nanomolar to low nanomolar)[5]
PGF₂αFP3 - 4[5]

Experimental Protocol: Radioligand Binding Assay for Prostanoid Receptors

To determine the binding affinity of this compound for various prostanoid receptors, a competitive radioligand binding assay is the standard method.[6][7]

Objective: To determine the inhibition constant (Kᵢ) of 16,16-dimethyl PGA1 for a specific prostanoid receptor subtype.

Materials:

  • Cell membranes expressing the target human prostanoid receptor (e.g., EP₁, EP₂, EP₃, EP₄, DP₁, FP, IP, TP).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-PGE₂ for EP receptors).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes containing the receptor of interest on ice and resuspend them in the assay buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer.

    • A range of concentrations of unlabeled this compound (the competitor).

    • A fixed concentration of the specific radioligand.

    • The cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The data will be plotted as the percentage of specific binding of the radioligand versus the log concentration of 16,16-dimethyl PGA1.

    • The IC₅₀ value (the concentration of 16,16-dimethyl PGA1 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:

      • [L] is the concentration of the radioligand used.

      • Kₐ is the dissociation constant of the radioligand for the receptor.

Visualizations

Generic Prostaglandin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 Prostaglandin E2 (Ligand) Receptor EP Receptor (GPCR) PGE2->Receptor Binding G_protein G-protein (Gs/Gi/Gq) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation (Gs) PLC Phospholipase C G_protein->PLC Stimulation (Gq) cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Production PKA Protein Kinase A cAMP->PKA Activation PKC Protein Kinase C IP3_DAG->PKC Activation Ca_release Ca²⁺ Release IP3_DAG->Ca_release Response Cellular Response PKA->Response PKC->Response Ca_release->Response

Caption: A generalized signaling pathway for prostaglandin E2 (PGE2) acting through a G-protein coupled receptor (GPCR).

Radioligand Binding Assay Workflow

G start Start prep Prepare Receptor Membranes and Reagents start->prep incubation Incubate Membranes with Radioligand and Competitor (16,16-Dimethyl PGA1) prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash count Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Plot Competition Curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow diagram for a competitive radioligand binding assay.

Conclusion

While this compound exhibits interesting biological activities, its specific interactions with the prostanoid receptor family remain to be fully elucidated. The lack of publicly available binding affinity data necessitates further research to characterize its pharmacological profile. The experimental protocol outlined in this guide provides a standardized approach for researchers to determine the binding affinities of 16,16-dimethyl PGA1 and other novel prostaglandin analogs, which is a critical step in understanding their mechanism of action and potential for therapeutic development.

References

In Vitro Effects of 16,16-Dimethyl Prostaglandin A1 on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1, a member of the cyclopentenone prostaglandin family known to exhibit a range of biological activities, including anti-viral and anti-proliferative effects. This document provides a comprehensive overview of the known in vitro effects of dmPGA1 and related A-series prostaglandins (B1171923) on various cell lines. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, virology, and drug development.

Anti-proliferative and Cytotoxic Effects

Table 1: Summary of Anti-proliferative and Anti-viral Effects of 16,16-Dimethyl Prostaglandin A1 and Related Prostaglandins

CompoundCell Line(s)EffectQuantitative Data (IC50)
This compound Lewis Lung Carcinoma, B16 Amelanotic MelanomaInhibition of DNA synthesisNot specified[1]
This compound Vero, Human Foreskin Fibroblasts (HSV-1, HSV-2)Inhibition of viral replication3.8-7.3 µg/mL[2]
This compound VB T-cells, Macrophages (HIV-1)Inhibition of viral replication2.5 µg/mL (VB T-cells), 5.2 µg/mL (Macrophages)[2]
Prostaglandin A1 (PGA1)S-49 cyc- cellsG1/S phase cell cycle arrestNot specified
Prostaglandin A1 (PGA1)Vascular Smooth Muscle CellsInhibition of DNA synthesisNot specified
Prostaglandin A2 (PGA2)HCT116Induction of p53-dependent apoptosisNot specified
Potent PGA1 AnalogsA172 Human GliomaG1 phase cell cycle arrestNot specified

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Prostaglandins of the A-series, including dmPGA1, primarily exert their anti-proliferative effects by inducing cell cycle arrest at the G1/S transition and, in some contexts, by promoting apoptosis.

G1/S Phase Cell Cycle Arrest

The arrest of the cell cycle at the G1/S checkpoint is a key mechanism of action for A-series prostaglandins. This is often mediated through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. Studies on analogs have shown that potent derivatives of PGA1 can induce the expression of the CDK inhibitor p21. The upregulation of p21 leads to the inhibition of cyclin E-CDK2 and cyclin A-CDK2 complexes, which are crucial for the progression from G1 to S phase. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and halting cell cycle progression.

G1_S_Arrest_Pathway cluster_cdk CDK Complexes dmPGA1 16,16-Dimethyl prostaglandin A1 p21 p21 (CDK Inhibitor) dmPGA1->p21 Induces expression CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits CyclinA_CDK2 Cyclin A / CDK2 p21->CyclinA_CDK2 Inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest pRb_E2F pRb-E2F Complex CyclinE_CDK2->pRb_E2F Phosphorylates pRb, releases E2F CyclinA_CDK2->pRb_E2F E2F E2F (Active) pRb_E2F->E2F S_Phase S Phase Entry E2F->S_Phase Promotes

Signaling pathway of dmPGA1-induced G1 cell cycle arrest.
Induction of Apoptosis

In certain cell types, such as the HCT116 colon cancer cell line, prostaglandin A2 has been shown to induce apoptosis in a p53-dependent manner. This suggests that for some cellular contexts, A-series prostaglandins can activate intrinsic cell death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic and anti-proliferative effects of dmPGA1 and to calculate IC50 values.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of dmPGA1 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of dmPGA1 A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution C->D E 5. Solubilize formazan with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 F->G

Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to determine the effect of dmPGA1 on cell cycle distribution.

  • Cell Treatment: Culture cells in 6-well plates and treat with dmPGA1 at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with dmPGA1 for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound demonstrates significant in vitro anti-proliferative and anti-viral activities. Its primary mechanism of anti-cancer action appears to be the induction of G1/S phase cell cycle arrest, mediated by the upregulation of the CDK inhibitor p21 and subsequent inhibition of cyclin E/A-CDK2 complexes. Further research is warranted to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to fully elucidate its potential as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

16,16-Dimethyl Prostaglandin A1: A Potent Inhibitor of DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1 that has demonstrated significant potential as an inhibitor of DNA synthesis in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the action of di-Me-PGA1 as a DNA synthesis inhibitor. The primary mechanism of action involves the arrest of the cell cycle at the G1/S phase transition, mediated by the modulation of key cell cycle regulatory proteins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. Certain prostaglandins, particularly those of the A-series, have been shown to possess antiproliferative and pro-apoptotic properties, making them attractive candidates for cancer therapeutic development. 16,16-Dimethyl prostaglandin A1 is a chemically stable analog of prostaglandin A1, designed to resist rapid metabolic inactivation, thereby enhancing its biological activity. Early studies have identified its ability to inhibit DNA synthesis in malignant cell lines, suggesting its potential as an anticancer agent.[1] This guide delves into the specifics of this inhibitory activity, providing quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Quantitative Data on DNA Synthesis Inhibition

Cell Line/Virus Endpoint ID50 (µg/mL) Reference
Vero Cells (HSV-1)Viral Replication3.8 - 5.6Hughes-Fulford et al., 1992
Human Foreskin Fibroblasts (HSV-1)Viral Replication4.6 - 7.3Hughes-Fulford et al., 1992
Acutely Infected T cells (HIV-1)Viral Replication2.5Hughes-Fulford et al., 1992

It is important to note that these ID50 values reflect antiviral activity and not direct inhibition of cellular DNA synthesis. However, they provide a general indication of the concentration range at which this compound is biologically active.

Mechanism of Action: G1 Cell Cycle Arrest

The inhibition of DNA synthesis by prostaglandins of the A-series, including this compound, is primarily attributed to their ability to induce cell cycle arrest at the G1/S transition phase. This prevents cells from entering the S phase, during which DNA replication occurs. The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins, as elucidated through studies on the related compound, prostaglandin A2 (PGA2).

The proposed signaling pathway is as follows:

G1_Arrest_Pathway PGA 16,16-Dimethyl Prostaglandin A1 Cell Target Cell PGA->Cell Enters Cell CyclinD1_CDK4 Cyclin D1-CDK4 Complex Cell->CyclinD1_CDK4 Downregulates p21 p21 (CDK Inhibitor) Cell->p21 Upregulates Rb Rb Protein CyclinD1_CDK4->Rb Phosphorylates (Inhibits) G1_Arrest G1 Phase Arrest p21->CyclinD1_CDK4 Inhibits E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) S_Phase S-Phase Entry & DNA Synthesis E2F->S_Phase Promotes S_Phase->G1_Arrest Blocked

Caption: Signaling pathway of this compound induced G1 cell cycle arrest.

Key steps in the pathway:

  • Downregulation of Cyclin D1 and CDK4: Prostaglandin A compounds have been shown to decrease the expression of Cyclin D1 and its binding partner, cyclin-dependent kinase 4 (CDK4).

  • Upregulation of p21: These prostaglandins induce the expression of the cyclin-dependent kinase inhibitor p21.

  • Inhibition of Cyclin D1/CDK4 Complex: The upregulated p21 binds to and inhibits the activity of the Cyclin D1/CDK4 complex.

  • Hypophosphorylation of Retinoblastoma (Rb) protein: The inhibition of the Cyclin D1/CDK4 complex leads to the hypophosphorylation of the Retinoblastoma (Rb) protein.

  • Sequestration of E2F Transcription Factor: In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry.

  • G1 Phase Arrest: The inability to activate S-phase-promoting genes results in the arrest of the cell cycle at the G1 phase, thereby inhibiting DNA synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on DNA synthesis and cell cycle progression.

Cell Culture and Treatment
  • Cell Lines: Lewis lung carcinoma or B16 amelanotic melanoma cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the solvent at the same final concentration) should always be included.

DNA Synthesis Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

DNA_Synthesis_Assay Start Seed cells in 96-well plates Treat Treat with di-Me-PGA1 (various concentrations) Start->Treat Incubate1 Incubate for 24-48 hours Treat->Incubate1 Pulse Pulse with [3H]Thymidine (e.g., 1 µCi/well) Incubate1->Pulse Incubate2 Incubate for 4-18 hours Pulse->Incubate2 Harvest Harvest cells onto filter mats Incubate2->Harvest Wash Wash to remove unincorporated thymidine Harvest->Wash Dry Dry the filter mats Wash->Dry Scintillation Add scintillation fluid and count radioactivity Dry->Scintillation Analyze Analyze data and calculate IC50 Scintillation->Analyze

Caption: Experimental workflow for the [³H]Thymidine incorporation assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 48 hours.

  • Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4 to 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.

  • Washing: Wash the filter mats extensively with distilled water to remove unincorporated [³H]thymidine.

  • Drying: Dry the filter mats completely.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the rate of DNA synthesis. The results are typically expressed as a percentage of the control, and the IC50 value (the concentration that inhibits DNA synthesis by 50%) can be calculated.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Cell_Cycle_Analysis Start Seed cells and treat with di-Me-PGA1 Harvest Harvest cells by trypsinization Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix cells in ice-cold 70% ethanol Wash->Fix Store Store at -20°C (optional) Fix->Store Rehydrate Rehydrate cells in PBS Store->Rehydrate RNase Treat with RNase A to degrade RNA Rehydrate->RNase Stain Stain with Propidium Iodide (PI) RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The data is typically displayed as a histogram, showing the number of cells versus fluorescence intensity. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak and a reduction in the S and G2/M peaks would indicate a G1 cell cycle arrest.

Conclusion

This compound is a potent inhibitor of DNA synthesis in cancer cells, primarily through the induction of G1 cell cycle arrest. The underlying mechanism is believed to involve the downregulation of Cyclin D1/CDK4 activity and the upregulation of the CDK inhibitor p21. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this and other similar compounds. For drug development professionals, the targeted action on the cell cycle machinery presents a promising avenue for the development of novel anticancer therapies. Further research is warranted to fully elucidate the signaling pathways and to determine the in vivo efficacy and safety of this compound.

References

Unveiling the Antiviral Potential of 16,16-Dimethyl Prostaglandin A1: A Technical Guide on its Efficacy Against HSV and HIV

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1), a synthetic analog of prostaglandin A1, against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative efficacy data, detailed experimental methodologies, and an exploration of the compound's mechanism of action.

Executive Summary

16,16-Dimethyl prostaglandin A1 has demonstrated significant inhibitory effects on the replication of both HSV and HIV-1 in vitro.[1][2] This broad-spectrum antiviral activity, coupled with a mechanism distinct from many current antiviral therapies, positions dmPGA1 as a compound of interest for further investigation in the development of novel therapeutic agents. This guide summarizes the key findings from foundational research, presenting the data in a structured format to facilitate analysis and future study design.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against various strains of HSV-1 and HSV-2, as well as against HIV-1 in different cellular contexts. The 50% inhibitory concentration (ID50) values are summarized below.

Table 1: Anti-Herpes Simplex Virus (HSV) Activity of this compound[1][2]
Virus StrainCell LineID50 (µg/mL)
HSV-1 (Multiple Strains)Vero Cells3.8 - 5.6
HSV-1 (Multiple Strains)Human Foreskin Fibroblasts4.6 - 7.3
HSV-2 (Two Strains)Vero Cells3.8 - 4.5
HSV-2Human Foreskin Fibroblasts5.7
Table 2: Anti-Human Immunodeficiency Virus (HIV-1) Activity of this compound[1][2]
Infection ModelCell Line/TypeID50 (µg/mL)
Acutely InfectedVB T cells2.5
Chronically InfectedMacrophages5.2

Mechanism of Action: A Dual-Pronged Approach

The antiviral activity of cyclopentenone prostaglandins (B1171923), including dmPGA1, is believed to be multifactorial, primarily involving the induction of cellular stress responses and the modulation of key inflammatory signaling pathways.

A key mechanism is the induction of Heat Shock Protein 70 (HSP70). Cyclopentenone prostaglandins activate the Heat Shock Transcription Factor (HSF), leading to the synthesis of HSP70. This cellular stress response has been shown to selectively block the synthesis of viral proteins, thereby inhibiting viral replication.

Additionally, these prostaglandins can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for the expression of many pro-inflammatory genes and, in the case of HIV, for viral gene expression. By preventing the degradation of the NF-κB inhibitor, IκB-α, dmPGA1 can suppress this pathway.

Antiviral_Mechanism_of_dmPGA1 cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus dmPGA1_ext 16,16-Dimethyl Prostaglandin A1 dmPGA1_int dmPGA1 dmPGA1_ext->dmPGA1_int Enters Cell HSF HSF dmPGA1_int->HSF Activates NFkB_IkB NF-κB / IκB-α (Inactive Complex) dmPGA1_int->NFkB_IkB Inhibits IκB-α Degradation HSE Heat Shock Element (HSE) HSF->HSE Translocates & Binds HSP70 HSP70 Viral_Protein_Synth Viral Protein Synthesis HSP70->Viral_Protein_Synth Inhibits NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Signal-induced Degradation Viral_Gene_Exp Viral Gene Expression NFkB_active->Viral_Gene_Exp Promotes HSP70_mRNA HSP70 mRNA HSE->HSP70_mRNA Induces Transcription HSP70_mRNA->HSP70 Translation HSV_Plaque_Reduction_Assay_Workflow A Seed Vero Cells in Plates B Incubate Overnight to Form Monolayer A->B C Infect with HSV B->C D Viral Adsorption (1-2 hours) C->D E Treat with dmPGA1 Dilutions D->E F Add Methylcellulose Overlay with dmPGA1 E->F G Incubate for 2-3 Days F->G H Fix and Stain with Crystal Violet G->H I Count Plaques H->I J Calculate ID50 I->J HIV_p24_ELISA_Workflow A Infect Target Cells (T-cells/Macrophages) with HIV-1 B Treat with dmPGA1 Dilutions A->B C Incubate for 48-72 Hours B->C D Collect Culture Supernatants C->D E Add Supernatants to anti-p24 Coated Plate D->E F Incubate and Wash E->F G Add Detection Antibody F->G H Incubate and Wash G->H I Add Streptavidin-HRP H->I J Incubate and Wash I->J K Add Substrate and Stop Solution J->K L Read Absorbance K->L M Calculate p24 Concentration and ID50 L->M

References

The Cytoprotective Mechanisms of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1, belonging to the family of cyclopentenone prostaglandins (B1171923). These molecules are characterized by a reactive α,β-unsaturated carbonyl group in their cyclopentane (B165970) ring, which is central to their biological activities.[1] While prostaglandins are broadly known for their roles in inflammation and physiological homeostasis, dmPGA1 has garnered significant interest for its potent cytoprotective and antiviral properties. This technical guide provides an in-depth overview of the core mechanisms underlying the cytoprotective effects of dmPGA1, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Cytoprotective Mechanisms

The protective effects of 16,16-dimethyl prostaglandin A1 are not attributed to a single mode of action but rather to a coordinated activation of cellular stress response pathways. The two primary mechanisms are the induction of the Heat Shock Response and the activation of the Nrf2-antioxidant response element (ARE) pathway.

Induction of the Heat Shock Response

The Heat Shock Response (HSR) is a highly conserved cellular defense mechanism that protects cells from proteotoxic stress. This response is primarily mediated by Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is a latent monomer in the cytoplasm, complexed with chaperone proteins like HSP90.[2]

Upon exposure to stressors, including cyclopentenone prostaglandins like dmPGA1, HSF1 undergoes a conformational change, dissociates from its chaperone inhibitors, and trimerizes.[2][3] This active trimer then rapidly translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to the transcription and synthesis of Heat Shock Proteins (HSPs).[3][4] The most prominent of these is HSP70, a molecular chaperone that aids in the refolding of damaged proteins and prevents their aggregation, thereby preserving cellular function and promoting survival.

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is the master regulator of the cellular antioxidant defense system. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous ubiquitination and proteasomal degradation.[5][6]

This compound, as an electrophilic cyclopentenone prostaglandin, activates this pathway through direct interaction with Keap1. The α,β-unsaturated carbonyl group in the cyclopentenone ring of dmPGA1 acts as a Michael acceptor, leading to the covalent modification of specific cysteine residues on the Keap1 protein.[7] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.

Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] A key target gene is HMOX1, which encodes for Heme Oxygenase-1 (HO-1), also known as Heat Shock Protein 32 (HSP32). HO-1 is a critical enzyme that catabolizes pro-oxidant heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties.[6][8]

Quantitative Data on Cytoprotective Effects

The cytoprotective efficacy of this compound has been quantified primarily through its antiviral activity, which serves as a functional measure of its ability to protect cells from virus-induced pathology and replication.

Compound Effect Model System Concentration / Dose Result Reference
16,16-Dimethyl PGA1 Antiviral (HSV-1)Vero Cells3.8 - 5.6 µg/ml50% Inhibitory Concentration (ID50)[4][9]
16,16-Dimethyl PGA1 Antiviral (HSV-1)Human Foreskin Fibroblasts4.6 - 7.3 µg/ml50% Inhibitory Concentration (ID50)[4][9]
16,16-Dimethyl PGA1 Antiviral (HSV-2)Vero Cells3.8 - 4.5 µg/ml50% Inhibitory Concentration (ID50)[4][9]
16,16-Dimethyl PGA1 Antiviral (HIV-1)Acutely Infected T Cells (VB line)2.5 µg/ml50% Inhibitory Concentration (ID50)[4][9]
16,16-Dimethyl PGA1 Antiviral (HIV-1)Chronically Infected Macrophages5.2 µg/ml50% Inhibitory Concentration (ID50)[4][9]

Table 1: Antiviral Activity of this compound.

Data on the induction of specific heat shock proteins by the closely related Prostaglandin A1 further quantifies the underlying cytoprotective mechanisms.

Compound Effect Model System Concentration Result Reference
Prostaglandin A1 HSP72 InductionAdult Rat Cardiac Myocytes10 µg/ml2.9-fold increase[1]
Prostaglandin A1 HSP72 InductionAdult Rat Cardiac Myocytes20 µg/ml5.6-fold increase[1]
Prostaglandin A1 HSP32 (HO-1) InductionAdult Rat Cardiac Myocytes4 µg/mlMarked increase[1]

Table 2: Heat Shock Protein Induction by Prostaglandin A1.

Signaling Pathway Visualizations

To elucidate the complex interactions within the cell upon treatment with this compound, the following diagrams illustrate the key signaling cascades.

HSF1_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1 16,16-Dimethyl Prostaglandin A1 HSP90_HSF1 HSP90-HSF1 Complex (Inactive Monomer) dmPGA1->HSP90_HSF1 Enters Cell & Induces Stress CellMembrane Cell Membrane Cytoplasm Cytoplasm HSF1_monomer HSF1 Monomer HSP90_HSF1->HSF1_monomer Dissociation HSP90 HSP90 HSP90_HSF1->HSP90 HSF1_trimer HSF1 Trimer (Active) HSF1_monomer->HSF1_trimer Trimerization HSE Heat Shock Element (HSE) (Promoter Region) HSF1_trimer->HSE Nuclear Translocation & DNA Binding Nucleus Nucleus HSP70_mRNA HSP70 mRNA HSE->HSP70_mRNA Transcription HSP70_protein HSP70 Protein HSP70_mRNA->HSP70_protein Translation (in Cytoplasm) Cytoprotection Cytoprotection (Protein Folding, Anti-apoptosis) HSP70_protein->Cytoprotection

Caption: Activation of the Heat Shock Response by dmPGA1.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1 16,16-Dimethyl Prostaglandin A1 Keap1_Nrf2 Keap1-Nrf2 Complex dmPGA1->Keap1_Nrf2 Cysteine Modification Keap1_mod Modified Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub_Proteasome Ubiquitin-Proteasome System Keap1_Nrf2->Ub_Proteasome Targets Nrf2 for Degradation (Basal State) Nrf2->Ub_Proteasome Nrf2_stabilized Stabilized Nrf2 Nrf2->Nrf2_stabilized Accumulation ARE Antioxidant Response Element (ARE) Nrf2_stabilized->ARE Nuclear Translocation & DNA Binding HO1_mRNA HO-1 mRNA ARE->HO1_mRNA Transcription HO1_protein Heme Oxygenase-1 (HSP32) HO1_mRNA->HO1_protein Translation (in Cytoplasm) Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1_protein->Antioxidant_Response

Caption: Activation of the Nrf2-ARE Pathway by dmPGA1.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of dmPGA1's cytoprotective effects, primarily focusing on its antiviral properties.

Cell Culture and Virus Strains
  • Cell Lines:

    • Vero (African Green Monkey Kidney) Cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml).

    • Human Foreskin Fibroblasts (HFF): Cultured in the same medium as Vero cells.

    • VB T-cell Line (Human T-lymphoblastoid): Grown in RPMI 1640 medium supplemented with 10% FBS, L-glutamine (2 mM), penicillin, and streptomycin.

    • Human Macrophages: Isolated from peripheral blood monocytes and cultured in RPMI 1640 with 15% human AB serum.

  • Virus Strains:

    • Herpes Simplex Virus Type 1 (HSV-1): Strains MacIntyre, F, and KOS.

    • Herpes Simplex Virus Type 2 (HSV-2): Strains G and 186.

    • Human Immunodeficiency Virus Type 1 (HIV-1): Strain SF33.

Preparation of this compound
  • dmPGA1 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Further dilutions are made in the appropriate cell culture medium to achieve the final desired concentrations for treatment.

  • A vehicle control (medium with the same final concentration of DMSO) must be run in parallel in all experiments.

Antiviral Assay for Herpes Simplex Virus (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

  • Cell Seeding: Plate Vero or HFF cells in 6-well plates and grow to confluence.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with approximately 100 plaque-forming units (PFU) of HSV-1 or HSV-2 per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • dmPGA1 Treatment: After adsorption, remove the viral inoculum. Overlay the cells with a medium containing 0.5% methylcellulose (B11928114) and serial dilutions of dmPGA1 (or vehicle control).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a humidified 5% CO2 incubator to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Aspirate the methylcellulose overlay.

    • Fix the cells with methanol (B129727) for 5 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 10 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis: The 50% inhibitory concentration (ID50) is calculated as the concentration of dmPGA1 that reduces the number of plaques by 50% compared to the vehicle-treated control.

Plaque_Assay_Workflow start Start seed_cells Seed Vero or HFF cells in 6-well plates start->seed_cells infect_cells Infect confluent monolayers with ~100 PFU of HSV seed_cells->infect_cells adsorb_virus Allow virus adsorption (1-2 hours at 37°C) infect_cells->adsorb_virus treat_cells Overlay with methylcellulose containing dmPGA1 dilutions adsorb_virus->treat_cells incubate Incubate for 2-3 days at 37°C treat_cells->incubate fix_stain Fix with methanol & Stain with Crystal Violet incubate->fix_stain count_plaques Wash, dry, and count viral plaques fix_stain->count_plaques analyze Calculate 50% Inhibitory Concentration (ID50) count_plaques->analyze end_node End analyze->end_node

Caption: Experimental Workflow for the Plaque Reduction Assay.

Antiviral Assay for Human Immunodeficiency Virus (p24 Antigen Assay)

This assay measures the level of the HIV-1 core protein p24 in the cell culture supernatant, which is a marker of viral replication.

  • Acute Infection Model (VB T-cells):

    • Infect VB T-cells with HIV-1 at a specified multiplicity of infection.

    • After infection, wash the cells to remove free virus and resuspend them in fresh medium.

    • Aliquot the cells into culture plates and add serial dilutions of dmPGA1 or vehicle control.

    • Incubate for 7-10 days.

  • Chronic Infection Model (Macrophages):

    • Use macrophages that are already chronically infected with HIV-1.

    • Replace the medium with fresh medium containing serial dilutions of dmPGA1 or vehicle control.

    • Incubate for the desired period.

  • Sample Collection: Periodically collect aliquots of the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The ID50 is determined as the concentration of dmPGA1 that reduces the production of p24 antigen by 50% compared to the vehicle-treated control.

Conclusion

This compound exhibits significant cytoprotective effects, primarily through the dual activation of the Heat Shock Response via HSF1 and the antioxidant defense system via Nrf2. These pathways lead to the upregulation of crucial protective proteins like HSP70 and Heme Oxygenase-1, respectively. Quantitative data robustly demonstrates its potent antiviral activity against both DNA and RNA viruses at concentrations that are non-toxic to the host cells. The detailed protocols provided herein offer a framework for the continued investigation of dmPGA1 and related cyclopentenone prostaglandins as potential therapeutic agents for diseases involving cellular stress, oxidative damage, and viral infections. The elucidation of these molecular pathways provides a solid foundation for the rational design and development of novel cytoprotective drugs.

References

The Role of 16,16-Dimethyl Prostaglandin A1 in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923), a class of lipid compounds, are known to be involved in a myriad of physiological and pathological processes, including inflammation and cancer. Among them, cyclopentenone prostaglandins (cyPGs), characterized by an α,β-unsaturated ketone in the cyclopentane (B165970) ring, have garnered significant interest for their potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide focuses on a specific synthetic analog, 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1), and its role in inducing cancer cell apoptosis. While direct and extensive research on dmPGA1 is limited, this document synthesizes the available data and extrapolates the likely mechanisms of action based on studies of closely related A-series prostaglandins.

Anti-Proliferative and Apoptotic Effects of 16,16-Dimethyl Prostaglandin A1

This compound has been shown to inhibit DNA synthesis in cancer cells, suggesting a potent anti-proliferative effect.[1] This is further supported by evidence that dmPGA1 can arrest the cell cycle at the G1/S phase interface.[2] While the primary effect observed is cytostatic, the induction of apoptosis is a known mechanism of action for cyclopentenone prostaglandins, often occurring at higher concentrations or after prolonged exposure.

Quantitative Data

Direct quantitative data on apoptosis induction by this compound is not extensively available in the public domain. However, data on the inhibition of viral replication, which can be indicative of effects on host cell proliferation, is available.

Compound Cell Line Assay IC50 Reference
16,16-Dimethyl PGA1Vero Cells (HSV-1)Viral Replication Inhibition3.8 - 5.6 µg/mlHughes-Fulford et al., 1992[3]
16,16-Dimethyl PGA1Human Foreskin Fibroblasts (HSV-1)Viral Replication Inhibition4.6 - 7.3 µg/mlHughes-Fulford et al., 1992[3]
16,16-Dimethyl PGA1Vero Cells (HSV-2)Viral Replication Inhibition3.8 - 4.5 µg/mlHughes-Fulford et al., 1992[3]
16,16-Dimethyl PGA1Human Foreskin Fibroblasts (HSV-2)Viral Replication Inhibition5.7 µg/mlHughes-Fulford et al., 1992[3]
16,16-Dimethyl PGA1VB T-cells (HIV-1)Viral Replication Inhibition2.5 µg/mlHughes-Fulford et al., 1992[3]
16,16-Dimethyl PGA1Macrophages (chronic HIV-1)Viral Replication Inhibition5.2 µg/mlHughes-Fulford et al., 1992[3]

Signaling Pathways in Prostaglandin-Induced Apoptosis

The pro-apoptotic activity of cyclopentenone prostaglandins is multifaceted, involving the modulation of several key signaling pathways. Based on studies of PGA1 and PGA2, the following pathways are likely to be central to the action of this compound.

Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism for prostaglandin-induced cell death. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Prostaglandin A2 has been shown to induce the expression of the pro-apoptotic protein Bax in MCF-7 cells. The activation of Bax leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Intrinsic_Apoptosis_Pathway dmPGA1 16,16-Dimethyl Prostaglandin A1 Bax Bax activation dmPGA1->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway activated by dmPGA1.
Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. Prostaglandin A2 has been shown to induce apoptosis in a p53-dependent manner, and one of the transcriptional targets of p53 is Death Receptor 5 (DR5).[4][5] Upregulation of DR5 can lead to the activation of caspase-8 and the subsequent execution of apoptosis.

Extrinsic_Apoptosis_Pathway dmPGA1 16,16-Dimethyl Prostaglandin A1 p53 p53 activation dmPGA1->p53 DR5 DR5 transcription and expression p53->DR5 Caspase8 Caspase-8 activation DR5->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Extrinsic apoptosis pathway involving p53 and DR5.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_0 MTT Assay A Seed Cells B Treat with dmPGA1 A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance E->F

Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.

  • Cell Treatment: Culture and treat cells with this compound as required.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot for Caspase-3 Activation

This protocol is used to detect the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, a synthetic analog of PGA1, demonstrates significant anti-proliferative effects on cancer cells, primarily through the inhibition of DNA synthesis and induction of G1 cell cycle arrest. While direct evidence for its apoptosis-inducing capabilities is still emerging, the well-documented pro-apoptotic mechanisms of related cyclopentenone prostaglandins provide a strong indication of its potential in this regard. The activation of intrinsic and extrinsic apoptotic pathways, involving key players such as the Bcl-2 family, p53, and caspases, are likely to be central to the anti-cancer activity of this compound. Further research is warranted to fully elucidate its specific molecular targets and to quantify its apoptotic efficacy in various cancer models, which will be crucial for its potential development as a therapeutic agent.

References

16,16-Dimethyl Prostaglandin A1: A Potent Modulator of Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

16,16-Dimethyl Prostaglandin (B15479496) A1 (dmPGEA1) is a synthetic analog of Prostaglandin A1 (PGA1) that has demonstrated significant antiviral activity against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the impact of dmPGEA1 on viral replication, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The primary mechanism of its antiviral effect is attributed to the induction of a cellular stress response, specifically the synthesis of Heat Shock Protein 70 (HSP70), which interferes with viral protein synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of dmPGEA1.

Introduction

Prostaglandins are lipid compounds that exhibit a wide array of physiological effects. Within this class, cyclopentenone prostaglandins, including Prostaglandin A1 (PGA1) and its synthetic derivatives like 16,16-Dimethyl Prostaglandin A1 (dmPGEA1), have garnered attention for their potent antiviral properties.[1] dmPGEA1 offers a longer biological half-life compared to its naturally occurring counterpart, making it a more stable compound for research and potential therapeutic applications.[2] This guide explores the antiviral activity of dmPGEA1, focusing on its impact on Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), and delves into the molecular pathways it modulates to exert its effects.

Antiviral Activity of this compound

dmPGEA1 has been shown to significantly inhibit the replication of several viruses in vitro. The following tables summarize the quantitative data on its antiviral efficacy.

Table 1: Antiviral Activity of dmPGEA1 against Herpes Simplex Virus (HSV)
Virus StrainCell Line50% Inhibitory Concentration (ID50) (µg/mL)
HSV-1Vero cells3.8 - 5.6
HSV-1Human foreskin fibroblasts4.6 - 7.3
HSV-2Vero cells3.8 - 4.5
HSV-2Human foreskin fibroblasts5.7

Data compiled from studies on the effects of dmPGEA1 on HSV replication.

Table 2: Antiviral Activity of dmPGEA1 against Human Immunodeficiency Virus Type 1 (HIV-1)
Infection TypeCell Line/CultureAssay50% Inhibitory Concentration (ID50) (µg/mL)
Acutely infected T cellsVB linep24 antigen concentration2.5
Chronically infected macrophagesMacrophage culturep24 antigen concentration5.2

Data compiled from studies assessing the reduction in p24 concentration in HIV-1 infected cells treated with dmPGEA1.

Mechanism of Action: The Heat Shock Response and Beyond

The primary antiviral mechanism of dmPGEA1 is linked to the induction of the cellular heat shock response. This response is a highly conserved cellular defense mechanism against various stressors, including heat, oxidative stress, and, in this case, chemical inducers like dmPGEA1.

Induction of Heat Shock Protein 70 (HSP70)

dmPGEA1 treatment of cells leads to the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins.[3] Activated HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the increased synthesis of HSP70.[4][5] The elevated levels of HSP70 then selectively inhibit the synthesis of viral proteins, thereby blocking viral replication.[1] This selective inhibition of viral protein synthesis is a key aspect of the antiviral activity of dmPGEA1.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus dmPGEA1 dmPGEA1 Inactive HSF1 Inactive HSF1 dmPGEA1->Inactive HSF1 Activates Active HSF1 Active HSF1 Inactive HSF1->Active HSF1 HSE HSE Active HSF1->HSE Binds to HSP70 mRNA HSP70 mRNA HSP70 Protein HSP70 Protein HSP70 mRNA->HSP70 Protein Translation Viral Protein Synthesis Viral Protein Synthesis HSP70 Protein->Viral Protein Synthesis Inhibits Inhibition Inhibition Viral Protein Synthesis->Inhibition HSE->HSP70 mRNA Transcription

Figure 1. Signaling pathway of dmPGEA1-induced HSP70 synthesis and inhibition of viral replication.

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses and can be manipulated by viruses to facilitate their replication. Prostaglandin A1 has been shown to modulate the NF-κB pathway.[3] While some studies suggest an activation of NF-κB by PGA1, others point towards an inhibitory effect on NF-κB-dependent transcription, which could contribute to its antiviral activity by preventing virus-induced pro-inflammatory responses that might otherwise support viral replication.[6][7] Further research is needed to fully elucidate the precise role of dmPGEA1 in modulating the NF-κB pathway in different viral contexts.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Viral Component Viral Component IKK Complex IKK Complex Viral Component->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Viral Gene Expression Viral Gene Expression NF-κB->Viral Gene Expression Promotes dmPGEA1 dmPGEA1 dmPGEA1->IKK Complex Inhibits (Potential)

Figure 2. Potential modulation of the NF-κB pathway by dmPGEA1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques.[8]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates.

  • Virus stock of known titer.

  • This compound (dmPGEA1) stock solution.

  • Serum-free cell culture medium.

  • Semi-solid overlay medium (e.g., medium with 0.4% agarose).[9]

  • Crystal violet staining solution (0.8% crystal violet in 50% ethanol).[9]

  • Phosphate-buffered saline (PBS).

  • 10% formalin in PBS.[9]

Procedure:

  • Cell Seeding: Seed susceptible cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of dmPGEA1 in serum-free medium.

  • Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (e.g., 40-80 plaque-forming units, PFU, per well).[9]

  • Infection: Aspirate the medium from the cell monolayers. Inoculate each well with 0.2 mL of the virus suspension. For cell-associated viruses, do not aspirate the medium before inoculation.[9]

  • Adsorption: Incubate the plates at 37°C for 90 minutes to allow for viral adsorption.[9]

  • Treatment: Carefully aspirate the virus inoculum and add the different dilutions of dmPGEA1 to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, carefully aspirate the medium and overlay the cells with 1.5 mL of the semi-solid overlay medium containing the corresponding concentration of dmPGEA1.[9]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 7 days for CMV, or until at least 40 plaques are visible in control wells).[9]

  • Fixation and Staining: Fix the cell monolayers with 10% formalin in PBS. After fixation, stain the cells with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each dmPGEA1 concentration compared to the virus control. Determine the 50% inhibitory concentration (ID50) by plotting the percentage of inhibition against the compound concentration.

A Seed Cells in 24-well plates C Infect cells with virus A->C B Prepare dmPGEA1 dilutions E Add dmPGEA1 dilutions B->E D Adsorption (90 min) C->D D->E F Add semi-solid overlay E->F G Incubate (e.g., 7 days) F->G H Fix and Stain G->H I Count Plaques H->I J Calculate ID50 I->J

Figure 3. Experimental workflow for the Plaque Reduction Assay.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.[10]

Materials:

  • HIV-1 p24 antigen ELISA kit (commercial kits are widely available).[11]

  • Cell culture supernatants from HIV-1 infected cells treated with dmPGEA1.

  • Recombinant HIV-1 p24 protein standard.

  • Microplate reader.

Procedure:

  • Sample Collection: Collect supernatants from HIV-1 infected cell cultures (e.g., acutely infected T cells or chronically infected macrophages) that have been treated with various concentrations of dmPGEA1.

  • Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[11]

  • Coating: If using a non-pre-coated plate, coat the wells of a 96-well microplate with a capture antibody specific for HIV-1 p24.

  • Blocking: Block non-specific binding sites in the wells.

  • Sample and Standard Addition: Add 100 µL of the standards and cell culture supernatants to the appropriate wells.[11]

  • Incubation: Incubate the plate for 2.5 hours at room temperature or overnight at 4°C.[11]

  • Washing: Wash the wells to remove unbound components.

  • Detection Antibody: Add 100 µL of a biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[11]

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution and incubate for 45 minutes at room temperature.[11]

  • Substrate Addition: Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[11]

  • Stopping Reaction: Add 50 µL of stop solution to each well.[11]

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the recombinant p24 protein. Calculate the concentration of p24 in the samples based on the standard curve. Determine the ID50 of dmPGEA1 by plotting the percentage of p24 reduction against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral effect is not due to cytotoxicity of the compound.[12]

Materials:

  • Cells seeded in a 96-well plate.

  • dmPGEA1 stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7).[12]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of dmPGEA1 to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each dmPGEA1 concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Conclusion

This compound exhibits broad-spectrum antiviral activity, particularly against HSV and HIV-1, by inducing the cellular heat shock response and interfering with viral protein synthesis.[1] Its ability to modulate the NF-κB pathway may also contribute to its antiviral effects. The detailed experimental protocols provided in this guide offer a framework for the further investigation of dmPGEA1 and other prostaglandin analogs as potential antiviral therapeutics. The favorable characteristics of dmPGEA1, including its stability and potent antiviral action at non-cytotoxic concentrations, make it a compelling candidate for further preclinical and clinical development.

References

The Pharmacokinetics of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). The introduction of two methyl groups at the C-16 position is a strategic modification designed to enhance its metabolic stability, thereby prolonging its biological activity. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 16,16-dimethyl prostaglandin A1, drawing upon available data for PGA1 and related prostaglandin analogs to infer its likely absorption, distribution, metabolism, and excretion (ADME) profile. This document also outlines relevant experimental protocols and visualizes key signaling pathways associated with PGA1's mechanism of action. While direct pharmacokinetic data for dmPGA1 is limited in publicly available literature, this guide serves as a foundational resource for researchers and professionals in drug development.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that exert a wide range of physiological effects in the body. Prostaglandin A1 (PGA1) has demonstrated various biological activities, including vasodilation, anti-inflammatory effects, and inhibition of cell proliferation. However, its therapeutic potential is often limited by rapid in vivo metabolism. The synthetic analog, this compound, was developed to overcome this limitation. By blocking the key metabolic step of 15-hydroxyl dehydrogenase activity, the dimethyl modification is expected to significantly increase the compound's half-life and systemic exposure. This guide will synthesize the available information to provide a detailed understanding of its pharmacokinetic properties.

Pharmacokinetics of Prostaglandin A1 and Inferences for this compound

Absorption

The route of administration significantly influences the absorption of prostaglandins. For other prostaglandin analogs, administration can be oral, intravenous, topical, or intravaginal. The absorption characteristics of this compound would be dependent on its formulation and route of administration. Given its lipid nature, it is likely to be well-absorbed across biological membranes.

Distribution

Prostaglandins are generally distributed widely throughout the body. Studies on the parent compound, PGA1, have shown its presence in various human tissues. It is anticipated that this compound would also exhibit broad tissue distribution.

Metabolism

The metabolism of natural prostaglandins is rapid and extensive, primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group. The dimethyl groups at the C-16 position in this compound sterically hinder the action of 15-PGDH, making it a "metabolism-resistant analog".[1] This resistance to metabolism is the primary reason for its prolonged biological activity compared to PGA1.

Studies on PGA1 in humans have shown that it is metabolized by several organs, including the liver and kidneys.[2] The whole blood metabolic clearance rate of tritiated prostaglandin A1 in men was determined to be 5,003 ± 864 liters/day.[2] It is expected that the clearance of this compound would be significantly lower due to its enhanced metabolic stability.

The metabolism of other 16,16-dimethyl prostaglandin analogs, such as 16,16-dimethyl PGF2α, has been shown to be significantly slower than their natural counterparts, with the primary metabolic pathways being β-oxidation.[3] A similar metabolic fate is plausible for this compound.

Excretion

The excretion of prostaglandins and their metabolites occurs primarily through the urine. It is expected that the metabolites of this compound, formed through pathways such as β-oxidation, would be renally cleared.

Quantitative Pharmacokinetic Data

As previously stated, specific quantitative pharmacokinetic parameters for this compound are not available in the literature. The following table summarizes the available data for the parent compound, Prostaglandin A1.

ParameterValueSpeciesReference
Whole Blood Metabolic Clearance Rate5,003 ± 864 L/dayHuman[2]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not published. However, established methods for other prostaglandins can be adapted.

Animal Models

Pharmacokinetic studies are typically initiated in animal models such as rats, mice, or non-human primates. A study on the pharmacokinetics of 16,16-dimethyl prostaglandin E2 utilized both mice and non-human primates.[4]

Drug Administration and Sample Collection

The compound would be administered via the desired route (e.g., intravenous, oral, subcutaneous). Blood samples would be collected at various time points post-administration into tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Quantification of this compound in plasma samples would be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7] This technique offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices.

Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: Plasma samples are typically treated with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is often further purified using SPE to remove interfering substances and concentrate the analyte.

  • Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.

Signaling Pathways

Prostaglandin A1 has been shown to exert its biological effects through various signaling pathways. Notably, it is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and activate the Heat Shock Factor (HSF).[8][9]

Inhibition of NF-κB Signaling Pathway

The following diagram illustrates the proposed mechanism for PGA1-mediated inhibition of the NF-κB signaling pathway.

G cluster_stimulus Stimulus (e.g., TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases PGA1 16,16-Dimethyl Prostaglandin A1 PGA1->IKK inhibits DNA DNA (κB site) NFkB_nuc->DNA binds Gene Inflammatory Gene Expression DNA->Gene induces

Caption: PGA1 inhibits the IKK complex, preventing NF-κB activation.

Activation of Heat Shock Response

The following diagram illustrates the proposed mechanism for PGA1-mediated activation of the Heat Shock Factor (HSF) and the subsequent heat shock response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA1 16,16-Dimethyl Prostaglandin A1 HSF1_inactive Inactive HSF1 (monomer) PGA1->HSF1_inactive activates HSF1_active Active HSF1 (trimer) HSF1_inactive->HSF1_active trimerizes HSF1_nuc HSF1 HSF1_active->HSF1_nuc translocates HSE Heat Shock Element (HSE) on DNA HSF1_nuc->HSE binds HSP Heat Shock Protein (HSP) Expression HSE->HSP induces

Caption: PGA1 activates HSF1, leading to the expression of heat shock proteins.

Conclusion

This compound is a promising synthetic analog of PGA1 with enhanced metabolic stability. While direct pharmacokinetic studies are lacking, inferences from its parent compound and other dimethylated prostaglandin analogs suggest that it likely possesses a longer half-life and reduced clearance, leading to greater systemic exposure. Its mechanism of action appears to involve the modulation of key inflammatory and stress-response signaling pathways. Further preclinical and clinical pharmacokinetic and pharmacodynamic studies are warranted to fully characterize its therapeutic potential. This guide provides a framework for researchers to design and interpret future studies on this intriguing compound.

References

Preliminary Immunological Profile of 16,16-Dimethyl Prostaglandin A1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1, belonging to the class of cyclopentenone prostaglandins (B1171923) (cyPGs). While research on its specific immunological effects is in its early stages, the broader family of cyPGs is recognized for potent anti-inflammatory, antiviral, and antiproliferative activities. This technical guide synthesizes the available preliminary data on dmPGA1 and contextualizes it within the known immunomodulatory framework of related cyclopentenone prostaglandins to provide a foundational understanding for future research and development. The primary focus of existing studies on dmPGA1 has been its notable antiviral properties.

Quantitative Data Presentation

Currently, direct quantitative data on the immunological effects of 16,16-Dimethyl prostaglandin A1, such as its impact on lymphocyte proliferation or cytokine production, is limited in publicly available literature. The most comprehensive quantitative data pertains to its antiviral activity.

Table 1: Antiviral Activity of this compound (dmPGA1)

Virus TypeCell Line50% Inhibitory Dose (ID50)Citation
Herpes Simplex Virus Type 1 (HSV-1)Vero Cells3.8 - 5.6 µg/mL[1]
Herpes Simplex Virus Type 1 (HSV-1)Human Foreskin Fibroblasts4.6 - 7.3 µg/mL[1]
Herpes Simplex Virus Type 2 (HSV-2)Vero Cells3.8 - 4.5 µg/mL[1]
Herpes Simplex Virus Type 2 (HSV-2)Human Foreskin Fibroblasts5.7 µg/mL[1]
Human Immunodeficiency Virus Type 1 (HIV-1)Acutely Infected T cells (VB line)2.5 µg/mL[1]
Human Immunodeficiency Virus Type 1 (HIV-1)Chronically Infected Macrophages5.2 µg/mL[1]

It is noteworthy that these antiviral effects were observed at concentrations that did not adversely affect cellular DNA synthesis, suggesting a degree of viral-specific activity[1].

Experimental Protocols

Detailed experimental protocols for the immunological assessment of dmPGA1 are not extensively published. However, based on the methodologies employed for other cyclopentenone prostaglandins and the antiviral studies on dmPGA1, the following protocols can be outlined.

Viral Replication Inhibition Assay (Plaque Reduction Assay)

This protocol is adapted from the methodologies used to assess the antiviral activity of prostaglandins.

Objective: To determine the concentration of dmPGA1 required to inhibit the replication of a specific virus by 50% (ID50).

Materials:

  • Vero cells or other susceptible cell lines

  • Herpes Simplex Virus (HSV) or other target virus stock of known titer

  • This compound (dmPGA1) stock solution

  • Cell culture medium (e.g., DMEM with 2% fetal bovine serum)

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed 6-well plates with Vero cells and grow to confluence.

  • Prepare serial dilutions of dmPGA1 in the culture medium.

  • Pre-treat the confluent cell monolayers with the different concentrations of dmPGA1 for a specified time (e.g., 2 hours) before infection.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Add the methylcellulose overlay medium containing the respective concentrations of dmPGA1 to each well.

  • Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each dmPGA1 concentration compared to the untreated virus control.

  • Determine the ID50 value by plotting the percentage of inhibition against the log of the dmPGA1 concentration.

Lymphocyte Proliferation Assay (CFSE-based)

This protocol is a standard method to assess the effect of a compound on T-cell and B-cell proliferation.

Objective: To evaluate the dose-dependent effect of dmPGA1 on the proliferation of T and B lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell mitogen (e.g., Phytohemagglutinin, PHA) or B-cell mitogen (e.g., CpG oligodeoxynucleotides)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • This compound (dmPGA1)

  • Flow cytometer

Procedure:

  • Label isolated PBMCs with CFSE.

  • Culture the CFSE-labeled cells in 96-well plates.

  • Add serial dilutions of dmPGA1 to the wells.

  • Stimulate the cells with a T-cell or B-cell mitogen. Include unstimulated and stimulated controls without dmPGA1.

  • Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and stain with fluorescently-labeled antibodies against T-cell (e.g., CD3, CD4, CD8) or B-cell (e.g., CD19) markers.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

  • Quantify the percentage of proliferating cells in each condition.

Cytokine Production Assay (ELISA)

This protocol is used to measure the effect of a compound on the production of specific cytokines by immune cells.

Objective: To determine the effect of dmPGA1 on the production of pro-inflammatory and anti-inflammatory cytokines by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary monocyte-derived macrophages.

  • Lipopolysaccharide (LPS)

  • This compound (dmPGA1)

  • Cell culture medium

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

  • Seed macrophages in 24-well plates and allow them to adhere.

  • Treat the cells with various concentrations of dmPGA1 for a predetermined period.

  • Stimulate the cells with LPS to induce cytokine production. Include unstimulated and stimulated controls without dmPGA1.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of the cytokines of interest in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways of this compound in immune cells are not yet available. However, based on the known mechanisms of other cyclopentenone prostaglandins, several potential pathways can be proposed.

Cyclopentenone prostaglandins are known to exert their effects through both receptor-dependent and independent mechanisms. A key feature is their electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring, which can react with cellular nucleophiles, notably cysteine residues in proteins.

Potential Signaling Pathways for dmPGA1 in Immune Cells:

  • Inhibition of NF-κB Pathway: A primary anti-inflammatory mechanism of cyPGs is the inhibition of the NF-κB signaling pathway. This can occur at multiple levels, including the inhibition of IκB kinase (IKK) and the direct modification of NF-κB subunits, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

  • Modulation of JAK/STAT Pathway: Some cyPGs have been shown to non-specifically inhibit the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is crucial for the action of many cytokines and interferons[2].

  • PPAR-γ Activation: Certain cyclopentenone prostaglandins, like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are potent ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties[3]. It is plausible that dmPGA1 could also interact with PPAR-γ.

  • Induction of Apoptosis: Cyclopentenone prostaglandins can induce apoptosis in various cell types, including lymphocytes and macrophages, often through the mitochondrial pathway[4][5]. This can contribute to the resolution of inflammation.

Potential_Signaling_Pathways_of_dmPGA1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1_ext 16,16-Dimethyl Prostaglandin A1 dmPGA1_int dmPGA1 dmPGA1_ext->dmPGA1_int Entry IKK IKK dmPGA1_int->IKK Inhibits NFκB NF-κB dmPGA1_int->NFκB Inhibits JAK JAK dmPGA1_int->JAK Inhibits Mitochondrion Mitochondrion dmPGA1_int->Mitochondrion Induces Stress PPARγ PPAR-γ dmPGA1_int->PPARγ Activates? IκB IκB IKK->IκB Phosphorylates IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation STAT STAT JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Translocation Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates PPARγ_nuc PPAR-γ PPARγ->PPARγ_nuc Translocation Gene_Expression Inflammatory Gene Expression NFκB_nuc->Gene_Expression Activates STAT_nuc->Gene_Expression Activates PPARγ_nuc->Gene_Expression Inhibits

Potential signaling pathways of dmPGA1 in immune cells.

Experimental_Workflow_Antiviral_Assay start Start cell_culture Culture susceptible cells to confluence start->cell_culture dmPGA1_prep Prepare serial dilutions of dmPGA1 cell_culture->dmPGA1_prep pretreatment Pre-treat cells with dmPGA1 cell_culture->pretreatment dmPGA1_prep->pretreatment infection Infect cells with virus pretreatment->infection overlay Add methylcellulose overlay with dmPGA1 infection->overlay incubation Incubate for plaque formation overlay->incubation staining Fix and stain cells incubation->staining counting Count plaques staining->counting analysis Calculate ID50 counting->analysis end End analysis->end

References

The Anti-Inflammatory Potential of 16,16-Dimethyl Prostaglandin A1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. Cyclopentenone prostaglandins (B1171923) (cyPGs) are a class of lipid mediators that have emerged as potent regulators of inflammatory responses.[1] This technical guide focuses on 16,16-Dimethyl Prostaglandin (B15479496) A1 (dmPGA1), a synthetic analog of Prostaglandin A1 (PGA1), and explores its mechanisms of action in modulating inflammatory pathways. By providing a comprehensive overview of its effects on key signaling cascades, along with detailed experimental protocols and quantitative data, this document aims to equip researchers with the knowledge to effectively investigate and harness the therapeutic potential of dmPGA1.

Core Mechanisms of Action

16,16-Dimethyl Prostaglandin A1, like other cyclopentenone prostaglandins, exerts its anti-inflammatory effects primarily through the modulation of two key intracellular signaling pathways: the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Cyclopentenone prostaglandins, including PGA1, have been shown to inhibit NF-κB activation by directly targeting the IKK complex.[1] This inhibition prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory functions.[1] While direct quantitative data for dmPGA1 is limited, studies on PGA1 demonstrate a dose-dependent inhibition of NF-κB activation.[1]

Activation of the Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including cyclopentenone prostaglandins, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These genes encode for a variety of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). By upregulating these protective enzymes, dmPGA1 can mitigate oxidative stress, a key component of the inflammatory process.

Quantitative Data

While specific quantitative data for the anti-inflammatory effects of this compound are not extensively available in the public domain, the following table summarizes the known inhibitory concentrations for its parent compound, Prostaglandin A1 (PGA1), which serves as a valuable reference point.

CompoundTargetAssayCell TypeIC50 / EffectReference
Prostaglandin A1NF-κB ActivationElectrophoretic Mobility Shift Assay (EMSA)Jurkat T cellsDose-dependent inhibition observed at 3-48 µM[1]
Prostaglandin A1IκBα DegradationWestern BlotJurkat T cellsPrevention of TPA-induced degradation[1]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation dmPGA1 16,16-Dimethyl Prostaglandin A1 dmPGA1->IKK Inhibition p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Nrf2_Activation cluster_cytoplasm Cytoplasm dmPGA1 16,16-Dimethyl Prostaglandin A1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) dmPGA1->Keap1_Nrf2 Modification Keap1 Keap1 (Modified) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Inhibition of Degradation Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Transcription Antioxidant Gene Transcription (HO-1, NQO1) ARE->Transcription

References

Methodological & Application

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1) is a synthetic analog of prostaglandin A1. Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects in animals. dmPGEA1 has been shown to inhibit DNA synthesis in cancer cells and suppress the replication of certain viruses, making it a compound of interest for further investigation in various cell-based assays.[1] This document provides detailed protocols for the application of dmPGEA1 in cell culture, including methods for assessing cell viability, apoptosis, and protein expression.

Data Presentation

The following table summarizes the effective concentrations of Prostaglandin A1 (PGA1) and related compounds in various cell culture experiments. This data can be used as a starting point for determining the optimal concentration of dmPGEA1 for specific cell lines and experimental questions.

CompoundCell Line/SystemApplicationEffective ConcentrationObserved Effect
Prostaglandin A1 (PGA1)Adult rat cardiac myocytesInduction of Heat Shock Proteins10, 20 µg/mLSignificant increase in HSP72 expression.[2]
Prostaglandin A1 (PGA1)Adult rat cardiac myocytesCytotoxicity40 µg/mLEvidence of cytotoxicity (LDH release).[2]
Prostaglandin A1 (PGA1)Adult rat cardiac myocytesInduction of Heat Shock Proteins4 µg/mLMarked increase in HSP32 expression.[2]
Prostaglandins A1 and A2Muscle, skin, and liver cells in cultureCytotoxicity~3 x 10⁻⁵ MStriking toxicity.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to measure changes in cell viability in response to dmPGEA1 treatment using a colorimetric MTT assay.[4][5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 16,16-Dimethyl prostaglandin A1 (dmPGEA1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • dmPGEA1 Treatment:

    • Prepare serial dilutions of dmPGEA1 in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of dmPGEA1. Include a vehicle control (medium with the same concentration of the solvent used to dissolve dmPGEA1).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3.5 hours at 37°C.[5]

  • Solubilization of Formazan (B1609692):

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

    • Cover the plate and agitate on an orbital shaker for 15 minutes.[5]

  • Data Acquisition:

    • Read the absorbance at 590 nm with a reference filter of 620 nm.[5]

Apoptosis Assay (Annexin V-FITC Staining)

This protocol details the detection of apoptosis in cells treated with dmPGEA1 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dmPGEA1)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of dmPGEA1 for the specified time. Include a vehicle control.

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Protein Expression Analysis (Western Blot)

This protocol outlines the procedure for analyzing changes in the expression of specific proteins in response to dmPGEA1 treatment via Western blotting.[9][10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dmPGEA1)

  • Cell culture dishes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treating cells with dmPGEA1, wash them with ice-cold PBS.

    • Add ice-cold lysis buffer to the dish, scrape the cells, and transfer to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with agitation.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Prostaglandin A1

This diagram illustrates a potential signaling pathway for Prostaglandin A1 (PGA1), which may share similarities with the mechanism of dmPGEA1. PGA1 has been shown to activate the transcription factors HSF1 and NF-κB.[2] It may also influence intracellular calcium levels and activate protein phosphatase 2A (PP2A).[13][14] Prostaglandin signaling, in general, has been linked to the MAPK pathway.[15][16][17][18][19]

PGA1_Signaling_Pathway dmPGEA1 16,16-Dimethyl prostaglandin A1 Receptor PGA Receptor (Putative) dmPGEA1->Receptor Cell_Membrane Cell Membrane Ca_Modulation Modulation of Intracellular Ca²⁺ Receptor->Ca_Modulation PP2A Activation of PP2A Receptor->PP2A MAPK_Cascade MAPK Cascade (e.g., JNK, p38) Receptor->MAPK_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Ca_Modulation->Cellular_Response PP2A->Cellular_Response NFkB NF-κB Activation MAPK_Cascade->NFkB HSF1 HSF1 Activation MAPK_Cascade->HSF1 Nucleus Nucleus NFkB->Nucleus HSF1->Nucleus Gene_Expression Gene Expression (e.g., HSPs) Nucleus->Gene_Expression Gene_Expression->Cellular_Response

Caption: Putative signaling pathway for Prostaglandin A1.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of dmPGEA1 on cultured cells.

Experimental_Workflow Start Start Cell_Culture Cell Culture (Seeding) Start->Cell_Culture Treatment dmPGEA1 Treatment (Dose-response & Time-course) Cell_Culture->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Viability Cell Viability (MTT Assay) Assay_Choice->Viability Viability? Apoptosis Apoptosis (Annexin V Assay) Assay_Choice->Apoptosis Apoptosis? Protein_Expression Protein Expression (Western Blot) Assay_Choice->Protein_Expression Protein Level? Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols for In Vivo Studies with 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1 (PGA1). Prostaglandins (B1171923) of the A-series are known for their potent biological activities, including anti-proliferative and anti-viral effects. The dimethyl modification at the C-16 position makes dmPGA1 more resistant to metabolic degradation, potentially enhancing its in vivo efficacy. These application notes provide an overview of the known in vivo applications of dmPGA1, its mechanism of action, and detailed protocols for its use in pre-clinical research.

Key Applications

16,16-Dimethyl prostaglandin A1 has shown promise in several therapeutic areas, primarily demonstrated through in vitro studies, with related compounds providing insights into potential in vivo applications.

  • Anti-Viral Activity : dmPGA1 has demonstrated significant inhibitory effects on the replication of various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) in vitro.[1] This suggests its potential as a broad-spectrum anti-viral agent for in vivo studies.

  • Anti-Tumor Activity : Prostaglandins of the A-series are known to inhibit the growth of tumor cells.[2] While in vivo data for dmPGA1 is limited, studies with structurally related PGA1 analogs have shown significant anti-tumor effects in animal models.[2]

  • Cytoprotection : A-series prostaglandins are known to induce the expression of Heat Shock Protein 70 (HSP70), a key mediator of cellular protection against various stressors. This induction is a crucial aspect of their cytoprotective and anti-viral mechanisms.

Mechanism of Action

The primary mechanism of action for the biological effects of dmPGA1 is believed to be the induction of Heat Shock Protein 70 (HSP70). This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a transcription factor that binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, leading to its transcription and subsequent protein synthesis. The upregulation of HSP70 provides a cytoprotective effect, helping cells to survive stressful conditions and inhibiting viral replication.

Proposed Signaling Pathway for dmPGA1-Induced HSP70 Expression

dmPGA1_HSP70_Pathway dmPGA1 16,16-Dimethyl Prostaglandin A1 CellMembrane Cell Membrane Intracellular_Stress Intracellular Stress/ Signal Transduction CellMembrane->Intracellular_Stress Enters Cell HSF1_inactive HSF1 (inactive) -HSP90 Complex Intracellular_Stress->HSF1_inactive Induces dissociation HSF1_active HSF1 (trimer, active) HSF1_inactive->HSF1_active Trimerization & Phosphorylation HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE Binds to HSP70_mRNA HSP70 mRNA HSE->HSP70_mRNA Transcription HSP70_Protein HSP70 Protein HSP70_mRNA->HSP70_Protein Translation Cytoprotection Cytoprotection & Anti-viral Effects HSP70_Protein->Cytoprotection

Caption: Proposed signaling pathway for dmPGA1-induced HSP70 expression.

Data Presentation

In Vitro Anti-Viral Efficacy of this compound
VirusCell LineIC50 (µg/mL)Reference
HSV-1Vero3.8 - 5.6[1]
HSV-1Human Foreskin Fibroblasts4.6 - 7.3[1]
HSV-2Vero3.8 - 4.5[1]
HSV-2Human Foreskin Fibroblasts5.7[1]
HIV-1Acutely Infected T-cells (VB line)2.5[1]
HIV-1Chronically Infected Macrophages5.2[1]
In Vivo Anti-Tumor Efficacy of a PGA1 Analog (Δ⁷-PGA1) in Mice
Animal ModelTreatmentDosageAdministration RouteOutcomeReference
Ehrlich ascites tumor-bearing miceΔ⁷-PGA120-30 mg/kg/day for 3-5 daysIntraperitoneal (i.p.)66-111% increase in lifespan[2]
Ehrlich ascites tumor-bearing mice12-epi-Δ⁷-PGA1100 mg/kg (single dose)Intraperitoneal (i.p.)73% increase in lifespan[2]
P388 leukemia-bearing miceΔ⁷-PGA110 mg/kg/day for 9 daysIntraperitoneal (i.p.)25.8% increase in lifespan[2]
P388 leukemia-bearing mice12-epi-Δ⁷-PGA120 mg/kg/day for 9 daysIntraperitoneal (i.p.)29.6% increase in lifespan[2]

Note: The data above for anti-tumor efficacy is for a structural analog of PGA1 and should be used as a starting point for designing in vivo studies with this compound.

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Study in a Murine Model (Extrapolated from a PGA1 Analog Study)

This protocol is adapted from a study on a related compound, Δ⁷-PGA1, and may require optimization for this compound.[2]

Objective: To evaluate the anti-tumor efficacy of this compound in a murine tumor model (e.g., Ehrlich ascites or P388 leukemia).

Materials:

  • This compound

  • Vehicle for injection (e.g., sterile saline, ethanol (B145695), or a mixture. The vehicle should be carefully selected based on the solubility of dmPGA1 and its compatibility with in vivo administration. A common vehicle for prostaglandins is a small amount of ethanol diluted in saline or phosphate-buffered saline (PBS)).

  • Tumor-bearing mice (e.g., BALB/c or other appropriate strain)

  • Sterile syringes and needles for injection

  • Animal balance

  • Calipers for tumor measurement (if using a solid tumor model)

Procedure:

  • Animal Model Preparation:

    • Acclimate animals to the housing conditions for at least one week before the start of the experiment.

    • Implant tumor cells according to the established protocol for the chosen model (e.g., intraperitoneal injection for ascites models, subcutaneous injection for solid tumor models).

  • Preparation of dmPGA1 Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent like ethanol.

    • Further dilute the solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of ethanol should be kept to a minimum to avoid toxicity. A vehicle control group receiving the same concentration of ethanol in saline/PBS should be included in the study.

  • Treatment Administration:

    • Randomly assign tumor-bearing animals to treatment and control groups.

    • Based on the data from related compounds, a starting dose could be in the range of 10-30 mg/kg/day.[2] A dose-response study is recommended to determine the optimal dose.

    • Administer the dmPGA1 solution or vehicle control via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 5-9 days).[2]

  • Monitoring and Data Collection:

    • Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • For ascites models, monitor animal survival.

    • For solid tumor models, measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the survival rates between the treatment and control groups using Kaplan-Meier analysis.

    • Compare the tumor growth rates between the groups.

    • Statistically analyze the data to determine the significance of the observed effects.

Experimental Workflow for In Vivo Anti-Tumor Study

in_vivo_antitumor_workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation tumor_implantation Tumor Cell Implantation animal_acclimation->tumor_implantation group_assignment Randomization into Treatment & Control Groups tumor_implantation->group_assignment drug_prep Prepare dmPGA1 Solution & Vehicle Control group_assignment->drug_prep treatment Daily Treatment Administration (e.g., i.p. injection) drug_prep->treatment monitoring Daily Monitoring: - Survival - Tumor Volume - Toxicity Signs treatment->monitoring monitoring->treatment Repeat for defined period data_collection Endpoint Data Collection: - Final Tumor Weight - Tissue Samples monitoring->data_collection analysis Data Analysis: - Survival Curves - Tumor Growth Inhibition data_collection->analysis end End analysis->end

Caption: General workflow for an in vivo anti-tumor study.

Disclaimer

The provided protocols are for research purposes only and should be adapted and optimized based on the specific experimental design, animal model, and institutional guidelines. The information on in vivo use of this compound is limited, and the extrapolated protocols should be used with caution. It is highly recommended to consult relevant literature and conduct pilot studies to determine the optimal dosage, administration route, and vehicle for your specific application.

References

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and biological effects of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1) in murine models. The information is compiled from available research, with a focus on providing practical protocols for in vivo studies.

Biological Activity

16,16-Dimethyl prostaglandin A1 (dmPGEA1) is a synthetic analog of the naturally occurring prostaglandin A1. It has demonstrated potent biological activities, including the inhibition of DNA synthesis in cancer cells and antiviral effects.[1] Specifically, it has been shown to inhibit DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells.[1] Additionally, dmPGEA1 exhibits antiviral activity against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1).[1][2]

Dosage and Administration in Mice

While specific in vivo dosage information for this compound in mice is limited in the currently available literature, data from closely related compounds, such as 16,16-dimethyl prostaglandin E2 (dmPGE2) and other prostaglandin A analogs, can provide a strong basis for experimental design. It is crucial to perform dose-response studies to determine the optimal dosage for a specific application.

Recommended Starting Dosages and Administration Routes

Based on studies with analogous compounds, the following dosages and administration routes are suggested for initial experiments with dmPGEA1 in mice.

ApplicationCompoundDosageAdministration RouteFrequencyReference
Antiviral / Anti-tumor 16,16-dimethyl PGA210 µ g/mouse Daily InfusionDailyN/A
Anti-tumor Δ⁷-PGA₁ derivative10-30 mg/kgIntraperitoneal (i.p.)DailyN/A
Radioprotection 16,16-dimethyl PGE210-40 µ g/mouse Subcutaneous (s.c.)Single dose 30-60 min prior to irradiation[3]

Note: The significant difference in the reported dosages for the PGA2 and Δ⁷-PGA₁ derivatives highlights the importance of empirical determination of the optimal dose for dmPGEA1.

Experimental Protocols

Preparation of this compound for Injection

The following protocol is adapted from methods used for the subcutaneous administration of 16,16-dimethyl prostaglandin E2 in mice and is recommended as a starting point for dmPGEA1.[4]

Materials:

  • This compound (in methyl acetate)

  • 100% Ethanol (B145695) (EtOH)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Nitrogen gas source (optional)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Evaporation of Solvent: If dmPGEA1 is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas or by leaving the vial open in a fume hood until all the solvent has evaporated.

  • Reconstitution: Reconstitute the dried dmPGEA1 in 100% ethanol to create a stock solution. A concentration of 1 mg/mL is often a practical starting point. Ensure complete dissolution by vortexing.

  • Dilution for Injection: For a final injection volume of 200 µL per mouse, dilute the stock solution with sterile saline or PBS. For example, to achieve a final concentration of 3.5% ethanol in the injection solution, mix 7 µL of the 1 mg/mL dmPGEA1 stock in ethanol with 193 µL of sterile saline. This will result in a dose of 7 µg per 200 µL injection. Adjust the volume of the stock solution and saline to achieve the desired final dose and ethanol concentration. It is advisable to keep the final ethanol concentration as low as possible.

  • Administration: Administer the prepared solution to the mice via the desired route (e.g., subcutaneous injection in the scruff of the neck).

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experiment cluster_analysis Analysis prep_dmPGEA1 Prepare dmPGEA1 Solution administer_dmPGEA1 Administer dmPGEA1 (e.g., s.c. injection) prep_dmPGEA1->administer_dmPGEA1 prep_animals Acclimatize Mice prep_animals->administer_dmPGEA1 induce_condition Induce Experimental Condition (e.g., tumor implantation, viral infection) administer_dmPGEA1->induce_condition monitoring Monitor Animal Health and Tumor Growth/Viral Titer induce_condition->monitoring collect_samples Collect Tissues/Blood Samples monitoring->collect_samples analyze_data Analyze Data (e.g., histology, qPCR, flow cytometry) collect_samples->analyze_data

General workflow for in vivo experiments using dmPGEA1 in mice.

Signaling Pathways

Prostaglandin A1 has been shown to exert its effects through distinct signaling pathways, primarily involving the activation of the Heat Shock Response and the inhibition of the NF-κB pathway.

Prostaglandin A1-Induced Heat Shock Response

PGA1 can activate Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.

hsf1_pathway PGA1 Prostaglandin A1 HSF1_inactive Inactive HSF1 Monomer PGA1->HSF1_inactive activates HSF1_active Active HSF1 Trimer HSF1_inactive->HSF1_active trimerization HSE Heat Shock Element (in DNA) HSF1_active->HSE binds to HSP_genes Heat Shock Protein Genes HSE->HSP_genes promotes transcription of HSPs Heat Shock Proteins HSP_genes->HSPs translation

Activation of HSF1 by Prostaglandin A1.
Inhibition of NF-κB Signaling by Prostaglandin A1

PGA1 can inhibit the activation of the transcription factor NF-κB by preventing the degradation of its inhibitor, IκBα.[5][6]

nfkb_pathway cluster_nucleus Nucleus PGA1 Prostaglandin A1 IKK IKK Complex PGA1->IKK inhibits Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p Phosphorylated IκBα NFkB Active NF-κB IkBa_p->NFkB IκBα degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression activates

Inhibition of the NF-κB pathway by Prostaglandin A1.

Conclusion

References

Preparing Stock Solutions of 16,16-Dimethyl Prostaglandin A1: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1 (PGA1). It exhibits a range of biological activities, including the inhibition of DNA synthesis in tumor cells and suppression of viral replication, making it a compound of interest in cancer research and virology.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of dmPGA1 stock solutions, along with a summary of its chemical properties and a putative signaling pathway.

Chemical Properties and Solubility

16,16-Dimethyl prostaglandin A1 is a crystalline solid with a molecular weight of 364.5 g/mol and a molecular formula of C₂₂H₃₆O₄.[2] For long-term storage, it is recommended to store the compound as supplied at -20°C, where it is stable for at least two years. The solubility of dmPGA1 in various solvents is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)>75 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)>50 mg/mL
Ethanol>100 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)>2.4 mg/mL
Data sourced from Cayman Chemical and ChemicalBook.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol describes the preparation of a concentrated stock solution of dmPGA1 in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, amber, conical-bottom glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial containing dmPGA1 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of dmPGA1 solid in a sterile microcentrifuge tube or directly in the glass vial.

  • Dissolution: Add the appropriate volume of the chosen organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for at least two years) or at 4°C for short-term use (up to one week).

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous buffer for use in cell culture or other biological assays. It is highly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day due to their instability.[5]

Materials:

  • High-concentration organic stock solution of dmPGA1

  • Sterile aqueous buffer (e.g., PBS, pH 7.2, or cell culture medium)

  • Sterile polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration organic stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of the aqueous buffer. While vortexing the buffer gently, add the required volume of the dmPGA1 organic stock solution dropwise to achieve the final working concentration. This gradual addition helps to prevent precipitation of the compound.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent in the aqueous working solution is minimal (typically less than 0.1%) to avoid any solvent-induced effects on the experimental system.

  • Use: Use the freshly prepared aqueous working solution immediately. Do not store for future use.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing and Using dmPGA1 Solutions cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation and Use weigh Weigh dmPGA1 Solid dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw One Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute treat Treat Cells/Perform Assay dilute->treat analyze Analyze Results treat->analyze pga1_signaling Putative Signaling Pathway of this compound cluster_cellular_effects Cellular Effects cluster_nfkb NF-κB Pathway cluster_cell_cycle Cell Cycle Regulation dmPGA1 16,16-Dimethyl Prostaglandin A1 hsf HSF Activation dmPGA1->hsf ikb_phos IκB-α Phosphorylation (Inhibited) dmPGA1->ikb_phos cyclinD1_cdk4 Cyclin D1 / Cdk4 (Decreased) dmPGA1->cyclinD1_cdk4 p21 p21 (Increased) dmPGA1->p21 gene_expression_hs gene_expression_hs hsf->gene_expression_hs Heat Shock Gene Expression nfkb_inhibition NF-κB Inhibition cell_cycle_arrest G1/S Phase Cell Cycle Arrest ikb_deg IκB-α Degradation (Inhibited) ikb_phos->ikb_deg nfkb_translocation NF-κB Nuclear Translocation (Inhibited) ikb_deg->nfkb_translocation gene_expression gene_expression nfkb_translocation->gene_expression Pro-inflammatory & Viral Gene Expression (Inhibited) cyclinD1_cdk4->cell_cycle_arrest p21->cell_cycle_arrest

References

Application Notes and Protocols: 16,16-Dimethyl Prostaglandin A1 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-di-Me-PGA1) is a synthetic analog of prostaglandin A1, engineered for increased metabolic stability. Prostaglandins of the A-series, particularly cyclopentenone prostaglandins, have garnered interest in cancer research due to their antiproliferative properties. Evidence suggests that these compounds can modulate key cellular processes, including DNA synthesis, cell cycle progression, and apoptosis. These application notes provide an overview of the reported anti-cancer activities of 16,16-di-Me-PGA1 and related analogs, along with detailed protocols for investigating its effects.

Anti-Cancer Activity of 16,16-Dimethyl Prostaglandin A1 and Analogs

Quantitative Data on Anti-Proliferative Effects

The following table summarizes the available data on the inhibitory effects of this compound and other PGA analogs on cancer cell growth.

CompoundCancer Cell LineAssayKey Findings
16,16-Dimethyl PGA1Lewis Lung CarcinomaDNA Synthesis InhibitionInhibits DNA synthesis.[1]
16,16-Dimethyl PGA1B16 Amelanotic MelanomaDNA Synthesis InhibitionInhibits DNA synthesis.[1]
16,16-Dimethyl PGA analogsHuman MelanomaAnchorage-Independent GrowthAs active as PGA1 in inhibiting growth.
16,16-Dimethyl PGA analogsMurine MelanomaAnchorage-Independent GrowthSharply reduced activity compared to PGA1.
PGA1 Analogs (NAG-0092/93/22)A172 Human GliomaCell Growth Inhibition & G1 ArrestFar more potent than native PGA1 in inhibiting cell growth and causing G1 arrest.[2]
PGA2HCT116 (p53+/+)Apoptosis InductionInduces caspase-dependent apoptosis.[3]
PGA2HCT116 (p53-/-)Apoptosis InductionInduces apoptosis at delayed time points and with less potency compared to p53 wild-type cells.[4]

Signaling Pathways

The proposed mechanism of action for PGA1 analogs involves the induction of the cyclin-dependent kinase inhibitor p21.[2] This leads to the inhibition of cyclin-CDK complexes that are crucial for G1 to S phase transition, ultimately resulting in cell cycle arrest.

PGA1_Signaling_Pathway cluster_G1_S G1 to S Phase Transition PGA1 16,16-Dimethyl Prostaglandin A1 p21 p21 Induction PGA1->p21 CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibition CyclinA_CDK2 Cyclin A / CDK2 Complex p21->CyclinA_CDK2 Inhibition G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest pRb_phos pRb Phosphorylation CyclinE_CDK2->pRb_phos CyclinA_CDK2->pRb_phos E2F_release E2F Release pRb_phos->E2F_release S_phase S Phase Entry E2F_release->S_phase

Proposed signaling pathway for PGA1 analog-induced G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Protocol 1: DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

DNA_Synthesis_Workflow A Seed cancer cells in multi-well plates B Allow cells to adhere overnight A->B C Treat cells with 16,16-di-Me-PGA1 (and vehicle control) for desired time B->C D Pulse-label with [³H]-Thymidine for 4 hours C->D E Wash cells with PBS D->E F Precipitate DNA with cold Trichloroacetic Acid (TCA) E->F G Wash with ethanol F->G H Lyse cells and collect DNA G->H I Quantify radioactivity using a scintillation counter H->I J Calculate percentage inhibition of DNA synthesis I->J

References

Application of 16,16-Dimethyl Prostaglandin A1 in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1 that has demonstrated significant antiviral activity against a range of DNA and RNA viruses.[1][2] Its mechanism of action distinguishes it from many conventional antiviral drugs, offering a potential alternative or complementary therapeutic strategy. This document provides detailed application notes on the use of dmPGA1 in virology research, including its mechanism of action, quantitative antiviral data, and detailed protocols for assessing its efficacy against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

Mechanism of Action

The primary antiviral mechanism of dmPGA1 and other cyclopentenone prostaglandins (B1171923) is associated with the induction of 70-kiloDalton heat shock protein (HSP70).[3][4][5][6][7] The induction of HSP70 by dmPGA1 leads to a selective inhibition of viral protein synthesis at the translational level.[3][6][8] This cellular stress response, triggered by the prostaglandin, creates an intracellular environment that is non-permissive for the replication of certain viruses. The proposed signaling pathway involves the activation of the heat shock transcription factor (HSF) by dmPGA1, which then initiates the transcription of the HSP70 gene.[4][9] The resulting HSP70 protein interferes with the proper folding and function of viral proteins, thereby halting the viral replication cycle.[6]

Antiviral Spectrum

16,16-Dimethyl prostaglandin A1 has shown broad-spectrum antiviral activity.[1] It has been reported to inhibit the replication of both DNA and RNA viruses, including:

  • Herpes Simplex Virus Type 1 (HSV-1) [1][10]

  • Herpes Simplex Virus Type 2 (HSV-2) [1][10]

  • Human Immunodeficiency Virus Type 1 (HIV-1) [1][10]

  • Sendai Virus [5][8]

  • Mayaro Virus [11]

Notably, closely related prostaglandins such as dmPGE2 and dmPGA2 did not show the same inhibitory effect on HSV replication and, in some cases, even enhanced it.[1][10]

Data Presentation

The antiviral activity of this compound is typically quantified by determining its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%.

VirusStrain(s)Cell LineIC50 (µg/mL)Reference(s)
HSV-1 VariousVero cells3.8 - 5.6[1][10]
VariousHuman Foreskin Fibroblasts4.6 - 7.3[1][10]
HSV-2 TwoVero cells3.8 - 4.5[1][10]
TwoHuman Foreskin Fibroblasts5.7[1][10]
HIV-1 Not SpecifiedAcutely infected T cells (VB line)2.5[1][10]
Not SpecifiedChronically infected macrophages5.2[1][10]

Mandatory Visualizations

Signaling Pathway

dmPGA1 16,16-Dimethyl prostaglandin A1 Cell Host Cell dmPGA1->Cell HSF Heat Shock Factor (HSF) Cell->HSF Activation HSP70_gene HSP70 Gene HSF->HSP70_gene Transcription HSP70 HSP70 Protein HSP70_gene->HSP70 Translation Viral_Protein Viral Protein Synthesis HSP70->Viral_Protein Inhibition Replication Viral Replication Viral_Protein->Replication

Caption: Proposed signaling pathway of dmPGA1 antiviral activity.

Experimental Workflow

cluster_HSV HSV Antiviral Assay cluster_HIV HIV-1 Antiviral Assay HSV_start Seed susceptible cells (e.g., Vero) HSV_infect Infect with HSV in presence of varying dmPGA1 conc. HSV_start->HSV_infect HSV_overlay Add semi-solid overlay HSV_infect->HSV_overlay HSV_incubate Incubate to allow plaque formation HSV_overlay->HSV_incubate HSV_stain Stain and count plaques HSV_incubate->HSV_stain HSV_end Calculate IC50 HSV_stain->HSV_end HIV_start Culture susceptible cells (e.g., T cells) HIV_infect Infect with HIV-1 in presence of varying dmPGA1 conc. HIV_start->HIV_infect HIV_incubate Incubate for several days HIV_infect->HIV_incubate HIV_supernatant Collect supernatant HIV_incubate->HIV_supernatant HIV_p24 Quantify p24 antigen via ELISA HIV_supernatant->HIV_p24 HIV_end Calculate IC50 HIV_p24->HIV_end

Caption: General experimental workflows for assessing dmPGA1 antiviral activity.

Experimental Protocols

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This protocol is a standard method for determining the antiviral efficacy of a compound against lytic viruses like HSV.

Materials:

  • Susceptible host cells (e.g., Vero cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Herpes Simplex Virus stock of known titer

  • This compound (dmPGA1)

  • Phosphate-buffered saline (PBS)

  • Semi-solid overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) or Methanol for fixing

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare a series of dilutions of dmPGA1 in cell culture medium. The concentration range should bracket the expected IC50 value (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Infection: When the cell monolayer is confluent, aspirate the growth medium.

  • Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. The virus inoculum should also contain the respective concentrations of dmPGA1. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayer with the semi-solid overlay medium containing the corresponding concentrations of dmPGA1.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each dmPGA1 concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and using regression analysis.

HIV-1 p24 Antigen Assay

This protocol is used to quantify the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a marker of viral replication.

Materials:

  • Susceptible host cells (e.g., T-cell lines like CEM or peripheral blood mononuclear cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

  • HIV-1 stock of known titer

  • This compound (dmPGA1)

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the T-cells into a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of dmPGA1 in cell culture medium.

  • Infection: Add the HIV-1 stock to the cells at a predetermined multiplicity of infection (MOI). Immediately add the different concentrations of dmPGA1 to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator. The duration of incubation can vary (typically 3-7 days) depending on the cell type and virus strain.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit. Follow the manufacturer's instructions for the assay. This typically involves adding the supernatant to antibody-coated plates, followed by a series of antibody and substrate incubation steps, and finally reading the absorbance on a plate reader.[4][12][13][14]

  • Data Analysis: Generate a standard curve using the p24 standards provided in the kit. Use the standard curve to determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each dmPGA1 concentration relative to the virus control. Determine the IC50 value using regression analysis.

References

Application Notes and Protocols for Measuring 16,16-Dimethyl Prostaglandin A1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1 (PGA1) with demonstrated biological activities, including the inhibition of DNA synthesis in cancer cells and the suppression of viral replication for Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] These properties make dmPGA1 a compound of interest for potential therapeutic applications. This document provides detailed protocols for measuring the key activities of dmPGA1 to facilitate further research and development.

Key Activities of 16,16-Dimethyl Prostaglandin A1

The primary measurable activities of dmPGA1 are:

  • Inhibition of DNA Synthesis and Cell Cycle Arrest: dmPGA1 has been shown to inhibit DNA synthesis and cause cell cycle arrest at the G1 phase.[2] This anti-proliferative effect is a key measure of its activity in cancer cell lines.

  • Inhibition of Viral Replication: dmPGA1 effectively inhibits the replication of both HSV-1 and HIV-1 in vitro.[2]

Data Presentation: Quantitative Analysis of dmPGA1 Activity

The following table summarizes the reported quantitative data for the antiviral activity of dmPGA1.

VirusCell LineIC50 (µg/mL)Reference
HSV-1 (various strains)Vero cells3.8 - 5.6[2]
HSV-1 (various strains)Human foreskin fibroblasts4.6 - 7.3[2]
HSV-2 (two strains)Vero cells3.8 - 4.5[2]
HSV-2Human foreskin fibroblasts5.7[2]
HIV-1Acutely infected T cells (VB line)2.5[2]
HIV-1Chronically infected macrophages5.2[2]

Experimental Protocols

Protocol 1: Measurement of DNA Synthesis Inhibition using EdU Cell Proliferation Assay

This protocol details the measurement of dmPGA1's inhibitory effect on DNA synthesis using the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay.

Principle:

EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. The incorporated EdU can be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide, allowing for quantification of DNA replication. A reduction in EdU incorporation in the presence of dmPGA1 indicates inhibition of DNA synthesis.

Materials:

  • Cancer cell line of interest (e.g., Lewis lung carcinoma, B16 amelanotic melanoma)

  • Complete cell culture medium

  • This compound (dmPGA1)

  • EdU Cell Proliferation Kit (containing EdU, fluorescent azide, copper sulfate, and buffers)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of dmPGA1 (and a vehicle control) and incubate for a desired period (e.g., 24 hours).

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation: Aspirate the media, wash the cells with PBS, and then add the fixation solution. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then add the permeabilization solution. Incubate for 20 minutes at room temperature.

  • Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the kit manufacturer's instructions and add it to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Analysis: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

  • Data Acquisition:

    • Fluorescence Microscopy: Capture images and quantify the percentage of EdU-positive cells.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to determine the percentage of cells that have incorporated EdU.

Data Analysis:

Calculate the percentage of EdU-positive cells for each treatment condition. Plot the percentage of inhibition (relative to the vehicle control) against the concentration of dmPGA1 to determine the IC50 value.

G cluster_workflow Experimental Workflow: DNA Synthesis Inhibition Assay A Seed Cells B Treat with dmPGA1 A->B C Add EdU B->C D Fix and Permeabilize C->D E Click Reaction with Fluorescent Azide D->E F Analyze Fluorescence E->F

Workflow for DNA Synthesis Inhibition Assay.
Protocol 2: Measurement of Viral Replication Inhibition - Plaque Reduction Assay for HSV-1

This protocol describes how to measure the inhibitory effect of dmPGA1 on Herpes Simplex Virus type 1 (HSV-1) replication.

Principle:

A plaque assay is a standard method for quantifying infectious virus particles. A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is proportional to the number of infectious virus particles. A reduction in the number of plaques in the presence of dmPGA1 indicates antiviral activity.[3]

Materials:

  • Vero cells (or another susceptible cell line)

  • Complete cell culture medium

  • HSV-1 stock of known titer

  • This compound (dmPGA1)

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Fixing/staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the HSV-1 stock. Pre-incubate the virus dilutions with various concentrations of dmPGA1 (and a vehicle control) for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the pre-incubated virus-dmPGA1 mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.

  • Fixation and Staining: Aspirate the overlay medium and add the fixing/staining solution. Incubate for 20-30 minutes at room temperature.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque reduction for each dmPGA1 concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of dmPGA1 that inhibits plaque formation by 50%.

G cluster_workflow Experimental Workflow: Plaque Reduction Assay A Seed Vero Cells B Prepare Virus Dilutions + dmPGA1 A->B C Infect Cell Monolayer B->C D Add Overlay Medium C->D E Incubate (2-3 days) D->E F Fix, Stain, and Count Plaques E->F

Workflow for HSV-1 Plaque Reduction Assay.
Protocol 3: Measurement of Viral Replication Inhibition - HIV-1 p24 Antigen ELISA

This protocol is for measuring the inhibitory effect of dmPGA1 on Human Immunodeficiency Virus type 1 (HIV-1) replication by quantifying the p24 capsid protein.

Principle:

The HIV-1 p24 antigen is a core protein of the virus and its concentration in cell culture supernatants is a reliable indicator of viral replication. An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of p24 antigen. A decrease in p24 levels in the presence of dmPGA1 indicates inhibition of HIV-1 replication.

Materials:

  • HIV-1 susceptible cells (e.g., T-cell line like Jurkat or peripheral blood mononuclear cells)

  • Complete cell culture medium

  • HIV-1 stock

  • This compound (dmPGA1)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Infection: Culture the target cells and infect them with HIV-1 at a known multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, treat the cells with various concentrations of dmPGA1 (and a vehicle control).

  • Incubation: Incubate the infected and treated cells for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

  • Sample Collection: Collect the cell culture supernatants at different time points.

  • p24 ELISA:

    • Follow the protocol provided with the commercial HIV-1 p24 Antigen ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody specific for p24.

    • The collected supernatants and a series of p24 standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • Finally, a substrate is added, and the resulting color change is measured using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the p24 standards.

    • Determine the concentration of p24 in each supernatant sample from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each dmPGA1 concentration compared to the vehicle control.

    • Determine the IC50 value.

G cluster_workflow Experimental Workflow: HIV-1 p24 ELISA A Infect Cells with HIV-1 B Treat with dmPGA1 A->B C Incubate (3-7 days) B->C D Collect Supernatants C->D E Perform p24 ELISA D->E F Quantify p24 Concentration E->F

Workflow for HIV-1 p24 Antigen ELISA.

Signaling Pathways of this compound

The precise signaling pathways of dmPGA1 are still under investigation, but studies on PGA1 and its analogs suggest the following mechanisms.

G1 Cell Cycle Arrest Pathway

PGA1 analogs have been shown to induce G1 cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p21.[4] p21 then inhibits the activity of cyclin/CDK complexes, which are essential for the G1 to S phase transition. This leads to the hypophosphorylation of the Retinoblastoma protein (pRb), which remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA synthesis.

G cluster_pRb pRb Regulation dmPGA1 16,16-Dimethyl prostaglandin A1 p21 p21 (CDK Inhibitor) dmPGA1->p21 induces expression CyclinCDK Cyclin D/CDK4 Cyclin E/CDK2 p21->CyclinCDK inhibits pRb pRb (active) CyclinCDK->pRb phosphorylates E2F E2F pRb->E2F sequesters S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes activates G1_arrest G1 Cell Cycle Arrest S_phase_genes->G1_arrest leads to (if inhibited)

dmPGA1-induced G1 Cell Cycle Arrest Pathway.
NF-κB and Heat Shock Factor Signaling

PGA1 has been shown to inhibit the activation of the transcription factor NF-κB by preventing the degradation of its inhibitor, IκB-α.[5][6] This effect is associated with the activation of Heat Shock Factor (HSF), leading to the expression of heat shock proteins (HSPs).[1][5] The inhibition of NF-κB may contribute to the anti-inflammatory and antiviral properties of PGA1 and its analogs.

G dmPGA1 16,16-Dimethyl prostaglandin A1 IkB_degradation IκB-α Degradation dmPGA1->IkB_degradation inhibits HSF HSF Activation dmPGA1->HSF activates NFkB NF-κB Activation IkB_degradation->NFkB leads to Inflammation Inflammation Viral Gene Transcription NFkB->Inflammation promotes HSP Heat Shock Protein Expression HSF->HSP induces

dmPGA1 effect on NF-κB and HSF Signaling.

References

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1) is a synthetic analog of prostaglandin A1. Prostaglandins (B1171923) of the A-series, particularly cyclopentenone prostaglandins, have garnered interest in cancer research due to their potential to inhibit tumor cell growth and induce apoptosis (programmed cell death). While research on 16,16-Dimethyl prostaglandin A1 specifically is limited, studies on related prostaglandins like PGA1 and PGA2 suggest that these compounds can trigger apoptosis through various signaling pathways, making dmPGEA1 a compound of interest for further investigation in oncology. This document provides an overview of the potential mechanisms of action and detailed protocols for studying the apoptotic effects of this compound in tumor cells, based on available data and established methodologies for related compounds.

Potential Mechanism of Action

Based on studies of related prostaglandins, this compound may induce apoptosis in tumor cells through a multi-faceted mechanism. It is known to inhibit DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells[1]. The apoptotic pathway is likely initiated through the activation of stress-activated protein kinase pathways, particularly the c-Jun N-terminal kinase (JNK) signaling cascade. Activation of JNK can, in turn, modulate the expression and activity of key apoptosis-regulating proteins.

This includes the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis. Furthermore, some prostaglandin A1 analogs have been shown to induce the cell cycle inhibitor p21 and reduce levels of cyclin E, leading to cell cycle arrest at the G1 phase, which can also contribute to apoptosis[2][3].

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma48Data to be determined
e.g., A549Lung Carcinoma48Data to be determined
e.g., PC-3Prostate Cancer48Data to be determined
e.g., HeLaCervical Cancer48Data to be determined

IC50 (half-maximal inhibitory concentration) values should be determined using a cell viability assay, such as the MTT or MTS assay.

Table 2: Effect of this compound on Apoptosis Induction

Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
e.g., MCF-7Vehicle Control0Data to be determined
dmPGEA1IC50Data to be determined
e.g., A549Vehicle Control0Data to be determined
dmPGEA1IC50Data to be determined

% Apoptotic cells should be quantified using flow cytometry after Annexin V and Propidium Iodide staining.

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound

Cell LineTreatmentBax Expression (Fold Change)Bcl-2 Expression (Fold Change)Cleaved Caspase-3 (Fold Change)
e.g., MCF-7Vehicle Control1.01.01.0
dmPGEA1Data to be determinedData to be determinedData to be determined
e.g., A549Vehicle Control1.01.01.0
dmPGEA1Data to be determinedData to be determinedData to be determined

Fold changes in protein expression should be quantified by Western blot analysis, with band intensities normalized to a loading control like β-actin or GAPDH.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.

  • Preparation of dmPGEA1 Stock Solution:

    • Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Cell Treatment:

    • On the day of the experiment, prepare fresh dilutions of dmPGEA1 from the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used for the highest dmPGEA1 dose.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of dmPGEA1 or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
  • Cell Harvesting:

    • Following treatment with dmPGEA1, collect both the floating and adherent cells.

    • For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the floating and detached cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, total caspase-3, JNK, phospho-JNK, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image of the blot using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion dmPGEA1 16,16-Dimethyl Prostaglandin A1 JNK JNK dmPGEA1->JNK Activation pJNK p-JNK (Active) JNK->pJNK Phosphorylation Bax Bax (Pro-apoptotic) pJNK->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) pJNK->Bcl2 Downregulation Mito Mitochondrial Membrane Bax->Mito Permeabilization Bcl2->Mito Inhibition Caspase9 Pro-caspase-9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 Cleavage Caspase3 Pro-caspase-3 aCaspase9->Caspase3 Activation aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Cleavage Apoptosis Apoptosis aCaspase3->Apoptosis Execution CytC Cytochrome c Mito->CytC Release CytC->Caspase9 Activation

Caption: Proposed signaling pathway for dmPGEA1-induced apoptosis in tumor cells.

G cluster_apoptosis_assay Apoptosis Assay (Flow Cytometry) cluster_western_blot Protein Analysis (Western Blot) start Start cell_culture 1. Seed Cancer Cells in Multi-well Plate start->cell_culture treatment 2. Treat with dmPGEA1 (and Vehicle Control) cell_culture->treatment incubation 3. Incubate for Desired Time treatment->incubation harvest_flow 4a. Harvest Cells incubation->harvest_flow harvest_wb 4b. Lyse Cells & Extract Protein incubation->harvest_wb stain 5a. Stain with Annexin V/PI harvest_flow->stain analyze_flow 6a. Analyze by Flow Cytometry stain->analyze_flow end End analyze_flow->end quantify 5b. Quantify Protein harvest_wb->quantify sds_page 6b. SDS-PAGE & Transfer quantify->sds_page immunoblot 7b. Immunoblotting sds_page->immunoblot detect 8b. Detect & Analyze immunoblot->detect detect->end

Caption: Experimental workflow for studying dmPGEA1-induced apoptosis.

References

Application Notes and Protocols: 16,16-Dimethyl Prostaglandin A1 as a Cytoprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

16,16-Dimethyl Prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of the naturally occurring Prostaglandin A1.[1] Prostaglandins (B1171923) are lipid compounds that exhibit diverse hormone-like effects in animals. dmPGA1 has demonstrated significant cytoprotective properties in various experimental models, making it a valuable tool for research in cell biology and drug development. Its primary mechanism of action involves the induction of heat shock proteins (HSPs), which play a crucial role in cellular defense against stress and injury.[2][3] Additionally, dmPGA1 has been shown to protect against cellular damage from various insults, including ethanol-induced injury and viral infections.[1][4] These application notes provide an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in cytoprotection studies.

Mechanism of Action

The cytoprotective effects of dmPGA1 are primarily attributed to its ability to induce the expression of heat shock proteins (HSPs). Prostaglandins of the A-type are known to trigger the synthesis of HSPs in a variety of mammalian cells, which is associated with protection against viral infections and thermal injury.[2] Specifically, dmPGA1 has been shown to induce the 70-kDa heat shock protein (HSP70) and the 32-kDa stress protein, which has been identified as heme oxygenase.[2][3] The induction of these proteins is a key component of the cellular stress response, helping to maintain cellular homeostasis and prevent apoptosis.

The signaling pathway leading to HSP induction by dmPGA1 involves the activation of Heat Shock Factor 1 (HSF1).[5] HSF1 is the primary transcription factor responsible for the expression of HSPs in response to stress. Upon activation by stimuli such as dmPGA1, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[6] This leads to an accumulation of HSPs, which then exert their protective effects. In some cell types, dmPGA1 has also been observed to activate the NF-κB transcription factor, which is also involved in the cellular stress response.[5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 dmPGA1 16,16-Dimethyl Prostaglandin A1 HSF1_inactive HSF1 (inactive) dmPGA1->HSF1_inactive NFkB_inactive NF-κB (inactive) dmPGA1->NFkB_inactive HSF1_active HSF1 (active) HSF1_inactive->HSF1_active Activation HSE Heat Shock Element (HSE) HSF1_active->HSE Binding NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation HSP_Gene HSP Gene Transcription NFkB_active->HSP_Gene Co-activation HSE->HSP_Gene Initiation HSP_mRNA HSP mRNA HSP_Gene->HSP_mRNA Transcription HSP_Protein Heat Shock Proteins (e.g., HSP70, HSP32) HSP_mRNA->HSP_Protein Translation Cytoprotection Cytoprotection (Stress Resistance) HSP_Protein->Cytoprotection Leads to

Caption: dmPGA1 signaling pathway for cytoprotection.

Quantitative Data Summary

The cytoprotective efficacy of dmPGA1 has been quantified in various studies. The following tables summarize key findings.

Table 1: Protection Against Ethanol-Induced Cell Injury

Cell TypeEthanol (B145695) ConcentrationdmPGE2 ConcentrationOutcomeReference
Guinea Pig Gastric Chief Cells10%2.6 µMReduced Fast Green staining from 60% to 38% of cells.[7]
Guinea Pig Gastric Chief Cells10%2.6 µMReduced LDH release from 63% to 36%.[7]
Human Colonic Caco-2 Cells≥ 2.5%2.6 µMIncreased cellular viability (specific values not provided).[4]

Table 2: Induction of Heat Shock Proteins

Cell TypedmPGA1 ConcentrationDurationHSP Fold IncreaseReference
Adult Rat Cardiac Myocytes10 µg/ml24 hHSP72: 2.9-fold[5]
Adult Rat Cardiac Myocytes20 µg/ml24 hHSP72: 5.6-fold[5]
Adult Rat Cardiac Myocytes4 µg/ml24 hSignificant increase in HSP32 (fold change not specified).[5]

Table 3: Antiviral Activity

VirusCell TypeID₅₀Reference
HSV-1Vero Cells3.8-5.6 µg/ml[1]
HSV-1Human Foreskin Fibroblasts4.6-7.3 µg/ml[1]
HIV-1Acutely Infected T cells2.5 µg/ml[1]

Experimental Protocols

Protocol 1: In Vitro Cytoprotection Assay Against Ethanol-Induced Injury

This protocol details a general procedure to assess the cytoprotective effects of dmPGA1 against ethanol-induced damage in a cultured cell line.

Materials:

  • Cultured cells (e.g., Caco-2, gastric epithelial cells)

  • Complete cell culture medium

  • 16,16-Dimethyl Prostaglandin A1 (dmPGA1)

  • Ethanol (EtOH), absolute

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay kit (e.g., MTT, LDH release)

  • Multi-well cell culture plates (e.g., 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours until they reach approximately 80% confluency.

  • dmPGA1 Pre-treatment: Prepare a stock solution of dmPGA1 in a suitable solvent (e.g., DMSO, ethanol) and dilute it to the desired final concentrations in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of dmPGA1. Incubate for a predetermined time (e.g., 15 minutes to 24 hours) to allow for the induction of a protective response.[4]

  • Ethanol Challenge: Prepare various concentrations of ethanol in a serum-free medium. After the dmPGA1 pre-treatment, remove the medium and expose the cells to the ethanol-containing medium for a specified duration (e.g., 1 hour).[7] Include control wells with medium only, dmPGA1 only, and ethanol only.

  • Assessment of Cell Viability: Following the ethanol challenge, remove the treatment medium and wash the cells with PBS. Assess cell viability using a standard method such as an MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the protective effect of dmPGA1 at different concentrations against various levels of ethanol-induced toxicity.

Caption: Workflow for in vitro cytoprotection assay.
Protocol 2: Western Blot Analysis of Heat Shock Protein Induction

This protocol describes how to measure the induction of HSPs (e.g., HSP70) in response to dmPGA1 treatment.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound (dmPGA1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the HSP of interest (e.g., anti-HSP70)

  • Primary antibody against a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells in appropriate dishes and treat them with various concentrations of dmPGA1 for a specified time (e.g., 24 hours).[5] Include an untreated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and separate them by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target HSP overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Perform additional washes and then add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the HSP signal to the loading control to determine the fold-change in expression compared to the untreated control.

Troubleshooting

  • Low Cell Viability: If high levels of cell death are observed even with dmPGA1 pre-treatment, consider optimizing the dmPGA1 concentration and pre-incubation time. Also, ensure the ethanol concentration is not excessively high for the cell type being used.

  • No HSP Induction: If no significant increase in HSPs is detected, verify the bioactivity of the dmPGA1. Increase the treatment duration or concentration. Ensure that the antibodies used for Western blotting are specific and sensitive.

  • High Background in Western Blots: Optimize the blocking conditions and antibody dilutions. Ensure thorough washing steps are performed.

Ordering Information

This compound can be sourced from various chemical suppliers. Ensure to obtain a high-purity grade suitable for cell culture experiments. It is typically supplied as a solution in an organic solvent, such as methyl acetate (B1210297) or ethanol.[1]

References

Application Notes and Protocols: 16,16-Dimethyl Prostaglandin A1 and its Analogs in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of published data specifically on the combination of 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dmPGA1) with chemotherapy agents, this document focuses on the application of closely related Prostaglandin A (PGA) analogs, particularly Δ⁷-Prostaglandin A₁ (Δ⁷-PGA₁), in combination with conventional chemotherapy. The information presented herein is based on preclinical studies of these analogs and serves as a guide for potential research and development in this area.

Introduction

Prostaglandins (B1171923) of the A-series (PGAs) are cyclopentenone prostaglandins that have demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Their mechanism of action often involves the induction of cell cycle arrest, making them promising candidates for combination therapy with traditional chemotherapy agents that target rapidly dividing cells. This document provides an overview of the potential application of 16,16-dmPGA1 and its analogs in combination with chemotherapy, including available data on their efficacy against chemoresistant cancer cells, proposed mechanisms of action, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Cytotoxicity of Δ⁷-Prostaglandin A₁ in Chemo-Sensitive and -Resistant Human Ovarian Cancer Cell Lines

Cell LineResistance ProfileΔ⁷-Prostaglandin A₁ IC₅₀ (µg/mL)Cisplatin (B142131) IC₅₀ (µg/mL)Doxorubicin (B1662922) IC₅₀ (µg/mL)
A2780Parent (Sensitive)~1.5~0.2~0.02
A2780ADDoxorubicin-Resistant~2.25~0.92~1.25
2008Parent (Sensitive)~1.0~0.1Not Reported
2008DDPCisplatin-Resistant~2.3~1.6Not Reported

Data extrapolated from a study on human ovarian cancer cell lines. The study indicated that cell lines resistant to doxorubicin and cisplatin remain sensitive to Δ⁷-PGA₁.[3]

Signaling Pathways and Mechanisms of Action

Prostaglandin A analogs are known to exert their anti-cancer effects through the induction of the cyclin-dependent kinase inhibitor p21.[1] This leads to cell cycle arrest at the G1 phase, which can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy.

G1_Cell_Cycle_Arrest_by_PGA1_Analogs PGA1 PGA1 Analog (e.g., 16,16-dmPGA1) Cell Cancer Cell PGA1->Cell p21 p21 (CDKN1A) Upregulation Cell->p21 Induces CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits Rb Rb Phosphorylation (Inhibited) CDK2_CyclinE->Rb Phosphorylates G1_S_Transition G1/S Phase Transition (Blocked) E2F E2F Release Rb->E2F Releases E2F->G1_S_Transition Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Sensitizes to Chemotherapy Chemotherapy (e.g., Cisplatin, Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Induces DNA_Damage->Apoptosis Leads to

Caption: G1 Cell Cycle Arrest by PGA1 Analogs.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of 16,16-dmPGA1 or its analogs with chemotherapy agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a PGA1 analog, a chemotherapy agent, and their combination on cancer cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Addition 3. Add PGA1 Analog, Chemotherapy Agent, or Combination Cell_Seeding->Drug_Addition Incubation 4. Incubate for 48-72 hours Drug_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan (B1609692) Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Processing 8. Calculate Cell Viability & IC50 Absorbance_Measurement->Data_Processing

Caption: MTT Assay Workflow for Cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780, 2008, or other relevant lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of the PGA1 analog and the chemotherapy agent (e.g., cisplatin or doxorubicin) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and their combinations in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with solvent) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values for each drug and combination using non-linear regression analysis. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Tumor Xenograft Study

This protocol outlines an in vivo study to assess the anti-tumor efficacy of a PGA1 analog in combination with a chemotherapy agent in a mouse model.

Workflow Diagram:

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Study Endpoint Tumor_Implantation 1. Implant Cancer Cells Subcutaneously in Immunocompromised Mice Tumor_Growth 2. Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration 4. Administer PGA1 Analog, Chemotherapy, or Combination (e.g., i.p.) Randomization->Drug_Administration Tumor_Measurement 5. Measure Tumor Volume (e.g., 2-3 times/week) Drug_Administration->Tumor_Measurement Body_Weight 6. Monitor Body Weight and Animal Health Drug_Administration->Body_Weight Euthanasia 7. Euthanize Mice at Endpoint Tumor_Measurement->Euthanasia Body_Weight->Euthanasia Tumor_Excision 8. Excise and Analyze Tumors Euthanasia->Tumor_Excision

Caption: In Vivo Tumor Xenograft Workflow.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, PGA1 analog alone, Chemotherapy agent alone, Combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection). For example, a PGA1 analog could be administered daily, while cisplatin is administered once a week.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition. Toxicity can be assessed by monitoring changes in body weight, clinical signs of distress, and post-mortem analysis of major organs.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors for further analysis (e.g., histology, western blotting for biomarkers like p21).

Conclusion

While direct evidence for the combination of 16,16-Dimethyl prostaglandin A1 with chemotherapy is currently lacking, the available data on related PGA1 analogs suggest a promising therapeutic strategy, particularly for overcoming chemoresistance. The protocols outlined in this document provide a framework for future preclinical studies to investigate the potential synergistic effects and mechanisms of action of 16,16-dmPGA1 and its analogs when combined with standard chemotherapy agents. Further research is warranted to validate these findings and to translate them into clinical applications for the treatment of cancer.

References

Application Notes and Protocols for the HPLC Analysis of 16,16-Dimethyl Prostaglandin A1 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). The introduction of two methyl groups at the C-16 position renders the molecule more resistant to metabolic degradation, specifically blocking the dehydrogenation of the secondary alcohol group at C-15, which significantly prolongs its biological half-life compared to its parent compound.[1] This increased stability makes it a valuable tool for research into the therapeutic effects of A-series prostaglandins (B1171923), which include anti-inflammatory, anti-proliferative, and antiviral activities.

These application notes provide a comprehensive overview of the analytical methodologies required for the quantitative analysis of 16,16-Dimethyl prostaglandin A1 and its putative metabolites in biological matrices. The protocols are designed to be adaptable for various research applications, from basic research to preclinical drug development.

Metabolism of this compound

While designed for metabolic resistance, this compound is expected to undergo some metabolic transformation. Based on studies of similarly structured synthetic prostaglandins, such as 16,16-dimethyl PGF2α, the primary metabolic pathway is likely β-oxidation of the carboxylic acid side chain.[1] This process would lead to the formation of a key metabolite, dinor-16,16-dimethyl prostaglandin A1. The blockage of oxidation at C-15 by the dimethyl groups prevents the formation of 15-keto metabolites, which are common for natural prostaglandins.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation method is critical for obtaining accurate and reproducible results. The following are recommended protocols for plasma/serum and urine samples.

a) Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This method is recommended for its high recovery and ability to remove interfering substances.

  • Materials:

  • Protocol:

    • Condition the SPE cartridge: Sequentially wash the C18 cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Sample Loading: Acidify 1 mL of plasma or serum with 0.1% formic acid to a pH of approximately 3.5. Load the acidified sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities, followed by 3 mL of hexane to remove non-polar lipids.

    • Elution: Elute the this compound and its metabolites with 3 mL of ethyl acetate.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a cost-effective alternative for cleaner sample matrices like urine.

  • Materials:

    • Ethyl acetate (HPLC grade)

    • Sodium chloride

    • Hydrochloric acid (1 M)

    • Centrifuge tubes

    • Nitrogen gas evaporator

  • Protocol:

    • Sample Acidification: To 2 mL of urine in a centrifuge tube, add 1 M HCl to adjust the pH to 3.5.

    • Extraction: Add 4 mL of ethyl acetate and a pinch of sodium chloride to the tube. Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.

    • Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC and LC-MS/MS Analysis

Due to the complexity of biological matrices and the low concentrations of prostaglandins and their metabolites, LC-MS/MS is the recommended technique for its high sensitivity and selectivity.

a) Proposed LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

    • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes, followed by a wash at 95% B and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its predicted dinor metabolite should be determined by infusing standard solutions of the compounds. For this compound (MW: 364.5 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 363.5 would be the precursor ion. The product ions would need to be determined experimentally.

b) HPLC-UV Method (Alternative)

For applications where LC-MS/MS is not available, a less sensitive HPLC-UV method can be employed, though it may require more rigorous sample cleanup.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 210-220 nm.

    • Injection Volume: 20 µL.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize analytical method validation and pharmacokinetic data.

Table 1: HPLC/LC-MS/MS Method Validation Parameters (Example)

Parameter16,16-Dimethyl PGA1Dinor-16,16-Dimethyl PGA1Acceptance Criteria
Retention Time (min) To be determinedTo be determinedConsistent retention times
Linearity (r²) >0.99>0.99r² ≥ 0.99
Range (ng/mL) 1 - 10001 - 1000Dependent on application
Limit of Detection (LOD) (ng/mL) To be determinedTo be determinedS/N ratio ≥ 3
Limit of Quantification (LOQ) (ng/mL) To be determinedTo be determinedS/N ratio ≥ 10, RSD < 20%
Recovery (%) 85 - 115%85 - 115%80 - 120%
Precision (RSD%) < 15%< 15%< 15%
Accuracy (%) 85 - 115%85 - 115%85 - 115%

Table 2: Pharmacokinetic Parameters of 16,16-Dimethyl PGE2 in Mice and Non-Human Primates (NHP) (Example for a related compound)

SpeciesDoseCmax (ng/mL)Tmax (h)AUC₀₋ᵢₙ𝒻 (ng·h/mL)t₁/₂ (h)
Mouse 35 µg (SC)44.53 - 63.96Not Reported112.50 - 114.481.1 - 1.8
NHP 0.1 mg/kg (SC)7.68Not Reported29.203.26

Data adapted from a study on 16,16-dimethyl prostaglandin E2 and is presented for illustrative purposes.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its analysis.

PGA1_Signaling_Pathway PGA1 16,16-Dimethyl Prostaglandin A1 Cell_Membrane Receptor Prostaglandin Receptor (e.g., EP) PGA1->Receptor Binds Michael_Addition Michael Addition (Covalent Adducts) PGA1->Michael_Addition Electrophilic Carbon G_Protein G-protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., inhibition of proliferation, antiviral) Gene_Expression->Cellular_Response Thioredoxin Thioredoxin Reductase Michael_Addition->Thioredoxin Inhibits Thioredoxin->Cellular_Response Modulates

Caption: Proposed signaling pathway for this compound.

HPLC_Workflow cluster_analysis Analysis Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (SPE or LLE) Sample_Collection->Sample_Preparation Extraction Extraction & Concentration Sample_Preparation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Separation Chromatographic Separation Extraction->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: Experimental workflow for HPLC analysis of 16,16-Dimethyl PGA1.

References

Application Notes and Protocols for Long-Term Storage and Stability of 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the long-term storage, stability, and handling of 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dm-PGA1). Adherence to these protocols is crucial for ensuring the integrity and activity of the compound for research and development purposes.

Introduction

16,16-Dimethyl prostaglandin A1 is a synthetic analog of prostaglandin A1, designed for increased metabolic stability. It is recognized for its potential therapeutic applications, including antiviral and anticancer activities. Understanding its stability profile is critical for the design of robust experimental protocols and the development of stable pharmaceutical formulations. These notes outline recommended storage conditions, stability-indicating analytical methods, and protocols for assessing the compound's stability under various stress conditions.

Long-Term Storage and Handling

Proper storage is paramount to maintain the stability of this compound. The following conditions are recommended based on available data for the compound and related prostaglandin analogs.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes chemical degradation over extended periods. A stability of at least 2 years has been reported at -20°C.[1]
Form As supplied (e.g., in methyl acetate) or as a dry film/neat oilOrganic solvents can be suitable for long-term storage at low temperatures. A dry film minimizes hydrolysis.
Atmosphere Inert gas (e.g., argon or nitrogen)Reduces the risk of oxidative degradation.
Light Protected from light (amber vials)Prevents photolytic degradation.

Handling Precautions:

  • Avoid Repeated Freeze-Thaw Cycles: To prevent degradation, it is advisable to aliquot the stock solution into single-use vials before freezing.

  • Aqueous Solutions: Aqueous solutions of prostaglandins (B1171923) are generally less stable and should be prepared fresh for immediate use. If temporary storage is necessary, it should be at 2-8°C for no longer than 24 hours.

  • Solvent Evaporation: When preparing a dry film, use a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent. This minimizes exposure to oxygen and heat.

Stability in Different Solvents

The choice of solvent can significantly impact the stability of this compound. The following table summarizes solubility information, which is a prerequisite for preparing solutions for stability studies.

Table 2: Solubility of this compound

SolventSolubility
DMF>75 mg/mL[1]
DMSO>50 mg/mL[1]
Ethanol>100 mg/mL[1]
PBS (pH 7.2)>2.4 mg/mL[1]

While solubility is high in several organic solvents suitable for stock solutions, stability in these solvents over time at various temperatures should be experimentally verified. For biological experiments, the final concentration of the organic solvent should be kept low to avoid affecting cellular systems.

Experimental Protocols

Protocol for Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluate the long-term stability of this compound.

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., methyl acetate (B1210297), ethanol, DMSO)

  • Amber glass vials with Teflon-lined caps

  • Calibrated freezers (-20°C and -80°C)

  • HPLC system with UV detector

  • Analytical balance

  • Inert gas (nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methyl acetate or ethanol) at a known concentration (e.g., 10 mg/mL).

    • Aliquot the stock solution into multiple amber vials, ensuring each vial is filled to minimize headspace.

    • Purge the headspace with an inert gas before sealing the vials.

  • Storage Conditions:

    • Store the vials at the recommended long-term storage temperature of -20°C.

    • For comparative purposes, additional sets of samples can be stored at other temperatures (e.g., 4°C and -80°C).

  • Time Points for Analysis:

    • Analyze the samples at predetermined intervals. According to ICH guidelines for long-term stability testing, a typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method (see Protocol 4.3).

    • Quantify the peak area of this compound and any observed degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to establish a degradation curve and determine the shelf-life (e.g., the time at which the concentration drops below 90% of the initial value).

experimental_workflow_long_term_stability cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (0, 3, 6... months) cluster_evaluation Data Evaluation prep_stock Prepare Stock Solution (10 mg/mL in Organic Solvent) aliquot Aliquot into Amber Vials prep_stock->aliquot purge Purge with Inert Gas and Seal aliquot->purge storage_conditions Store at -20°C purge->storage_conditions retrieve Retrieve Samples storage_conditions->retrieve equilibrate Equilibrate to Room Temp retrieve->equilibrate dilute Dilute for HPLC equilibrate->dilute hplc Analyze via Stability-Indicating HPLC Method dilute->hplc evaluate Calculate % Remaining and Determine Shelf-Life hplc->evaluate

Caption: Workflow for Long-Term Stability Assessment.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (acetonitrile, methanol (B129727), water)

  • pH meter

  • Thermostatic oven, water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a thermostatically controlled oven for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Following exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze using the stability-indicating HPLC method (Protocol 4.3).

    • Analyze an unstressed sample as a control.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each stress condition.

signaling_pathway_degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products PGA1 This compound Isomerization Isomerization Products PGA1->Isomerization pH, Heat Dehydration Dehydration Products (e.g., Prostaglandin B analog) PGA1->Dehydration Acid/Base Oxidation_Prod Oxidation Products PGA1->Oxidation_Prod Oxidation Hydrolysis_Prod Hydrolysis Products PGA1->Hydrolysis_Prod Acid/Base Photodegradation_Prod Photodegradation Products PGA1->Photodegradation_Prod Light Acid Acidic (H+) Base Basic (OH-) Oxidation Oxidative ([O]) Heat Thermal (Δ) Light Photolytic (hν)

Caption: Potential Degradation Pathways of 16,16-dm-PGA1.

Stability-Indicating HPLC Method

A robust HPLC method is required to separate this compound from its potential degradation products. The following method is a starting point and should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines. This method is adapted from a published method for related prostaglandins.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and water with 0.1% formic acid (for pH adjustment)
Gradient Elution Start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds. A suggested gradient is 30-70% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at 216 nm[1]
Injection Volume 20 µL

Method Validation:

  • Specificity: The method should be able to resolve the peak of this compound from peaks of its degradation products generated during forced degradation studies.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Summary of Quantitative Data

The following tables should be populated with experimental data obtained from the stability studies.

Table 4: Long-Term Stability Data for this compound at -20°C

Time (Months)% Remaining (Mean ± SD)Appearance of Degradation Products (% Area)
01000
3
6
12
18
24
36

Table 5: Forced Degradation Study Results for this compound

Stress Condition% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Thermal (80°C, 48h)
Photolytic

Conclusion

The stability of this compound is crucial for its reliable use in research and development. The provided protocols offer a framework for ensuring its long-term stability through proper storage and for characterizing its degradation profile using a stability-indicating HPLC method. For optimal results, it is imperative that these protocols are adapted and validated within the specific laboratory context.

References

proper handling and safety precautions for 16,16-Dimethyl prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper handling, safety precautions, and experimental use of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1). The information is intended to facilitate its effective and safe use in research and development settings.

Product Information and Physicochemical Properties

16,16-Dimethyl prostaglandin A1 is a synthetic analog of prostaglandin A1, notable for its enhanced metabolic stability.[1] It has demonstrated significant biological activity, including the inhibition of DNA synthesis in cancer cells and the suppression of viral replication.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 15R-hydroxy-16,16-dimethyl-9-oxo-prosta-10,13E-dien-1-oic acid[1]
CAS Number 41692-24-4[1]
Molecular Formula C₂₂H₃₆O₄[1]
Molecular Weight 364.5 g/mol [1]
Purity ≥98%[1]
Formulation A 10 mg/ml solution in methyl acetate[1]
λmax 216 nm[1]
Boiling Point 523.0±50.0 °C (Predicted)[3]
Density 1.063±0.06 g/cm³ (Predicted)[3]
Solubility
DMF: >75 mg/ml[1]
DMSO: >50 mg/ml[1]
Ethanol: >100 mg/ml[1]
PBS (pH 7.2): >2.4 mg/ml[1]

Handling and Safety Precautions

Strict adherence to safety protocols is essential when handling dmPGEA1. The following guidelines are based on standard laboratory practices and information from safety data sheets for similar compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear ANSI-approved safety glasses with side shields or safety goggles.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile or Neoprene).[4]

  • Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid inhalation of vapor or dust.[5]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke when handling this product.

  • Wash hands thoroughly after handling.

Storage
  • Store at -20°C.[1][3]

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Protect from light.[5]

Spill and Disposal
  • Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, avoid generating dust. Dampen with water before sweeping or use a vacuum with a HEPA filter. For liquid spills, absorb with an inert material and place in a suitable, sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Biological Activity and Mechanism of Action

This compound is a cyclopentenone prostaglandin that exhibits both anticancer and antiviral properties.[2] Its mechanism of action is linked to the inhibition of the NF-κB signaling pathway and the activation of the Heat Shock Factor (HSF).[7]

Table 2: Biological Activity of this compound

ActivityCell Line/SystemIC₅₀ / ID₅₀Reference
Antiviral (HSV-1) Vero cells3.8-5.6 µg/ml[1]
Antiviral (HSV-1) Human foreskin fibroblasts4.6-7.3 µg/ml[1]
Antiviral (HIV-1) Acutely infected T cells2.5 µg/ml[1]
DNA Synthesis Inhibition Lewis lung carcinoma cellsNot specified[2]
DNA Synthesis Inhibition B16 amelanotic melanoma cellsNot specified[2]
Signaling Pathway

The proposed signaling pathway for dmPGEA1 involves its entry into the cell, where it can inhibit the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival. Concurrently, dmPGEA1 can activate the Heat Shock Factor 1 (HSF1). Upon activation, HSF1 trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock protein (HSP) genes, leading to their transcription. The increased expression of HSPs can contribute to cellular protection and may play a role in the antiviral effects of dmPGEA1.

dmPGEA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGEA1_ext 16,16-Dimethyl prostaglandin A1 dmPGEA1_cyt dmPGEA1 dmPGEA1_ext->dmPGEA1_cyt Cellular Uptake IKK IKK Complex dmPGEA1_cyt->IKK Inhibits HSF1_inactive HSF1 (inactive) dmPGEA1_cyt->HSF1_inactive Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation HSF1_trimer HSF1 (trimer) HSF1_inactive->HSF1_trimer Trimerization HSF1_trimer_nuc HSF1 (trimer) HSF1_trimer->HSF1_trimer_nuc Translocation NFkB_target NF-κB Target Genes (e.g., inflammatory cytokines) p65_p50_nuc->NFkB_target Transcription (Inhibited) HSE Heat Shock Elements (HSE) HSF1_trimer_nuc->HSE HSP_genes Heat Shock Protein Genes (e.g., HSP70) HSE->HSP_genes Transcription (Activated) DNA_Synthesis_Inhibition_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of dmPGEA1 incubate1->treat_cells incubate2 Incubate for 24-48 hours treat_cells->incubate2 add_brdu Add BrdU labeling solution incubate2->add_brdu incubate3 Incubate for 2-4 hours add_brdu->incubate3 fix_denature Fix and denature DNA incubate3->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody incubate4 Incubate for 1 hour add_antibody->incubate4 add_substrate Add substrate and measure absorbance incubate4->add_substrate analyze Analyze data and calculate IC₅₀ add_substrate->analyze end End analyze->end

References

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular effects of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1), a synthetic analog of prostaglandin A1. The included protocols offer detailed methodologies for studying its impact on cell viability, cell cycle progression, and apoptosis in responsive cancer cell lines.

Responsive Cell Lines

Several cancer cell lines have demonstrated responsiveness to dmPGA1 and its analogs, exhibiting effects such as inhibition of DNA synthesis and cell cycle arrest.[1] Notable responsive cell lines include:

  • Lewis Lung Carcinoma: dmPGA1 has been shown to inhibit DNA synthesis in this cell line.[1]

  • B16 Amelanotic Melanoma: Similar to Lewis lung carcinoma, dmPGA1 inhibits DNA synthesis in these cells.[1]

  • A172 Human Glioma: Analogs of prostaglandin A1 have been found to be potent inhibitors of cell growth, causing G1 arrest in this cell line.[2]

  • HCT116 Human Colon Carcinoma: This cell line is responsive to prostaglandin A analogs, which can induce apoptosis through p53-dependent pathways.

Mechanism of Action

The primary anti-proliferative mechanism of dmPGA1 and related prostaglandin A analogs involves the arrest of the cell cycle at the G1 phase .[2][3] This is achieved through the modulation of key cell cycle regulatory proteins:

  • Induction of p21 (WAF1/CIP1): Treatment with PGA1 analogs leads to a time- and dose-dependent increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[2]

  • Reduction of Cyclin E: A decrease in the levels of Cyclin E, a crucial protein for the G1/S transition, is also observed.[2]

The induction of p21 leads to an increased association with Cyclin A-CDK2 and Cyclin E-CDK2 complexes, inhibiting their kinase activity and thereby preventing the cell from progressing into the S phase.[2]

Furthermore, in certain cellular contexts, such as in HCT116 colon cancer cells, prostaglandin A analogs can induce apoptosis . This process can be dependent on the tumor suppressor protein p53 .[4][5][6]

Quantitative Data

While specific IC50 values for the anti-proliferative effects of 16,16-Dimethyl prostaglandin A1 on cancer cell lines are not extensively documented in the publicly available literature, the following table summarizes the known responsive cell lines and the observed qualitative and quantitative effects.

Cell LineTreatmentObserved EffectQuantitative DataReference
Lewis Lung CarcinomaThis compoundInhibition of DNA synthesisNot specified[1]
B16 Amelanotic MelanomaThis compoundInhibition of DNA synthesisNot specified[1]
A172 Human GliomaPotent Prostaglandin A1 AnalogsG1 cell cycle arrestNot specified[2]
HCT116 Human Colon CarcinomaProstaglandin A2p53-dependent apoptosisNot specified[4]

Experimental Protocols

The following are detailed protocols for assessing the cellular response to dmPGA1 treatment.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of dmPGA1 on the viability of adherent cancer cell lines.

Materials:

  • Responsive cancer cell line (e.g., A172, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dmPGA1) stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of dmPGA1 in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the dmPGA1 stock).

    • Carefully remove the medium from the wells and add 100 µL of the prepared dmPGA1 dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the dmPGA1 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of dmPGA1 on the cell cycle distribution of cancer cells using flow cytometry.

Materials:

  • Responsive cancer cell line

  • Complete culture medium

  • This compound (dmPGA1)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 60-70% confluency.

    • Treat the cells with various concentrations of dmPGA1 (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by dmPGA1 using flow cytometry.

Materials:

  • Responsive cancer cell line

  • Complete culture medium

  • This compound (dmPGA1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of dmPGA1 and a vehicle control for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate gating to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with dmPGA1 treatment.

G1_Arrest_Pathway dmPGA1 16,16-Dimethyl prostaglandin A1 p21 p21 (WAF1/CIP1) Induction dmPGA1->p21 Upregulates CyclinE Cyclin E Reduction dmPGA1->CyclinE Downregulates CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2/Cyclin A Complex p21->CDK2_CyclinA Inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes CDK2_CyclinA->G1_S_Transition Promotes G1_Arrest G1 Phase Arrest G1_S_Transition->G1_Arrest Is Blocked

Caption: dmPGA1-induced G1 cell cycle arrest pathway.

Apoptosis_Pathway PGA_analogs Prostaglandin A Analogs p53 p53 Activation PGA_analogs->p53 Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Caspases Caspase Cascade Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-dependent apoptosis pathway induced by PGA analogs.

Experimental_Workflow start Start: Responsive Cell Line Culture treatment Treatment with dmPGA1 start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Analysis viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis results Results: IC50, % Cell Cycle Phases, % Apoptotic Cells data_analysis->results

Caption: General experimental workflow for studying dmPGA1 effects.

References

Troubleshooting & Optimization

troubleshooting 16,16-Dimethyl prostaglandin A1 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 16,16-Dimethyl prostaglandin A1?

A1: this compound is soluble in several organic solvents. For preparing stock solutions, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used. It is sparingly soluble in aqueous buffers.

Q2: How should I store this compound?

A2: It is recommended to store this compound as a solution at -20°C. When stored properly, it should be stable for at least two years.

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store aqueous solutions of prostaglandins (B1171923) for extended periods. Aqueous solutions should be prepared fresh for each experiment and used on the same day to avoid degradation and ensure biological activity.

Q4: What is the primary mechanism of action for the antiviral activity of this compound?

A4: The antiviral activity of cyclopentenone prostaglandins, including analogs like dmPGEA1, is associated with the induction of 70-kDa heat shock protein (HSP70).[1][2][3] This induction is mediated by the activation of the heat shock transcription factor (HSF).[1][4] The increased levels of HSP70 can selectively inhibit viral protein synthesis.[2]

Q5: How does this compound inhibit cell proliferation?

A5: Prostaglandins of the A series can induce cell cycle arrest at the G1 phase.[5][6] This is achieved through the modulation of the expression and/or activity of key G1 regulatory proteins, such as decreasing the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4), and increasing the expression of the cell cycle inhibitor p21.[5]

Troubleshooting Guides

Issue 1: The compound is difficult to dissolve in the initial organic solvent.
  • Possible Cause: The solvent may be too cold.

    • Solution: Ensure the organic solvent is at room temperature before attempting to dissolve the compound. Gentle warming or brief sonication can also aid in dissolution.

  • Possible Cause: The compound may have degraded due to improper storage.

    • Solution: Verify that the compound has been stored correctly at -20°C in a tightly sealed container.

Issue 2: The compound precipitates when the organic stock solution is diluted into an aqueous buffer or cell culture medium.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit.

    • Solution: Reduce the final concentration of the compound in the aqueous medium. It is crucial to perform a solubility test to determine the maximum achievable concentration in your specific buffer or medium.

  • Possible Cause: Rapid change in solvent polarity.

    • Solution: Instead of adding the aqueous buffer directly to your organic stock, add the organic stock solution dropwise to the vigorously stirring aqueous buffer or medium. This ensures a more gradual change in polarity and better dispersion of the compound.

  • Possible Cause: The final concentration of the organic solvent is too low to maintain solubility.

    • Solution: While it's important to keep the organic solvent concentration low to avoid cellular toxicity (typically <0.5% for DMSO in cell culture), a certain amount is necessary to keep the compound in solution.[7] You may need to optimize the final solvent concentration to balance solubility and cell viability. Consider performing a vehicle control experiment to assess the effect of the solvent on your cells.

Issue 3: Inconsistent or unexpected results in biological assays.
  • Possible Cause: The compound may have precipitated out of the solution in the cell culture well.

    • Solution: Visually inspect your culture plates under a microscope for any signs of precipitation. If precipitation is observed, you will need to optimize your dilution protocol as described in Issue 2.

  • Possible Cause: The organic solvent is affecting the cells.

    • Solution: Run a vehicle control with the same final concentration of the organic solvent used in your experimental wells to determine if the solvent itself is impacting your results. If toxicity is observed, you may need to reduce the final solvent concentration, which might require preparing a more concentrated initial stock solution if solubility allows.

  • Possible Cause: Degradation of the compound in the aqueous environment.

    • Solution: Prepare fresh dilutions of the compound from the organic stock for each experiment. Do not store working solutions in aqueous buffers.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Dimethylformamide (DMF)>75 mg/mL
Dimethyl Sulfoxide (DMSO)>50 mg/mL
Ethanol>100 mg/mL
PBS (pH 7.2)>2.4 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Allow the vial of this compound to warm to room temperature.

  • Add a sufficient volume of the desired organic solvent (e.g., DMSO, Ethanol, or DMF) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Brief sonication may be used to aid dissolution.

  • Store the stock solution in a tightly sealed vial at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer or Cell Culture Medium
  • Determine the final desired concentration of this compound and the final volume of the working solution.

  • Calculate the volume of the organic stock solution needed. Ensure the final concentration of the organic solvent in the aqueous solution is compatible with your experimental system (typically <0.5% for cell-based assays).[7]

  • In a sterile tube, add the required volume of the aqueous buffer or cell culture medium.

  • While vigorously vortexing or stirring the aqueous solution, add the calculated volume of the organic stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.

  • Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualizations

Caption: Workflow for preparing and troubleshooting solutions of this compound.

antiviral_pathway cluster_cell Host Cell dmPGEA1 16,16-Dimethyl prostaglandin A1 hsf Heat Shock Factor (HSF) dmPGEA1->hsf Activates hsp70_gene HSP70 Gene hsf->hsp70_gene Induces Transcription hsp70_mrna HSP70 mRNA hsp70_gene->hsp70_mrna hsp70_protein HSP70 Protein hsp70_mrna->hsp70_protein viral_protein_synthesis Viral Protein Synthesis hsp70_protein->viral_protein_synthesis Inhibits virus_replication Virus Replication viral_protein_synthesis->virus_replication cell_cycle_pathway cluster_cell_cycle Cell Cycle Regulation dmPGEA1 16,16-Dimethyl prostaglandin A1 cyclinD1_cdk4 Cyclin D1 / CDK4 dmPGEA1->cyclinD1_cdk4 Inhibits p21 p21 dmPGEA1->p21 Increases Expression g1_s_transition G1/S Transition cyclinD1_cdk4->g1_s_transition Promotes p21->g1_s_transition Inhibits g1_phase G1 Phase g1_phase->g1_s_transition s_phase S Phase g1_s_transition->s_phase

References

Technical Support Center: Optimizing 16,16-Dimethyl Prostaglandin A1 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dmPGA1) for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 16,16-Dimethyl prostaglandin A1 and what is its primary mechanism of action in vitro?

This compound (16,16-dmPGA1) is a synthetic analog of prostaglandin A1.[1] Its primary mechanisms of action observed in vitro include the inhibition of DNA synthesis and the induction of apoptosis.[2][3] It has been shown to inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) in infected cell cultures.[1] Additionally, analogs of prostaglandin A1 are known to arrest the cell cycle at the G1 phase.[3][4]

Q2: What is a recommended starting concentration range for 16,16-dmPGA1 in in vitro assays?

The optimal concentration of 16,16-dmPGA1 is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for antiviral assays is in the low µg/mL range. For instance, the ID50 (the concentration causing 50% inhibition of viral replication) for HSV-1 in Vero cells is reported to be between 3.8-5.6 µg/mL, and for HIV-1 in acutely infected T cells, it is 2.5 µg/mL.[1] For anti-proliferative or cytotoxicity assays, a broader range should be tested, for example, from 0.1 to 50 µg/mL, to determine the EC50 (50% effective concentration) or IC50 (50% inhibitory concentration).

Q3: How should I prepare a stock solution of 16,16-dmPGA1?

Due to its lipophilic nature, 16,16-dmPGA1 has limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[1] For example, a 10 mg/mL stock solution can be prepared in DMSO. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] For detailed steps, refer to the "Experimental Protocols" section.

Q4: I am observing precipitation when I add 16,16-dmPGA1 to my cell culture medium. What should I do?

Precipitation is a common issue with lipophilic compounds like 16,16-dmPGA1. Here are some troubleshooting steps:

  • Reduce the final concentration: The desired concentration might be above the solubility limit in your specific medium.

  • Use a serum-containing medium: Serum proteins can help to solubilize lipophilic compounds. However, be aware that serum components might also interfere with the activity of the compound.[6]

  • Optimize the dilution method: Add the stock solution to a small volume of medium first, mix well, and then add this to the final volume. Also, pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[7]

  • Prepare fresh dilutions: Do not store diluted solutions of 16,16-dmPGA1 in aqueous media for extended periods, as the compound may precipitate over time.

Troubleshooting Guides

Issue 1: High variability in experimental results.
  • Possible Cause 1: Inconsistent stock solution preparation.

    • Solution: Ensure the 16,16-dmPGA1 is fully dissolved in the organic solvent before making further dilutions. Vortex or sonicate briefly if necessary. Prepare fresh stock solutions regularly and store them appropriately (at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[5]

  • Possible Cause 2: Instability of the compound in culture medium.

    • Solution: Prostaglandins (B1171923) can be unstable in aqueous solutions, with stability being pH-dependent.[8] Prepare fresh dilutions in culture medium for each experiment.

  • Possible Cause 3: Serum interference.

    • Solution: Components in serum can bind to 16,16-dmPGA1, affecting its bioavailability and activity. If possible, perform experiments in serum-free media or reduce the serum concentration. If serum is required, maintain a consistent serum percentage across all experiments.[6]

Issue 2: No significant biological effect observed.
  • Possible Cause 1: Sub-optimal concentration.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µg/mL to 100 µg/mL) to determine the optimal effective concentration for your specific cell line and assay.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The biological effects of 16,16-dmPGA1 may take time to become apparent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.

  • Possible Cause 3: Cell line resistance.

    • Solution: Different cell lines can have varying sensitivities to the same compound. Consider testing a different, potentially more sensitive, cell line if feasible.

Issue 3: High level of cytotoxicity observed in all treatment groups.
  • Possible Cause 1: Cytotoxicity of the organic solvent.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%, but ideally ≤0.1%).[5] Include a solvent control group in your experiments to assess the effect of the solvent alone.

  • Possible Cause 2: High concentration of 16,16-dmPGA1.

    • Solution: The concentrations being tested may be too high. Expand your dose-response curve to include lower concentrations to identify a non-toxic, yet effective, range.

  • Possible Cause 3: Contamination of stock solution or reagents.

    • Solution: Use sterile techniques for all solution preparations. Filter-sterilize the stock solution if necessary and use fresh, high-quality reagents.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)>75 mg/mL
Dimethyl sulfoxide (DMSO)>50 mg/mL
Ethanol>100 mg/mL
PBS (pH 7.2)>2.4 mg/mL
Data sourced from Cayman Chemical.[1]

Table 2: Reported In Vitro Efficacy of this compound

ApplicationCell LineParameterValue
Antiviral (HSV-1)Vero CellsID503.8-5.6 µg/mL
Antiviral (HSV-1)Human Foreskin FibroblastsID504.6-7.3 µg/mL
Antiviral (HIV-1)Acutely Infected T cellsID502.5 µg/mL
Data sourced from Cayman Chemical.[1]

Experimental Protocols

Protocol 1: Preparation of 16,16-dmPGA1 Stock Solution
  • Materials: this compound (powder), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of 16,16-dmPGA1 powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of 16,16-dmPGA1). c. Vortex the tube until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Cytotoxicity using MTT Assay
  • Materials: 96-well plates, cell line of interest, complete culture medium, 16,16-dmPGA1 stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of 16,16-dmPGA1 in complete culture medium from your stock solution. c. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 16,16-dmPGA1. Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control). d. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator. e. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9] f. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9] g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Assessment of Apoptosis using Caspase-3/7 Activity Assay
  • Materials: White-walled 96-well plates, cell line of interest, complete culture medium, 16,16-dmPGA1 stock solution, Caspase-Glo® 3/7 Assay kit (or equivalent).

  • Procedure: a. Seed cells in a white-walled 96-well plate and treat with various concentrations of 16,16-dmPGA1 as described in the MTT assay protocol. Include appropriate controls. b. Incubate for the desired time period. c. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. d. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[10] e. Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. f. Incubate the plate at room temperature for 1-2 hours, protected from light. g. Measure the luminescence using a plate-reading luminometer. h. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Mandatory Visualization

G dmPGA1 16,16-dmPGA1 CellSurfaceReceptor Cell Surface Receptor (Prostanoid Receptor Family) dmPGA1->CellSurfaceReceptor G_Protein G-Protein Activation CellSurfaceReceptor->G_Protein SecondMessengers Modulation of Second Messengers (e.g., cAMP, Ca2+) G_Protein->SecondMessengers DownstreamKinases Activation of Downstream Kinase Cascades (e.g., PKA, PKC) SecondMessengers->DownstreamKinases CellCycleProteins Modulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) DownstreamKinases->CellCycleProteins ApoptosisPathway Activation of Apoptotic Pathways DownstreamKinases->ApoptosisPathway G1_Arrest G1 Phase Cell Cycle Arrest CellCycleProteins->G1_Arrest DNA_Synthesis DNA Synthesis G1_Arrest->DNA_Synthesis CaspaseActivation Caspase Activation (e.g., Caspase-3/7) ApoptosisPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Inferred signaling pathway of 16,16-dmPGA1 leading to cell cycle arrest and apoptosis.

G Start Start PrepStock Prepare 16,16-dmPGA1 Stock Solution (in DMSO) Start->PrepStock SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Serial Dilutions of 16,16-dmPGA1 PrepStock->TreatCells SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Analyze Data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for determining the cytotoxicity of 16,16-dmPGA1 using an MTT assay.

G Problem Inconsistent Results CheckStock Is the stock solution prepared correctly and fresh? Problem->CheckStock CheckDilution Are dilutions in media prepared fresh for each experiment? CheckStock->CheckDilution Yes SolutionStock Re-prepare stock solution, aliquot, and store at -80°C. CheckStock->SolutionStock No CheckSerum Is serum concentration consistent across experiments? CheckDilution->CheckSerum Yes SolutionDilution Always prepare fresh dilutions immediately before use. CheckDilution->SolutionDilution No SolutionSerum Maintain consistent serum levels or consider serum-free media. CheckSerum->SolutionSerum No ConsistentResults Consistent Results CheckSerum->ConsistentResults Yes SolutionStock->CheckDilution SolutionDilution->CheckSerum SolutionSerum->ConsistentResults

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: 16,16-Dimethyl Prostaglandin A1 (dmPGEA1)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 16,16-Dimethyl Prostaglandin A1 (dmPGEA1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, offer troubleshooting advice, and present key technical data and protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the handling and use of dmPGEA1 in experimental settings.

Q1: My dmPGEA1 solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?

A1: This is a common issue due to the limited aqueous solubility of dmPGEA1. The compound is significantly more soluble in organic solvents.

  • Root Cause: dmPGEA1 is a lipophilic molecule. While it has some solubility in PBS (pH 7.2), it can easily precipitate at higher concentrations or in media with different pH or salt concentrations.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol (B145695), or DMF.

    • When preparing your working solution, add the stock solution to your aqueous buffer or cell culture medium dropwise while vortexing or stirring to ensure rapid and even dispersion.

    • Avoid preparing large volumes of diluted dmPGEA1 in aqueous solutions that will be stored for extended periods. It is best to prepare these fresh for each experiment.

    • If you observe precipitation, you can try to gently warm the solution (e.g., to 37°C) and vortex to redissolve the compound. However, it is preferable to prepare a fresh dilution.

Q2: I am observing inconsistent or no biological effect in my experiments. What could be the cause?

A2: Inconsistent results can stem from several factors related to the compound's stability, storage, and handling.

  • Root Cause & Troubleshooting:

    • Improper Storage: dmPGEA1 should be stored at -20°C for long-term stability. Repeated freeze-thaw cycles of stock solutions should be avoided. Consider preparing smaller aliquots of your stock solution.

    • Degradation: Ensure that the compound has not expired. The stability is guaranteed for at least two years when stored correctly.

    • Inaccurate Pipetting: Due to the use of small volumes of concentrated stock solutions, any pipetting inaccuracies can lead to significant variations in the final concentration. Ensure your pipettes are calibrated.

    • Cell Line Variability: The response to dmPGEA1 can be cell-type specific. The expression of relevant receptors and downstream signaling components can vary between different cell lines.

    • Vehicle Control: Always include a vehicle control (the solvent used for the stock solution, at the same final concentration) in your experiments to ensure that the observed effects are not due to the solvent itself.

Q3: I am observing significant cytotoxicity at my desired experimental concentration. How can I mitigate this?

A3: While dmPGEA1 is used for its anti-proliferative effects in some contexts, unexpected cytotoxicity can occur.

  • Root Cause & Troubleshooting:

    • High Solvent Concentration: The organic solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%).

    • Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay. Prostaglandins (B1171923) of the A-series can be toxic to cultured cells at concentrations around 3 x 10⁻⁵ M.

    • Cell Density: The sensitivity of cells to prostaglandins can be related to their density. Ensure consistent cell seeding densities across your experiments.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF>75 mg/mL
DMSO>50 mg/mL
Ethanol>100 mg/mL
PBS (pH 7.2)>2.4 mg/mL

Data sourced from Cayman Chemical and ChemicalBook.

Table 2: Effective Concentrations of this compound in Antiviral Assays

VirusCell TypeAssay50% Inhibitory Concentration (IC₅₀)
HSV-1 (various strains)Vero cellsViral Replication3.8 - 5.6 µg/mL
HSV-1 (various strains)Human Foreskin FibroblastsViral Replication4.6 - 7.3 µg/mL
HSV-2 (various strains)Vero cellsViral Replication3.8 - 4.5 µg/mL
HIV-1Acutely Infected T-cells (VB line)p24 concentration2.5 µg/mL
HIV-1Chronically Infected Macrophagesp24 concentration5.2 µg/mL

Data from a study on the effects of dmPGEA1 on viral replication.

Experimental Protocols & Methodologies

This section provides a generalized protocol for the preparation and use of dmPGEA1 in a typical cell culture experiment.

Protocol: Preparation of dmPGEA1 for Cell Culture Experiments

  • Reconstitution of Lyophilized Compound: If you have a lyophilized powder, reconstitute it in a suitable organic solvent like DMSO or ethanol to a high concentration (e.g., 10 mg/mL).

  • Preparation of Stock Solution:

    • The compound may be supplied as a solution in methyl acetate (B1210297). It is recommended to evaporate the methyl acetate under a gentle stream of nitrogen and redissolve the residue in a solvent of choice (e.g., DMSO) to a concentration of 1-10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Store the stock solution at -20°C.

    • To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to an intermediate concentration in sterile cell culture medium.

    • Further dilute to the final desired concentrations in the cell culture medium. It is important to add the dmPGEA1 solution to the medium while mixing to prevent precipitation.

  • Cell Treatment:

    • Remove the existing medium from your cell cultures.

    • Add the medium containing the desired final concentration of dmPGEA1.

    • Remember to include a vehicle control (medium with the same final concentration of the organic solvent used for the stock solution).

  • Incubation and Analysis:

    • Incubate the cells for the desired experimental duration.

    • Proceed with your downstream analysis (e.g., cell viability assay, DNA synthesis analysis, viral titer measurement).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for dmPGEA1 Cell-Based Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_control Controls reconstitute Reconstitute dmPGEA1 in DMSO or Ethanol stock Prepare Concentrated Stock Solution (e.g., 10 mg/mL) reconstitute->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Duration treat->incubate analyze Perform Downstream Assays (e.g., Viability, DNA Synthesis) incubate->analyze vehicle Vehicle Control (Solvent Only) vehicle->treat untreated Untreated Control untreated->treat

Caption: A typical workflow for the preparation and application of dmPGEA1 in cell culture experiments.

Putative Signaling Pathway for this compound

Prostaglandins of the A-series are known to exert their effects through various mechanisms, including modulation of intracellular calcium levels and transcription factor activity. While a specific receptor for PGA1 is not definitively characterized, the following diagram illustrates a plausible signaling pathway based on published activities of PGA analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ca Calcium Signaling cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects dmPGEA1 16,16-Dimethyl Prostaglandin A1 receptor Putative GPCR / Membrane Target dmPGEA1->receptor Binds ca_channel Ca2+ Channels receptor->ca_channel Inhibits ikk IKK Complex receptor->ikk Inhibits ca_influx Intracellular Ca2+ Concentration ca_channel->ca_influx Blocks Influx dna_synth Inhibition of DNA Synthesis ca_influx->dna_synth ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates dna DNA nfkb_nuc->dna Binds gene_exp Gene Expression (e.g., Pro-inflammatory, Viral Replication Factors) dna->gene_exp Regulates viral_rep Inhibition of Viral Replication gene_exp->viral_rep

Caption: A putative signaling pathway for dmPGEA1, highlighting its inhibitory effects on calcium signaling and the NF-κB pathway.

improving the stability of 16,16-Dimethyl prostaglandin A1 in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of dmPGEA1 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is 16,16-Dimethyl prostaglandin A1 (dmPGEA1) and what are its common applications in research?

A1: this compound is a synthetic analog of Prostaglandin A1 (PGA1). The addition of two methyl groups at the C-16 position makes it more resistant to metabolic degradation compared to the parent compound.[1] In research, dmPGEA1 is utilized for its various biological activities, including the inhibition of DNA synthesis in cancer cells and the inhibition of viral replication, such as in Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[2]

Q2: How should I prepare a stock solution of dmPGEA1?

A2: It is recommended to prepare a concentrated stock solution of dmPGEA1 in an organic solvent. Suitable solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). For example, a stock solution of 10 mg/mL can be prepared. This stock solution should be stored in tightly sealed vials at -20°C or -80°C for long-term stability.

Q3: How do I prepare working solutions of dmPGEA1 in culture media?

A3: To prepare a working solution, the organic stock solution should be serially diluted in your cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically ≤0.1%) to avoid any solvent-induced cellular toxicity. It is not recommended to store dmPGEA1 in aqueous solutions for more than a day.

Q4: What is the expected stability of dmPGEA1 in culture media?

A4: While dmPGEA1 is designed to be more resistant to metabolism than PGA1, its chemical stability in aqueous solutions like culture media is still a critical factor. Prostaglandins (B1171923), in general, are susceptible to degradation in aqueous environments, with the rate of degradation being influenced by pH, temperature, and media components. For instance, the half-life of the related compound Prostaglandin E2 (PGE2) in culture medium is approximately 26 hours.[3][4] Given that dmPGEA1 is a more stable analog, its half-life is expected to be longer, but it is still advisable to replenish the media with freshly diluted dmPGEA1 for experiments lasting longer than 24 hours to maintain a consistent concentration.

Q5: What are the known degradation pathways for prostaglandins like dmPGEA1?

A5: Prostaglandins of the E-series are known to dehydrate to form A-series prostaglandins, which can then isomerize to B-series prostaglandins.[5][6] While dmPGEA1 is already a PGA analog, it can be susceptible to other modifications. The stability of prostaglandins is generally higher in slightly acidic to neutral pH conditions and decreases in basic environments.[5][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect in my cell culture experiments. Degradation of dmPGEA1 in the culture medium. The compound may have degraded over the course of the experiment, leading to a lower effective concentration.- Prepare fresh working solutions of dmPGEA1 in culture medium for each experiment. - For long-term experiments (>24 hours), replace the culture medium with fresh medium containing dmPGEA1 every 24 hours. - Minimize the time the dmPGEA1-containing medium is stored before being added to the cells.
Improper storage of stock solution. Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation of the stock solution.- Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at -20°C or -80°C in tightly sealed, light-resistant containers.
High background or variability in downstream assays (e.g., ELISA, Western blot). Interference from the solvent or degradation products. High concentrations of the organic solvent used for the stock solution or the presence of degradation products might interfere with the assay.- Ensure the final concentration of the organic solvent in the culture medium is below the threshold that affects your specific assay. Run a vehicle control (medium with the same concentration of solvent but without dmPGEA1). - If degradation is suspected, consider purifying the dmPGEA1 solution or obtaining a fresh batch.
Cell stress or inconsistent cell health. Stressed or unhealthy cells can respond variably to stimuli.- Ensure a consistent and healthy cell population by using cells within a low passage number range. - Monitor cell viability throughout the experiment.
Precipitation of the compound in the culture medium. Poor solubility at the working concentration. The compound may not be fully soluble in the aqueous culture medium, especially at higher concentrations.- First, dissolve the dmPGEA1 in a small amount of an organic solvent like DMSO before diluting it with the aqueous buffer or medium. - Ensure the final concentration does not exceed the solubility limit in your specific culture medium. The solubility of dmPGEA1 in PBS (pH 7.2) is reported to be >2.4 mg/ml.[4]

Quantitative Data Summary

Compound Condition Parameter Value Reference
Prostaglandin E2 (PGE2) Culture Medium (unspecified)Half-life~26 hours[3][4]
Prostaglandin E1 (PGE1) 10% Dextrose Solution (30°C)Stable (≥90% remaining)48 hours[3][6]
Prostaglandin E1 (PGE1) Isotonic Saline (pH 4.5, 37°C)% Remaining after 32 days25%[7]
Prostaglandin E1 (PGE1) 0.1 M Phosphate (B84403) Buffer (pH 7.4, 37°C)% Degraded by day 1495%[7]

Experimental Protocols

Protocol 1: Preparation of dmPGEA1 Stock and Working Solutions

This protocol details the steps for preparing a stock solution and a final working solution of dmPGEA1 for cell culture experiments.

Materials:

  • This compound (solid or in a specified solvent)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL): a. If starting with solid dmPGEA1, weigh the desired amount in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mg/mL concentration. For example, to 1 mg of dmPGEA1, add 100 µL of solvent. c. Vortex briefly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. On the day of the experiment, thaw one aliquot of the dmPGEA1 stock solution. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. c. For example, to prepare a 10 µM working solution from a 10 mg/mL stock (assuming a molecular weight of 364.5 g/mol for dmPGEA1), you would first make an intermediate dilution. d. Add the final diluted dmPGEA1 solution to your cell cultures immediately.

Protocol 2: Assessing the Stability of dmPGEA1 in Culture Medium by HPLC

This protocol provides a general framework for determining the stability of dmPGEA1 in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (e.g., 0.02 M KH2PO4, pH 3)

  • Sterile, incubator-safe tubes or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of dmPGEA1-containing Medium: a. Prepare a working solution of dmPGEA1 in the desired cell culture medium at the concentration you typically use in your experiments. b. Aliquot the medium into several sterile tubes.

  • Incubation: a. Place the tubes in a 37°C, 5% CO2 incubator. b. At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube for analysis. The T=0 sample represents the initial concentration.

  • Sample Preparation for HPLC: a. At each time point, transfer an aliquot of the medium to a new tube. b. Depending on the media components, a sample clean-up step, such as solid-phase extraction, may be necessary to remove interfering substances.

  • HPLC Analysis: a. Set up the HPLC system with a C18 column. b. A suitable mobile phase could be a mixture of acetonitrile and a pH 3 phosphate buffer (e.g., 37:63 v/v).[8] c. Set the UV detector to a wavelength appropriate for dmPGEA1 (e.g., around 216 nm). d. Inject the prepared sample from each time point. e. Record the chromatograms.

  • Data Analysis: a. Identify the peak corresponding to dmPGEA1 based on its retention time, which can be determined by injecting a fresh standard. b. Measure the peak area of dmPGEA1 at each time point. c. Plot the peak area (or concentration, if a standard curve is used) versus time to determine the degradation rate and half-life of dmPGEA1 under your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using dmPGEA1 cluster_prep Preparation cluster_exp Experiment cluster_long_term For Long-Term Experiments (>24h) stock Prepare concentrated stock solution in DMSO/Ethanol aliquot Aliquot into single-use tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Serially dilute in culture medium thaw->dilute add_to_cells Add to cell culture immediately dilute->add_to_cells replace Replace medium with fresh dmPGEA1 every 24h add_to_cells->replace

Caption: Workflow for preparing and using dmPGEA1 in cell culture.

degradation_pathway Hypothetical Degradation Pathway for Prostaglandins PGE Prostaglandin E series (e.g., PGE1) PGA Prostaglandin A series (e.g., PGA1, dmPGEA1) PGE->PGA Dehydration (acid/base catalyzed) PGB Prostaglandin B series (e.g., PGB1) PGA->PGB Isomerization (base catalyzed) Inactive Inactive Products PGA->Inactive Other modifications PGB->Inactive

Caption: General degradation pathway of E-series prostaglandins.

References

how to prevent degradation of 16,16-Dimethyl prostaglandin A1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of dmPGA1 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent the degradation of dmPGA1 in solution and ensure the reliability of your results.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of 16,16-Dimethyl prostaglandin A1 solutions.

Problem 1: Loss of Biological Activity in a Freshly Prepared dmPGA1 Solution

  • Possible Cause: Immediate degradation upon dissolution in an inappropriate solvent or buffer.

  • Solution:

    • Solvent Selection: Ensure the solvent is compatible with dmPGA1. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). For aqueous experiments, a concentrated stock solution in an organic solvent should be prepared first and then diluted into a buffered aqueous solution (e.g., PBS, pH 7.2) immediately before use.

    • pH of Aqueous Buffer: Prostaglandins (B1171923) can be sensitive to pH. While dmPGA1 is soluble in PBS at pH 7.2, the stability of similar prostaglandins, like PGE1, is greater in slightly acidic conditions (pH 4.5-4.7) compared to neutral or alkaline pH. Consider the pH of your experimental buffer if you suspect pH-mediated degradation.

    • Temperature: Prepare solutions on ice to minimize thermal degradation.

Problem 2: Gradual Decrease in Efficacy of Stored dmPGA1 Aliquots

  • Possible Cause: Degradation due to improper storage conditions.

  • Solution:

    • Storage Temperature: Aliquots of dmPGA1 in organic solvents should be stored at -20°C or, for long-term storage, at -80°C.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can accelerate degradation. Prepare small, single-use aliquots from your stock solution to minimize the number of times the main stock is thawed.

    • Container Type: Store solutions in tightly sealed, light-resistant containers to prevent solvent evaporation and photodegradation. Amber glass vials are recommended.

    • Atmosphere: Prostaglandins are susceptible to oxidation. For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.

Problem 3: Inconsistent Experimental Results Between Batches

  • Possible Cause: Inconsistent preparation of dmPGA1 solutions or degradation during the experiment.

  • Solution:

    • Standardized Protocol: Adhere to a strict, standardized protocol for the preparation of all dmPGA1 solutions. This includes using the same solvent, concentration, and dilution method for each experiment.

    • Fresh Aqueous Solutions: Aqueous solutions of prostaglandins are generally not stable for extended periods. It is highly recommended to prepare aqueous dilutions fresh for each experiment and use them within the same day. Do not store aqueous solutions of dmPGA1.

    • Light Exposure: Protect your experimental setup from direct light, as prostaglandins can be light-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound?

A1: For long-term stability, this compound, especially when dissolved in an organic solvent like methyl acetate, DMF, DMSO, or ethanol, should be stored at -20°C or -80°C in a tightly sealed, light-resistant container. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q2: Can I prepare and store aqueous solutions of dmPGA1?

A2: It is strongly advised not to store dmPGA1 in aqueous solutions for any significant length of time. Prostaglandins are generally unstable in aqueous media. For experiments requiring an aqueous buffer, prepare a fresh dilution from an organic stock solution immediately before use and discard any unused portion.

Q3: What factors can cause the degradation of dmPGA1 in solution?

A3: The primary factors that can lead to the degradation of dmPGA1 in solution are:

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: Extreme pH values, particularly alkaline conditions, can promote degradation.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Oxygen: Prostaglandins are susceptible to oxidation.

  • Solvent: While soluble in several organic solvents, prolonged storage in certain solvents or aqueous solutions can lead to instability.

Q4: How can I be sure my dmPGA1 solution is still active?

A4: The most reliable way to confirm the activity of your dmPGA1 solution is to perform a functional assay and compare the results with a freshly prepared standard or a previously validated batch. Analytical methods such as High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity and concentration of the compound.

Data Presentation: Illustrative Stability of Prostaglandins in Solution

Table 1: Illustrative pH Stability of Prostaglandin E2 in Aqueous Solution at 25°C

pHTime for 10% Loss (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)

Data adapted from a product information sheet for Prostaglandin E2 and should be considered illustrative for the general behavior of prostaglandins.

Table 2: Illustrative Stability of Prostaglandin E1 in 10% Dextrose Solution at 30°C

Time (hours)Remaining PGE1 (%) in Unprotected SyringesRemaining PGE1 (%) in Light-Shielded Syringes
24≥90.0≥90.0
48≥90.0≥90.0
7290.9 - 92.890.0 - 91.9

Data from a study on Prostaglandin E1 stability, where Prostaglandin A1 was the sole degradation product observed.[1] This illustrates that even at 30°C, a significant portion of PGE1 remains stable for up to 48 hours in a dextrose solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials: this compound (solid or as supplied in a solvent), anhydrous ethanol or DMSO, sterile microcentrifuge tubes or amber glass vials, argon or nitrogen gas (optional).

  • Procedure:

    • If starting with a solid, allow the vial of dmPGA1 to equilibrate to room temperature before opening.

    • Under a chemical fume hood, dissolve the dmPGA1 in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • (Optional) Gently purge the headspace of the vial with argon or nitrogen to displace oxygen.

    • Aliquot the stock solution into single-use, light-resistant vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of dmPGA1 for Cell-Based Assays

  • Materials: dmPGA1 stock solution (from Protocol 1), sterile aqueous buffer (e.g., PBS, pH 7.2), sterile microcentrifuge tubes.

  • Procedure:

    • On the day of the experiment, retrieve a single-use aliquot of the dmPGA1 stock solution from the freezer and allow it to thaw on ice.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium or buffer.

    • In a sterile tube, perform a serial dilution of the stock solution in the aqueous buffer to reach the final working concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) is below the threshold that affects your experimental system (typically <0.1%).

    • Use the freshly prepared aqueous working solution immediately. Do not store it for future use.

Protocol 3: General Guidelines for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2][3][4]

  • Acid and Base Hydrolysis:

    • Dissolve dmPGA1 in a suitable solvent and then dilute with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of dmPGA1 with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a set time.

  • Thermal Degradation:

    • Expose a solid sample or a solution of dmPGA1 to elevated temperatures (e.g., 60-80°C).

  • Photodegradation:

    • Expose a solution of dmPGA1 to a light source that provides both UV and visible light.

  • Analysis:

    • At various time points during the degradation studies, analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining dmPGA1 and detect the formation of degradation products.

Visualizations

Signaling_Pathway_of_dmPGA1_Inhibition_of_NF_kappaB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1 16,16-Dimethyl Prostaglandin A1 CellMembrane IKK_complex IKK Complex (IKKα/IKKβ/NEMO) dmPGA1->IKK_complex Inhibits IkBa IκBα IKK_complex->IkBa Phosphorylation (degradation signal) NFkB NF-κB (p50/p65) IkBa->NFkB Degradation (inhibited by dmPGA1) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK_complex Stimulus (e.g., TNF-α) NFkB_active NF-κB (Active) NFkB_IkBa->NFkB_active Translocation Nucleus Nucleus GeneTranscription Pro-inflammatory Gene Transcription NFkB_active->GeneTranscription Binds to κB sites dmPGA1_HSF1_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1 16,16-Dimethyl Prostaglandin A1 CellMembrane HSF1_inactive HSF1 (inactive, monomeric) dmPGA1->HSF1_inactive Activates HSF1_trimer HSF1 (active, trimeric) HSF1_inactive->HSF1_trimer Trimerization & Phosphorylation Nucleus Nucleus HSF1_trimer->Nucleus Translocation HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE Binds HSP_genes Heat Shock Protein (HSP) Genes HSE->HSP_genes Induces Transcription HSP Heat Shock Proteins (e.g., HSP70) HSP_genes->HSP Translation Experimental_Workflow_for_dmPGA1_Stability_Testing start Start: dmPGA1 Sample prep_solution Prepare dmPGA1 solution in desired solvent/buffer start->prep_solution stress_conditions Expose to Stress Conditions prep_solution->stress_conditions acid_base Acid/Base Hydrolysis (various pH) stress_conditions->acid_base pH oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation Oxidant heat Thermal Stress (elevated temperature) stress_conditions->heat Temp. light Photostability (UV/Vis light) stress_conditions->light Light sampling Collect samples at different time points acid_base->sampling oxidation->sampling heat->sampling light->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end End: Determine Degradation Profile and Rate analysis->end

References

Technical Support Center: 16,16-Dimethyl Prostaglandin A1 (dmPGA1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1).

Frequently Asked Questions (FAQs)

Q1: What is 16,16-Dimethyl prostaglandin A1 (dmPGA1) and what is its primary known activity?

A1: this compound (dmPGA1) is a synthetic analog of prostaglandin A1 (PGA1). Its primary reported biological activities are the inhibition of DNA synthesis in some cancer cell lines and the inhibition of viral replication, particularly of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1]

Q2: What is the principal mechanism behind the off-target effects of dmPGA1?

A2: The off-target effects of dmPGA1, like other cyclopentenone prostaglandins (B1171923), are primarily mediated by the presence of a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring.[2][3][4] This group can react with nucleophilic residues on proteins, such as cysteine, leading to the formation of covalent adducts and subsequent alteration of protein function.[5][6]

Q3: Does dmPGA1 act on specific prostaglandin receptors?

A3: Most of the biological activities of cyclopentenone prostaglandins, including PGA1 and its analogs, do not appear to be mediated by binding to classical G-protein coupled prostanoid receptors.[3][4] Their effects are largely attributed to the covalent modification of other cellular proteins.[5][6]

Q4: What are the major known off-target signaling pathways affected by dmPGA1 and related compounds?

A4: The two major off-target pathways affected are:

  • Inhibition of the NF-κB Signaling Pathway: Cyclopentenone prostaglandins can inhibit the activation of NF-κB, a key regulator of inflammatory and immune responses.[2][7] This inhibition can occur through the prevention of IκB-α degradation.[2]

  • Induction of the Heat Shock Response: These compounds are known to induce the expression of heat shock proteins (HSPs), such as HSP70 and HSP32 (heme oxygenase-1), through the activation of the Heat Shock Factor (HSF).[2][8][9]

Q5: Can dmPGA1 induce cell death? If so, by what mechanism?

A5: Yes, dmPGA1 and other cyclopentenone prostaglandins can induce apoptosis.[10] The mechanism is often independent of external death receptor signaling and proceeds through the mitochondrial (intrinsic) pathway of apoptosis.[11][12] This can involve the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with dmPGA1.

Problem Possible Cause Troubleshooting Steps
Unexpected Cell Toxicity or Death 1. High concentration of dmPGA1: Cyclopentenone prostaglandins can be cytotoxic at higher concentrations.[10] 2. Solvent toxicity: The solvent used to dissolve dmPGA1 (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. 3. Off-target effects: Covalent modification of essential cellular proteins can lead to apoptosis.[11]1. Perform a dose-response curve: Determine the EC50 for the desired effect and an IC50 for cytotoxicity to find the optimal therapeutic window. 2. Run a solvent control: Treat cells with the same final concentration of the solvent alone to rule out its toxicity. 3. Assess markers of apoptosis: Use assays such as TUNEL, caspase activation, or Annexin V staining to confirm if the observed cell death is apoptotic.
Inconsistent or No Biological Effect 1. Compound degradation: dmPGA1, as a lipid-based molecule, can be unstable. 2. Improper compound handling: Incorrect storage or preparation of solutions can lead to loss of activity. 3. Cell line specific effects: The response to dmPGA1 can be cell-type dependent.1. Prepare fresh solutions: Avoid storing dmPGA1 in aqueous solutions for extended periods. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Proper storage: Store the stock solution at -20°C or lower in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles. 3. Test in multiple cell lines: If possible, confirm the observed effect in a different cell line known to be responsive to cyclopentenone prostaglandins.
Precipitation of dmPGA1 in Culture Medium 1. Poor solubility: dmPGA1 is a lipophilic compound with limited solubility in aqueous media. 2. Incorrect dilution method: Rapidly adding a concentrated stock to the medium can cause the compound to crash out of solution.1. Use a suitable stock solvent: Dissolve dmPGA1 in an appropriate organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. 2. Stepwise dilution: Add the stock solution to a small volume of medium first, mix well, and then add this to the final culture volume. Pre-warming the medium to 37°C can also help.
Variability Between Experiments 1. Differences in cell confluence: The cellular response to some prostaglandins can be dependent on cell density.[10] 2. Inconsistent incubation times: The effects of dmPGA1, particularly on gene expression, are time-dependent.1. Standardize cell seeding density: Ensure that cells are seeded at the same density for all experiments and that treatment is initiated at a consistent level of confluence. 2. Perform time-course experiments: Determine the optimal time point for observing the desired effect by collecting samples at various times post-treatment.

Quantitative Data

The following tables summarize available quantitative data for dmPGA1 and its parent compound, PGA1.

Table 1: Antiviral Activity of this compound (dmPGA1)

VirusCell LineID50 (µg/mL)
HSV-1Vero cells3.8 - 5.6
HSV-1Human foreskin fibroblasts4.6 - 7.3
HSV-2Vero cells3.8 - 4.5
HSV-2Human foreskin fibroblasts5.7
HIV-1Acutely infected T cells (VB line)2.5
HIV-1Chronically infected macrophages5.2

Table 2: Off-Target Binding Affinity of Prostaglandin A1 (PGA1)

Target ProteinLigandBinding Affinity (Kd)
Liver Fatty Acid Binding Protein (L-FABP)[3H]PGA1134 nM (high affinity), 3.6 µM (low affinity)[13]

Experimental Protocols

Protocol 1: General Protocol for Treating Adherent Cells with dmPGA1

  • Cell Seeding:

    • Seed adherent cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluent) at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Preparation of dmPGA1 Working Solution:

    • Prepare a concentrated stock solution of dmPGA1 (e.g., 10-20 mM) in a suitable sterile solvent such as DMSO or ethanol.

    • On the day of the experiment, thaw the stock solution and prepare serial dilutions in pre-warmed (37°C) serum-free or low-serum culture medium to achieve the desired final concentrations. It is recommended to perform a stepwise dilution to avoid precipitation.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the wells.

    • Add the medium containing the desired concentration of dmPGA1 or the vehicle control (medium with the same final concentration of the solvent).

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses such as western blotting for protein expression (e.g., IκB-α, HSP70), RT-qPCR for gene expression, or cell viability assays.

Protocol 2: Assessing Covalent Binding to a Target Protein (Workflow)

This protocol outlines a general workflow to investigate the covalent binding of dmPGA1 to a protein of interest.

  • Incubation: Incubate the purified protein of interest with dmPGA1 at various concentrations and for different time points.

  • Removal of Unbound Compound: Remove excess, unbound dmPGA1 by dialysis or using a desalting column.

  • Mass Spectrometry Analysis: Analyze the protein sample using mass spectrometry (e.g., LC-MS/MS) to detect a mass shift corresponding to the addition of the dmPGA1 molecule.

  • Peptide Mapping: Perform tryptic digestion of the protein followed by MS/MS analysis to identify the specific peptide and amino acid residue (likely cysteine) that has been covalently modified.

Signaling Pathways and Experimental Workflows

Off_Target_Signaling_of_dmPGA1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmPGA1_ext 16,16-Dimethyl Prostaglandin A1 dmPGA1_int dmPGA1 dmPGA1_ext->dmPGA1_int Diffusion ROS Reactive Oxygen Species (ROS) dmPGA1_int->ROS Induces HSF HSF1 (inactive) dmPGA1_int->HSF Activates IKK IKK Complex dmPGA1_int->IKK Inhibits Mitochondrion Mitochondrion dmPGA1_int->Mitochondrion Induces Stress HSF_active HSF1 Trimer (active) HSF->HSF_active HSE Heat Shock Element (HSE) HSF_active->HSE HSF_active->HSE HSP HSP70, HSP32 (Heme Oxygenase-1) IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB/IκBα Complex (inactive) IkB->NFkB_inactive NFkB_inactive->IkB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release kB_site κB Site NFkB_active->kB_site NFkB_active->kB_site Caspases Caspase Activation Mitochondrion->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis Gene_Expression_HSP Heat Shock Gene Transcription HSE->Gene_Expression_HSP Gene_Expression_Inflam Inflammatory Gene Transcription kB_site->Gene_Expression_Inflam

Figure 1: Key off-target signaling pathways of dmPGA1.

Experimental_Workflow_Off_Target start Start: Unexpected Phenotype Observed (e.g., cytotoxicity, altered gene expression) is_on_target Is the effect mediated by the intended on-target? start->is_on_target knockout Generate Target Knockout/Knockdown Cell Line (e.g., using CRISPR/siRNA) is_on_target->knockout Hypothesis Testing treat_knockout Treat Wild-Type and Knockout/Knockdown Cells with dmPGA1 knockout->treat_knockout compare_phenotype Compare Phenotypes treat_knockout->compare_phenotype on_target_confirmed Conclusion: Effect is On-Target compare_phenotype->on_target_confirmed Phenotype Abolished in Knockout off_target_suspected Conclusion: Effect is Off-Target compare_phenotype->off_target_suspected Phenotype Persists in Knockout identify_off_targets Identify Specific Off-Target Proteins off_target_suspected->identify_off_targets proteomics Affinity-Based Proteomics (e.g., chemical proteomics) identify_off_targets->proteomics validate_off_targets Validate Off-Target Interactions (e.g., binding assays, functional assays) proteomics->validate_off_targets end End: Characterized Off-Target Effect validate_off_targets->end

Figure 2: Workflow for investigating off-target effects.

References

Technical Support Center: Refining 16,16-Dimethyl Prostaglandin A1 Delivery for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dmPGA1) in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is 16,16-Dimethyl prostaglandin A1 and what are its primary applications in in vivo research?

This compound (16,16-dmPGA1) is a synthetic analog of the naturally occurring Prostaglandin A1 (PGA1). The dimethyl groups at the C16 position make it resistant to metabolic degradation, thus prolonging its biological half-life and making it suitable for in vivo studies. Its primary research applications include:

  • Oncology: Investigating its potential to inhibit DNA synthesis in cancer cells.

  • Virology: Studying its ability to inhibit the replication of certain viruses.

Q2: What are the key challenges in delivering 16,16-dmPGA1 in vivo?

The primary challenges stem from its lipophilic nature, which can lead to:

  • Poor aqueous solubility: Difficulty in preparing formulations for injection.

  • Vehicle-related toxicity: The need for organic co-solvents that may have their own biological effects.

  • Inconsistent bioavailability: Variability in absorption and distribution depending on the vehicle and administration route.

  • Local injection site reactions: Potential for irritation or inflammation at the injection site.

Troubleshooting In Vivo Delivery of this compound

This section provides guidance on common issues encountered during the in vivo administration of 16,16-dmPGA1.

Vehicle Selection and Formulation

Problem: My 16,16-dmPGA1 is not dissolving in my chosen vehicle.

  • Solution: 16,16-dmPGA1 is a lipophilic compound and requires an appropriate solvent system. Here are some options to consider, starting with the most common and moving to alternatives:

    • Ethanol (B145695)/Saline or PBS: A common method is to first dissolve the 16,16-dmPGA1 in a small amount of absolute ethanol and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to perform this dilution slowly while vortexing to prevent precipitation. The final concentration of ethanol should be kept to a minimum (ideally below 10%) to avoid vehicle-induced toxicity.

    • Dimethyl Sulfoxide (B87167) (DMSO)/Saline or PBS: Similar to ethanol, DMSO can be used as an initial solvent. However, DMSO can have its own biological effects, so it is essential to include a vehicle-only control group in your experiments. The final DMSO concentration should also be minimized.

    • Oil-based vehicles: For subcutaneous or intramuscular injections, oil-based vehicles like corn oil or sesame oil can be used. These are suitable for highly lipophilic drugs.

    • Cyclodextrins: These are used to enhance the solubility of hydrophobic drugs and can be an option for formulating 16,16-dmPGA1.

Problem: I am observing toxicity or unexpected effects in my vehicle control group.

  • Solution: This indicates that the vehicle itself is biologically active at the concentration used.

    • Reduce co-solvent concentration: Lower the percentage of ethanol or DMSO in your final formulation.

    • Switch vehicles: Consider alternative vehicles from the list above.

    • Thoroughly review literature: Investigate what vehicles have been successfully used for similar prostaglandin analogs in your specific in vivo model.

Administration Route

Problem: I am seeing significant leakage from the injection site after subcutaneous (SC) injection in mice.

  • Solution: Leakage can be minimized with proper injection technique:

    • Use a small gauge needle: A 25-27 gauge needle is recommended to minimize the puncture size.

    • "Tent" the skin: Gently lift the loose skin over the back of the neck or flank to create a "tent."

    • Insert the needle at a shallow angle: A 30-45 degree angle helps ensure the needle is in the subcutaneous space.

    • Inject slowly: A slow and steady injection allows the tissue to accommodate the volume.

    • Withdraw the needle smoothly: After injection, withdraw the needle along the same path of entry.

    • Apply gentle pressure: Briefly apply gentle pressure to the injection site with a sterile gauze pad.

Problem: I am unsure which administration route is best for my study.

  • Solution: The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

    • Subcutaneous (SC): Generally provides slower absorption and a more sustained release compared to intravenous injection. It is a common and relatively easy route for mice and rats.

    • Intraperitoneal (IP): Allows for rapid absorption into the portal circulation. It is widely used in rodent models.

    • Intravenous (IV): Provides immediate and 100% bioavailability. This route is technically more challenging and may lead to a rapid clearance of the compound.

    • Oral Gavage: May be an option, but bioavailability can be variable for lipophilic compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for 16,16-dmPGA1 and a closely related analog, 16,16-dimethyl PGE2, to aid in experimental design.

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)>75 mg/mL
Dimethyl sulfoxide (DMSO)>50 mg/mL
Ethanol>100 mg/mL
PBS (pH 7.2)>2.4 mg/mL

Table 2: In Vitro Efficacy of this compound

Cell Line/SystemVirus/Target50% Inhibitory Concentration (ID50)
Vero cellsHerpes Simplex Virus-1 (HSV-1)3.8 - 5.6 µg/mL
Human foreskin fibroblastsHerpes Simplex Virus-1 (HSV-1)4.6 - 7.3 µg/mL
Vero cellsHerpes Simplex Virus-2 (HSV-2)3.8 - 4.5 µg/mL
Human foreskin fibroblastsHerpes Simplex Virus-2 (HSV-2)5.7 µg/mL
Acutely infected T cells (VB line)Human Immunodeficiency Virus-1 (HIV-1)2.5 µg/mL
Chronically infected macrophagesHuman Immunodeficiency Virus-1 (HIV-1)5.2 µg/mL

Table 3: Example In Vivo Dosage of a Related Analog (16,16-dimethyl PGE2) in Mice

Animal ModelAdministration RouteDosageVehicleObserved Effect
C57BL/6J MiceSubcutaneous (SC)35 µ g/mouse 1.75% Ethanol in PBSRadioprotection
RatsIntraperitoneal (IP)25 µg/kgNot specifiedIncreased DNA synthesis in gastric mucosa

Experimental Protocols

Representative Protocol for Subcutaneous Administration of 16,16-dmPGA1 in Mice

This protocol is a general guideline and should be optimized for your specific experimental needs. It is based on protocols for the closely related analog, 16,16-dimethyl PGE2.

Materials:

  • This compound (lyophilized powder or in a storage solvent)

  • Absolute ethanol (200 proof, sterile)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-gauge)

Procedure:

  • Preparation of Stock Solution:

    • If starting with a lyophilized powder, reconstitute the 16,16-dmPGA1 in a small volume of absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing.

    • If starting from a solution in a storage solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas and then reconstitute in absolute ethanol.

  • Preparation of Dosing Solution:

    • On the day of injection, dilute the ethanol stock solution with sterile PBS to the final desired concentration.

    • Crucially, add the PBS to the ethanol stock solution dropwise while continuously vortexing. This is to prevent the lipophilic compound from precipitating out of the solution.

    • The final concentration of ethanol should be kept as low as possible (e.g., targeting a final volume where ethanol is ≤ 5-10%). For example, to prepare a 100 µL injection volume with 5% ethanol, you would use 5 µL of the ethanol stock and 95 µL of PBS.

  • Animal Dosing:

    • Restrain the mouse using an appropriate and humane method.

    • Gently lift the loose skin over the dorsal midline (scruff) to form a tent.

    • Insert a 27-gauge needle at the base of the skin tent, parallel to the spine, at a shallow angle.

    • Slowly inject the desired volume of the 16,16-dmPGA1 solution (typically 100-200 µL for a mouse).

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for any adverse reactions at the injection site.

  • Control Groups:

    • It is essential to include a vehicle control group that receives an injection of the same final concentration of ethanol in PBS without the 16,16-dmPGA1.

Visualizations

Signaling Pathways and Experimental Workflows

Prostaglandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 16_16_dmPGA1 16,16-dmPGA1 GPCR Prostanoid Receptor (GPCR) 16_16_dmPGA1->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinases Downstream Kinases (e.g., PKA) Second_Messenger->Downstream_Kinases Activates Cellular_Response Cellular Response (e.g., Inhibition of DNA Synthesis) Downstream_Kinases->Cellular_Response Leads to

Caption: Generalized signaling pathway for prostaglandins, initiated by ligand binding to a G-protein coupled receptor (GPCR).

Experimental_Workflow Start Start: Lyophilized 16,16-dmPGA1 Reconstitute 1. Reconstitute in Ethanol (Stock Solution) Start->Reconstitute Dilute 2. Dilute with PBS (Working Solution) Reconstitute->Dilute Inject 3. Subcutaneous Injection in Mouse Model Dilute->Inject Monitor 4. Monitor for Phenotypic Effects Inject->Monitor Analyze 5. Sample Collection and Analysis Monitor->Analyze End End: Data Interpretation Analyze->End

Technical Support Center: Enhancing the Antiviral Potency of 16,16-Dimethyl Prostaglandin A1 (dmPGA1)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the antiviral potency of dmPGA1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antiviral activity for 16,16-Dimethyl prostaglandin A1 (dmPGA1)?

A1: The antiviral activity of dmPGA1, a cyclopentenone prostaglandin, is primarily attributed to its ability to induce the synthesis of heat shock protein 70 (HSP70) in host cells.[1] This induction of HSP70 selectively inhibits viral protein synthesis at the translational level, without significantly affecting host cell protein synthesis.[1] This mechanism provides a broad-spectrum antiviral effect against a variety of DNA and RNA viruses.[2][3]

Q2: Against which viruses has this compound (dmPGA1) shown antiviral activity?

A2: this compound has demonstrated significant in vitro antiviral activity against Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus type 1 (HIV-1).[2][4]

Q3: How can the antiviral potency of prostaglandins (B1171923) like dmPGA1 be enhanced?

A3: Based on studies with the closely related Prostaglandin A1 (PGA1), a promising strategy to enhance antiviral potency is through combination therapy with alpha-interferon (α-IFN). The combined treatment of PGA1 and α-IFN has been shown to have a synergistic effect, suppressing viral production by over 95% at low doses.[1] This synergistic effect is associated with a threefold increase in the synthesis of HSP70 compared to treatment with PGA1 alone.[1] While this has not been explicitly demonstrated for dmPGA1, the similar mechanism of action suggests this is a viable avenue for investigation.

Q4: What are the known 50% inhibitory concentrations (ID50) for dmPGA1?

A4: The ID50 values for dmPGA1 vary depending on the virus and the host cell line. A summary of reported ID50 values is provided in the table below.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound (dmPGA1)

VirusCell Line50% Inhibitory Concentration (ID50) (µg/mL)
Herpes Simplex Virus-1 (HSV-1)Vero Cells3.8 - 5.6[2]
Herpes Simplex Virus-1 (HSV-1)Human Foreskin Fibroblasts4.6 - 7.3[2]
Herpes Simplex Virus-2 (HSV-2)Vero Cells3.8 - 4.5[2]
Herpes Simplex Virus-2 (HSV-2)Human Foreskin Fibroblasts5.7[2]
Human Immunodeficiency Virus-1 (HIV-1)Acutely Infected T-cells (VB line)2.5[2][4]
Human Immunodeficiency Virus-1 (HIV-1)Chronically Infected Macrophages5.2[2][4]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the antiviral efficacy of dmPGA1.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates

  • Virus stock of known titer

  • This compound (dmPGA1) stock solution

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in DMEM with 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Drug Preparation: Prepare serial dilutions of dmPGA1 in cell culture medium.

  • Virus Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of dmPGA1 to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (e.g., 2-3 days for HSV).

  • Staining: After the incubation period, remove the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each dmPGA1 concentration compared to the virus-only control. The ID50 is the concentration of dmPGA1 that reduces the number of plaques by 50%.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxicity of dmPGA1 on the host cells.

Materials:

  • Host cells in a 96-well plate

  • This compound (dmPGA1) stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of dmPGA1 in cell culture medium. Remove the old medium from the cells and add the dmPGA1 dilutions. Include a cell-only control (no drug).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Calculation: Calculate the percentage of cell viability for each dmPGA1 concentration compared to the cell-only control. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.

Protocol 3: Western Blot for HSP70 Induction

This protocol is to quantify the induction of HSP70 by dmPGA1.

Materials:

  • Host cells

  • This compound (dmPGA1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibody against HSP70

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of dmPGA1 for a specified time (e.g., 6-24 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with the primary antibody against HSP70. After washing, incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity for HSP70 and a loading control (e.g., β-actin) to determine the relative increase in HSP70 expression.

Mandatory Visualizations

antiviral_pathway cluster_virus Viral Infection cluster_cell Host Cell Response Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Viral Protein Synthesis Viral Protein Synthesis Viral Replication->Viral Protein Synthesis Viral Assembly Viral Assembly Viral Protein Synthesis->Viral Assembly dmPGA1 dmPGA1 HSF1 Heat Shock Factor 1 (HSF1) dmPGA1->HSF1 Activates alpha_IFN α-Interferon HSP70_gene HSP70 Gene alpha_IFN->HSP70_gene Potentiates Transcription HSF1->HSP70_gene Binds to Promoter HSP70_mRNA HSP70 mRNA HSP70_gene->HSP70_mRNA Transcription HSP70 HSP70 HSP70_mRNA->HSP70 Translation HSP70->Viral Protein Synthesis Inhibits

Caption: dmPGA1 antiviral signaling pathway.

experimental_workflow cluster_antiviral Antiviral Efficacy cluster_cytotoxicity Cytotoxicity cluster_mechanism Mechanism of Action A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with dmPGA1 +/- α-IFN A2->A3 A4 Plaque Reduction Assay A3->A4 A5 Determine ID50 A4->A5 Analyze Therapeutic Index (CC50/ID50) Analyze Therapeutic Index (CC50/ID50) A5->Analyze Therapeutic Index (CC50/ID50) Correlate with Antiviral Activity Correlate with Antiviral Activity A5->Correlate with Antiviral Activity B1 Seed Host Cells B2 Treat with dmPGA1 +/- α-IFN B1->B2 B3 MTT Assay B2->B3 B4 Determine CC50 B3->B4 B4->Analyze Therapeutic Index (CC50/ID50) C1 Treat Host Cells with dmPGA1 +/- α-IFN C2 Cell Lysis & Protein Quantification C1->C2 C3 Western Blot for HSP70 C2->C3 C4 Quantify HSP70 Induction C3->C4 C4->Correlate with Antiviral Activity

Caption: Experimental workflow for evaluating dmPGA1.

Troubleshooting Guides

Issue 1: High Variability in Plaque Assay Results

  • Possible Cause: Inconsistent cell monolayer confluency.

    • Solution: Ensure that the cell monolayer is uniformly confluent at the time of infection. Optimize cell seeding density and incubation time.

  • Possible Cause: Inaccurate virus titer.

    • Solution: Re-titer the virus stock to ensure a consistent MOI is used for each experiment.

  • Possible Cause: Uneven drug distribution.

    • Solution: Gently rock the plates after adding the drug dilutions to ensure even distribution across the monolayer.

Issue 2: No or Low HSP70 Induction Detected by Western Blot

  • Possible Cause: Insufficient dmPGA1 concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for HSP70 induction in your specific cell line.

  • Possible Cause: Poor antibody quality.

    • Solution: Use a validated antibody for HSP70 and optimize the antibody concentration and incubation conditions. Include a positive control (e.g., heat-shocked cells) to verify the antibody's performance.

  • Possible Cause: Protein degradation.

    • Solution: Ensure that protease inhibitors are added to the lysis buffer and that samples are kept on ice during processing.

Issue 3: High Cytotoxicity Observed in MTT Assay at Effective Antiviral Concentrations

  • Possible Cause: The therapeutic window of dmPGA1 is narrow for the specific cell line.

    • Solution: Consider using a different, less sensitive cell line if possible. Evaluate the therapeutic index (CC50/ID50) to determine the compound's selectivity.

  • Possible Cause: Synergistic cytotoxicity with another compound in the combination therapy.

    • Solution: Perform cytotoxicity assays for each compound individually and in combination to identify any synergistic toxic effects. Adjust the concentrations accordingly.

Issue 4: Inconsistent Results with Combination Therapy (dmPGA1 + α-IFN)

  • Possible Cause: Suboptimal ratio of dmPGA1 to α-IFN.

    • Solution: Perform a checkerboard analysis with varying concentrations of both dmPGA1 and α-IFN to identify the most synergistic and least toxic combination.

  • Possible Cause: Different kinetics of action.

    • Solution: Investigate the timing of drug addition. For example, pre-treatment with one compound before the addition of the second might enhance the synergistic effect.

References

minimizing cytotoxicity of 16,16-Dimethyl prostaglandin A1 in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1). The focus is on understanding and minimizing its cytotoxic effects in normal (non-cancerous) cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for Prostaglandin A1 and its analogs like dmPGEA1?

A1: Prostaglandin A1 (PGA1) and its analogs primarily induce cytotoxicity through the activation of a programmed cell death pathway known as apoptosis. Research indicates that PGA1 can specifically bind to and activate H-Ras and N-Ras proteins located at cellular endomembranes.[1][2][3] This activation triggers a downstream signaling cascade involving the RAF-MEK-ERK pathway, which ultimately leads to the activation of caspases, the key executioner proteins in apoptosis.[1][2][3] This process is often linked to the cell's proliferative state, with actively dividing cells being more susceptible.[1]

Q2: We are observing significant cytotoxicity in our normal cell line with dmPGEA1 treatment. What are the potential causes and how can we troubleshoot this?

A2: High cytotoxicity in normal cells can be due to several factors. Here's a troubleshooting guide:

  • Concentration: The concentration of dmPGEA1 may be too high. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

  • Cell Proliferation Rate: PGA compounds have been shown to be more toxic to actively dividing cells.[1] If your normal cells are rapidly proliferating, they may be more sensitive. Consider synchronizing the cells in the G0/G1 phase of the cell cycle to assess if cytotoxicity is cell cycle-dependent.

  • Oxidative Stress: Like many cytotoxic compounds, dmPGEA1 may induce oxidative stress, leading to an overproduction of reactive oxygen species (ROS) that can damage cellular components.

  • Experimental Conditions: Ensure optimal cell culture conditions. Stressed cells are often more susceptible to drug-induced toxicity.

Q3: Are there any strategies to minimize dmPGEA1-induced cytotoxicity in our normal cell cultures without compromising its experimental effects?

A3: Yes, several strategies can be employed to mitigate cytotoxicity:

  • Co-treatment with Cytoprotective Agents: Prostaglandin E2 (PGE2) has demonstrated cytoprotective effects, particularly in gastric mucosal cells, by inhibiting apoptosis.[4] This protection is mediated through the EP2 and EP4 receptors, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[4] Co-treatment with a stable PGE2 analog or an EP2/EP4 receptor agonist could potentially counteract the apoptotic effects of dmPGEA1.

  • Antioxidant Supplementation: If oxidative stress is a contributing factor, co-administering antioxidants such as N-acetyl-L-cysteine (NAC) or Vitamin E may reduce cytotoxicity by neutralizing reactive oxygen species.[5][6][7][8]

  • Optimize Exposure Time: Reducing the duration of exposure to dmPGEA1 may lessen the cytotoxic impact while still allowing for the observation of the desired biological effects.

  • Chemical Modification: For drug development purposes, chemical modifications to the dmPGEA1 molecule could be explored to reduce its off-target toxicity.

Q4: How can we differentiate between apoptosis and necrosis as the cause of cell death induced by dmPGEA1?

A4: Differentiating between these two modes of cell death is critical for understanding the mechanism of cytotoxicity. A common and effective method is dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.

  • Early Apoptotic Cells: Will be Annexin V positive and PI negative.

  • Late Apoptotic/Necrotic Cells: Will be both Annexin V and PI positive.

  • Necrotic Cells: Will be Annexin V negative and PI positive.

  • Live Cells: Will be negative for both stains.

Measuring the activity of caspases (e.g., caspase-3, -7, -9) can also specifically confirm the involvement of apoptosis.

Quantitative Data Summary

CompoundCell Type(s)Cytotoxic ConcentrationAssay TypeReference
Prostaglandin A1 / A2Muscle, skin, and liver cells in culture~ 3 x 10-5 M (~10 µg/mL)Reduction in viable cell number, protein, and DNA synthesis[1]

Note: The value presented is an approximate concentration that produced "striking toxicity" and not a formal IC50 value derived from a dose-response curve.

Signaling Pathway Diagrams

PGA1_Cytotoxicity_Pathway dmPGEA1 16,16-Dimethyl Prostaglandin A1 HRas_NRas H-Ras / N-Ras (at endomembranes) dmPGEA1->HRas_NRas Binds and Activates CellMembrane Cell Membrane RAF RAF HRas_NRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Calpain Calpain Activation ERK->Calpain Caspase12 Caspase-12 Cleavage Calpain->Caspase12 ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase12->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: dmPGEA1-induced cytotoxic signaling pathway.

PGE2_Cytoprotective_Pathway PGE2_Analog PGE2 Analog / EP2/EP4 Agonist EP_Receptors EP2 / EP4 Receptors PGE2_Analog->EP_Receptors Binds AC Adenylyl Cyclase EP_Receptors->AC Activates cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CytochromeC Cytochrome C Release PKA->CytochromeC Inhibits Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: PGE2-mediated cytoprotective signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity as an indicator of viability.

Materials:

  • 96-well clear-bottom microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells for no-cell controls (medium only). Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of dmPGEA1. Remove the old medium and add 100 µL of medium containing the different concentrations of the compound. Include untreated control wells (vehicle only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control after subtracting the absorbance of the no-cell control.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Add dmPGEA1 at various concentrations A->B C 3. Incubate for desired exposure time B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours (formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G

Caption: Workflow for a standard MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • 96-well plate

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Setup: Seed cells as described for the MTT assay. Prepare triplicate wells for the following controls: no-cell control, vehicle-only control (spontaneous LDH release), and maximum LDH release control.

  • Compound Treatment: Add dmPGEA1 at various concentrations to the sample wells and incubate for the desired time.

  • Maximum LDH Release: 45 minutes before the end of the incubation, add 10 µL of lysis buffer to the maximum LDH release control wells.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol is for quantifying apoptotic and necrotic cells using flow cytometry.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • FACS tubes

Procedure:

  • Cell Treatment: Treat cells with dmPGEA1 in a culture dish or plate for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.[4]

References

protocol adjustments for using 16,16-Dimethyl prostaglandin A1 with different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16,16-Dimethyl Prostaglandin (B15479496) A1 (dmPGEA1). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 16,16-Dimethyl Prostaglandin A1 (dmPGEA1) and what are its primary applications?

A1: this compound (dmPGEA1) is a synthetic analog of Prostaglandin A1 (PGA1). Its primary research applications include:

  • Antiviral Activity: It has been shown to inhibit the replication of several viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1]

  • Anticancer Effects: dmPGEA1 can inhibit DNA synthesis in various cancer cell lines, leading to a reduction in cell proliferation.[2]

  • Cytoprotection: Like other prostaglandins, dmPGEA1 is investigated for its potential to protect cells from various types of damage.

Q2: What is the proposed mechanism of action for dmPGEA1?

A2: The precise mechanism is still under investigation, but current evidence suggests that dmPGEA1, similar to other cyclopentenone prostaglandins, may exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB, dmPGEA1 can modulate the expression of genes involved in inflammation, cell survival, and viral replication.

Q3: How should I dissolve and store dmPGEA1?

A3: dmPGEA1 is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). For cell culture experiments, it is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. It is important to ensure the final concentration of the organic solvent in the medium is low enough to not affect the cells (typically <0.1%). Stock solutions should be stored at -20°C for long-term stability.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no observable effect Incorrect concentration: The concentration of dmPGEA1 may be too low for the specific cell type and assay.Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 µg/mL to 50 µg/mL) and narrow it down.
Cell line insensitivity: Not all cell lines will respond to dmPGEA1 in the same way.Test the compound on a different, previously reported sensitive cell line to confirm its activity.
Degradation of dmPGEA1: Improper storage or handling may have led to the degradation of the compound.Ensure the stock solution is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment.
High cell toxicity/death Concentration too high: The concentration of dmPGEA1 may be cytotoxic to your specific cell line.Reduce the concentration of dmPGEA1. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold.
Solvent toxicity: The concentration of the organic solvent used to dissolve dmPGEA1 may be too high in the final culture medium.Ensure the final solvent concentration is below the toxic level for your cells (typically <0.1% for DMSO). Run a solvent-only control.
Precipitate formation in media Low solubility in aqueous media: dmPGEA1 has limited solubility in aqueous solutions.Prepare the final dilution in pre-warmed media and mix thoroughly. Avoid preparing large volumes of diluted compound that will sit for extended periods. Consider using a carrier protein like BSA to improve solubility.
Inconsistent results Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response.Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density.
Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of dmPGEA1.Use calibrated pipettes and ensure proper mixing of solutions.

Experimental Protocols and Data

Antiviral Activity of dmPGEA1

The antiviral effects of dmPGEA1 have been demonstrated against both HSV and HIV-1. The 50% inhibitory concentration (ID50) varies depending on the virus strain and the host cell line.

Cell LineVirusID50 (µg/mL)
Vero CellsHSV-13.8 - 5.6
Human Foreskin FibroblastsHSV-14.6 - 7.3
Vero CellsHSV-23.8 - 4.5
Human Foreskin FibroblastsHSV-25.7
Acutely Infected T cells (VB line)HIV-12.5
Chronically Infected MacrophagesHIV-15.2

Data summarized from Hughes-Fulford et al., 1992.

Detailed Protocol: Assessing Antiviral Activity using a Plaque Reduction Assay

This protocol is a general guideline for determining the antiviral efficacy of dmPGEA1 against a lytic virus like HSV.

  • Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero cells) in 6-well plates and incubate overnight at 37°C with 5% CO2.

  • Virus Infection: The next day, remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • dmPGEA1 Treatment: Prepare serial dilutions of dmPGEA1 in a low-serum overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

  • After the adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Add 2 mL of the dmPGEA1-containing overlay medium to each well. Include a virus-only control (no dmPGEA1) and a cell-only control (no virus or dmPGEA1).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde (B43269) for at least 30 minutes.

  • Remove the overlay and stain the cells with a 0.1% crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100. The ID50 can be determined by plotting the percentage of plaque reduction against the concentration of dmPGEA1.

Anticancer Activity of dmPGEA1

dmPGEA1 has been shown to inhibit DNA synthesis in cancer cells.[2] The effective concentration for anti-proliferative effects can vary significantly between different cancer cell lines.

Cancer Cell LineReported Effect
Lewis Lung CarcinomaInhibition of DNA synthesis
B16 Amelanotic MelanomaInhibition of DNA synthesis

Data from Honn et al., 1981.

Detailed Protocol: Cell Proliferation/Viability Assay (MTT Assay)

This protocol can be used to assess the effect of dmPGEA1 on the proliferation and viability of cancer cells.

  • Cell Seeding: Seed your cancer cell line of interest into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

  • dmPGEA1 Treatment: Prepare a series of dilutions of dmPGEA1 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the dmPGEA1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the dmPGEA1 stock).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cells and the desired experimental endpoint.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Signaling Pathways and Visualizations

The primary proposed signaling pathway affected by dmPGEA1 is the NF-κB pathway. Inhibition of this pathway can lead to downstream effects on cell proliferation, apoptosis, and inflammation.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB IkB_P p-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Degradation dmPGEA1 dmPGEA1 dmPGEA1->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA 6. Binds to DNA Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression 7. Transcription Experimental_Workflow_Cell_Viability cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_dmPGEA1 2. Prepare dmPGEA1 Dilutions Add_dmPGEA1 3. Add dmPGEA1 to Cells Prepare_dmPGEA1->Add_dmPGEA1 Incubate 4. Incubate (24-72h) Add_dmPGEA1->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability

References

dealing with batch-to-batch variability of 16,16-Dimethyl prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dmPGA1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to batch-to-batch variability, ensuring consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 16,16-Dimethyl prostaglandin A1 and what are its primary applications?

A1: this compound (16,16-dmPGA1) is a synthetic, metabolism-resistant analog of the naturally occurring Prostaglandin A1.[1] Its primary cited applications in research include the inhibition of DNA synthesis in certain cancer cells and the inhibition of viral replication, such as in Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1][2][3]

Q2: How should I store 16,16-dmPGA1?

A2: For long-term stability, 16,16-dmPGA1 should be stored at -20°C.[1] It is often supplied as a solution in methyl acetate (B1210297).[1][3] Proper storage is critical to prevent degradation and loss of activity.[4] The stability is reported to be at least two years when stored correctly.[1]

Q3: How do I prepare a working solution of 16,16-dmPGA1?

A3: To prepare a working solution, the solvent it is supplied in (e.g., methyl acetate) can be evaporated under a gentle stream of nitrogen. The compound can then be redissolved in a suitable organic solvent such as DMSO, ethanol, or DMF. For aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent and then dilute it with the aqueous buffer (like PBS).[4] It is important to note that aqueous solutions of prostaglandins (B1171923) are not stable and should be prepared fresh for use, preferably on the same day.[4][5]

Q4: What are the reported solubilities for 16,16-dmPGA1?

A4: The solubility of 16,16-dmPGA1 varies depending on the solvent. The table below summarizes the reported solubility data.

SolventApproximate Solubility
DMF>75 mg/ml
DMSO>50 mg/ml
Ethanol>100 mg/ml
PBS (pH 7.2)>2.4 mg/ml

Data sourced from Cayman Chemical product information.[1]

Troubleshooting Guide: Batch-to-Batch Variability

Inconsistent results between different batches of 16,16-dmPGA1 can be a significant source of experimental irreproducibility. This guide provides a systematic approach to identifying and mitigating these issues.

Q5: My experimental results are inconsistent between different lots of 16,16-dmPGA1. What could be the cause?

A5: Batch-to-batch variability can stem from several factors, including differences in purity, the presence of isomers or degradation products, and variations in concentration of the supplied solution.[6][7][8] A systematic approach is necessary to pinpoint the source of the variation.

Q6: How can I verify the quality and concentration of a new batch of 16,16-dmPGA1?

A6: It is highly recommended to perform in-house quality control (QC) on new batches. The most common analytical methods for prostaglandins are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10] These methods can confirm the identity, purity, and concentration of the compound. Comparing the analytical profile of a new batch to a previous, well-performing batch is a robust way to identify discrepancies.

Q7: I suspect my compound has degraded. How can I check for this?

A7: Degradation can be a significant issue, especially with improper storage or handling.[4] Prostaglandin A1 is known to degrade from Prostaglandin E1.[11] HPLC or LC-MS/MS can be used to detect the presence of known degradation products.[9][11] A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation.

Q8: Could the issue be related to how I am handling the compound in the lab?

A8: Yes, improper handling can lead to variability. Here are some key points to consider:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation.[4] It is best to aliquot the stock solution into single-use volumes.

  • Aqueous Solution Instability: As mentioned, aqueous solutions are not stable and should be prepared fresh for each experiment.[4][5]

  • Solvent Evaporation: When preparing solutions, ensure the initial solvent is completely evaporated before redissolving in the new solvent.

  • Light and Air Exposure: Protect the compound from light and air.[4] Purging solutions with an inert gas like nitrogen or argon can help prevent oxidation.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.

G cluster_0 Start: Inconsistent Results Observed cluster_1 Initial Checks cluster_2 Quality Control Analysis cluster_3 Decision and Action start Inconsistent Results Between Batches storage Verify Storage Conditions (-20°C, protected from light) start->storage handling Review Handling Procedures (fresh solutions, limited freeze-thaw) storage->handling qc Perform QC on New Batch (HPLC/LC-MS) handling->qc compare Compare QC Data with Previous 'Good' Batch qc->compare purity Purity/Concentration Match? compare->purity contact Contact Supplier for Replacement/Support purity->contact No proceed Proceed with Experiment (Handling was likely issue) purity->proceed Yes re_evaluate Re-evaluate Experimental Parameters proceed->re_evaluate

A workflow for troubleshooting batch-to-batch variability.

Experimental Protocols

Protocol 1: Preparation of 16,16-dmPGA1 Stock Solution

This protocol describes how to prepare a stock solution from a compound supplied in methyl acetate.

  • Evaporation of Shipping Solvent:

    • Carefully open the vial containing 16,16-dmPGA1 in methyl acetate.

    • Under a fume hood, use a gentle stream of dry nitrogen gas to evaporate the methyl acetate until a dry film or residue of the compound remains.

  • Redissolving in Organic Solvent:

    • Add a precise volume of a suitable organic solvent (e.g., DMSO or ethanol) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently to ensure the compound is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in tightly sealed, light-resistant vials.

    • Store the aliquots at -20°C.

Protocol 2: Quality Control using HPLC

This protocol provides a general methodology for assessing the purity of a 16,16-dmPGA1 batch.

  • Sample Preparation:

    • Prepare a sample of the new batch of 16,16-dmPGA1 at a known concentration (e.g., 1 mg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile (B52724) or methanol).

    • If available, prepare a sample of a previously validated, well-performing batch at the same concentration to use as a reference.

  • HPLC Conditions (General Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

    • Detection: UV detection at a wavelength of approximately 216 nm.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatogram for the retention time and peak area of 16,16-dmPGA1.

    • Calculate the purity of the new batch by dividing the peak area of the main compound by the total peak area of all components.

    • Compare the chromatogram to the reference batch. Look for any significant differences in the retention time, peak shape, or the presence of additional peaks which may indicate impurities or degradation products.

Quality Control Workflow Diagram

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Outcome receive Receive New Batch of 16,16-dmPGA1 prepare Prepare Sample for Analysis (e.g., 1 mg/mL in Acetonitrile) receive->prepare hplc Inject into HPLC-UV System (C18 column, UV at 216 nm) prepare->hplc lcms Inject into LC-MS/MS System (for identity confirmation) prepare->lcms purity Assess Purity from Chromatogram (% Area) hplc->purity identity Confirm Molecular Weight from Mass Spectrum lcms->identity compare Compare with Certificate of Analysis and Previous Batches purity->compare identity->compare decision Batch Meets Specifications? compare->decision accept Accept Batch for Experimental Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

A typical workflow for the quality control of a new batch.

Biological Activity and Signaling

16,16-dmPGA1 is a cyclopentenone prostaglandin. These molecules are known to have various biological effects, including antiviral and anti-proliferative activities.[2][12] While the precise signaling pathways for 16,16-dmPGA1 are not as extensively detailed in readily available literature as for other prostaglandins like PGE2, cyclopentenone prostaglandins, in general, can exert their effects through various mechanisms, including the modulation of inflammatory pathways like NF-κB.[12][13]

Simplified Overview of Potential Prostaglandin Signaling

The diagram below provides a simplified, general overview of how a prostaglandin analog might initiate a cellular response.

G compound 16,16-dmPGA1 receptor Prostanoid Receptor (e.g., EP/FP) compound->receptor gprotein G-Protein Coupling receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription Transcription Factor Activation (e.g., NF-κB) kinase_cascade->transcription response Cellular Response (e.g., Inhibition of Viral Replication) transcription->response

A simplified diagram of a potential signaling pathway.

References

Technical Support Center: Analysis of 16,16-Dimethyl Prostaglandin A1 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-diMe-PGA1) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in detecting 16,16-Dimethyl prostaglandin A1?

A1: The primary analytical challenges for 16,16-diMe-PGA1, a synthetic analog of prostaglandin A1, are similar to those for endogenous prostaglandins (B1171923). These include:

  • Low concentrations: Prostaglandins are often present at very low levels in biological matrices, requiring highly sensitive analytical methods.

  • Chemical instability: Prostaglandins can be unstable and susceptible to degradation during sample collection, storage, and processing. It is crucial to handle samples quickly and store them at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.

  • Matrix effects: The complexity of biological samples like plasma, urine, and tissue homogenates can lead to ion suppression or enhancement in mass spectrometry-based assays, affecting the accuracy of quantification.[1][2][3]

  • Isomeric interference: While 16,16-diMe-PGA1 is a synthetic analog, endogenous prostaglandins with similar structures could potentially interfere with the analysis if the chromatographic separation is not adequate.[1][4]

Q2: Which analytical method is most suitable for the quantification of this compound?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the gold standard for prostaglandin analysis due to its high specificity, sensitivity, and the ability to multiplex the analysis of several compounds.[1][5] While immunoassays (ELISA, RIA) can be used, they may suffer from cross-reactivity with other prostaglandins, leading to less accurate results.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is another option but often requires laborious derivatization steps.[5][6]

Q3: Why is the use of a stable isotope-labeled internal standard essential?

A3: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of 16,16-diMe-PGA1, is crucial for accurate quantification. The SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the analyte. This allows for the correction of variability introduced during sample preparation, extraction, and due to matrix effects, thereby improving the accuracy and precision of the measurement.[2]

Q4: What are the best practices for sample collection and storage?

A4: To ensure the stability of 16,16-diMe-PGA1 in biological samples, the following practices are recommended:

  • Collect samples and process them quickly to minimize enzymatic and chemical degradation.

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to organic solvents during extraction to prevent auto-oxidation.

  • Store samples at -80°C for long-term storage.

  • Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Possible CauseTroubleshooting Steps
Analyte Degradation - Ensure samples were collected and stored properly (rapid processing, -80°C storage). - Prepare fresh working solutions of standards and the analyte. Prostaglandin solutions, especially in aqueous media, can be unstable.
Inefficient Extraction - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct sorbent and elution solvents are used for SPE. For LLE, test different organic solvents. - Check the pH of the sample before extraction; acidification is often necessary for efficient extraction of prostaglandins.
Ion Suppression (Matrix Effect) - Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. - Improve sample cleanup to remove interfering matrix components. Consider a more rigorous SPE protocol or a different LLE solvent system. - Optimize chromatographic conditions to separate the analyte from the co-eluting matrix components.
Incorrect MS/MS Parameters - Verify the MRM transitions for 16,16-diMe-PGA1. Since specific transitions for this analog may not be widely published, they may need to be determined empirically by infusing a standard solution. - Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the analyte.

Issue 2: Poor Peak Shape in Chromatography

Possible CauseTroubleshooting Steps
Inappropriate Column Chemistry - Use a high-resolution C18 column, which is commonly used for prostaglandin analysis. - Consider a column with a different chemistry if peak tailing or fronting persists.
Suboptimal Mobile Phase - Adjust the mobile phase composition and gradient. A common mobile phase for prostaglandin analysis is a gradient of acetonitrile (B52724) and water with a small amount of formic or acetic acid to improve peak shape.
Sample Overload - Inject a smaller volume of the sample or dilute the sample.
Contamination of the Column or Guard Column - Wash the column with a strong solvent. - Replace the guard column.

Issue 3: High Variability Between Replicates

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation - Ensure a standardized and detailed protocol is followed for every sample. - Use an automated liquid handler for precise pipetting if available.
Lack of or Inappropriate Internal Standard - Use a stable isotope-labeled internal standard for 16,16-diMe-PGA1 if available. If not, a closely related deuterated prostaglandin analog can be used, but its performance should be carefully validated.
Instrument Instability - Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to assess the reproducibility of the signal.

Quantitative Data Summary

The following tables provide a summary of key parameters for the analysis of prostaglandins. Note that specific data for this compound is limited in the literature; therefore, data from related prostaglandins are included for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₃₆O₄[7]
Molecular Weight 364.5 g/mol [7]
CAS Number 41692-24-4[7]
Storage Temperature -20°C[7]
Stability ≥ 2 years at -20°C[7]
Solubility (DMF) >75 mg/mL[7]
Solubility (DMSO) >50 mg/mL[7]
Solubility (Ethanol) >100 mg/mL[7]
Solubility (PBS, pH 7.2) >2.4 mg/mL[7]

Table 2: Illustrative LC-MS/MS Parameters for Prostaglandin Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Prostaglandin A1 (PGA1)335.2189.1, 217.1Not specifiedNegative
Prostaglandin E2 (PGE2)351.2271.2, 333.2~20-30Negative
Prostaglandin D2 (PGD2)351.2271.2, 333.2~20-30Negative
16,16-diMe-PGA1 (Predicted)363.2 [M-H]⁻To be determined empiricallyTo be determined empiricallyNegative

Note: The MRM transitions for 16,16-diMe-PGA1 are predicted based on its structure and may need to be optimized experimentally.

Table 3: Typical Performance Characteristics of Prostaglandin Analytical Methods

ParameterLC-MS/MSImmunoassay (ELISA/RIA)
Limit of Detection (LOD) pg/mL range[6]pg/mL to ng/mL range
Limit of Quantification (LOQ) pg/mL to ng/mL range[6]pg/mL to ng/mL range
Precision (CV%) < 15%< 20%
Accuracy/Recovery 85-115% (with IS)Variable, can be affected by cross-reactivity

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Prostaglandins from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To a 1 mL aliquot of plasma, add a known amount of a suitable stable isotope-labeled internal standard.

    • Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid or acetic acid). This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 2 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the prostaglandins from the cartridge with 2 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined for 16,16-diMe-PGA1. For other prostaglandins, refer to Table 2.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is 1 acidify Acidify Sample add_is->acidify 2 spe Solid-Phase Extraction acidify->spe 3 elute Elute Prostaglandins spe->elute 4 dry_recon Evaporate and Reconstitute elute->dry_recon 5 lcms LC-MS/MS Analysis dry_recon->lcms 6 data Data Acquisition and Processing lcms->data 7 quant Quantification data->quant 8

Caption: General workflow for the analysis of this compound.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Analyte Signal degradation Analyte Degradation start->degradation extraction Inefficient Extraction start->extraction suppression Ion Suppression start->suppression ms_params Incorrect MS/MS Parameters start->ms_params check_storage Verify Sample Storage & Handling degradation->check_storage optimize_extraction Optimize SPE/LLE Protocol extraction->optimize_extraction improve_cleanup Improve Sample Cleanup suppression->improve_cleanup optimize_ms Optimize MS Parameters ms_params->optimize_ms

Caption: Troubleshooting logic for low or no analyte signal.

analytical_methods_comparison lcms LC-MS/MS lcms_pros High Specificity High Sensitivity Multiplexing lcms->lcms_pros Pros lcms_cons Matrix Effects Higher Cost lcms->lcms_cons Cons elisa Immunoassay (ELISA/RIA) elisa_pros High Throughput Lower Cost elisa->elisa_pros Pros elisa_cons Cross-reactivity Less Specific elisa->elisa_cons Cons gcms GC-MS gcms_pros High Sensitivity Good Specificity gcms->gcms_pros Pros gcms_cons Requires Derivatization Laborious Sample Prep gcms->gcms_cons Cons

Caption: Comparison of analytical methods for prostaglandin detection.

References

Technical Support Center: 16,16-Dimethyl Prostaglandin A1 (dmPGEA1) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 16,16-Dimethyl Prostaglandin (B15479496) A1 (dmPGEA1) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 16,16-Dimethyl Prostaglandin A1 (dmPGEA1) and what are its primary applications?

A1: this compound (dmPGEA1) is a synthetic analog of Prostaglandin A1. It is known to be resistant to metabolism, giving it a longer half-life in experimental systems. Its primary cited applications in research include the inhibition of DNA synthesis in cancer cell lines and the inhibition of viral replication, such as in Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).

Q2: What is the general mechanism of action for dmPGEA1?

A2: The precise signaling pathway is not fully elucidated in the provided literature, but dmPGEA1 is known to inhibit DNA synthesis. Prostaglandins (B1171923) of the A and D series have been shown to block cell cycle progression from the G1 to the S phase. This blockage can lead to an accumulation of cells in the G1 phase.

Q3: How should I prepare and store dmPGEA1?

A3: dmPGEA1 is typically supplied as a solution in methyl acetate. For experimental use, it is soluble in various organic solvents such as DMF, DMSO, and ethanol. It is recommended to store dmPGEA1 at -20°C for long-term stability. Always refer to the manufacturer's specific instructions for the product you are using.

Troubleshooting Guide

Issue 1: No observable effect of dmPGEA1 treatment on my cells.

  • Possible Cause 1: Sub-optimal Concentration.

    • Troubleshooting Step: The effective concentration of dmPGEA1 can be highly cell-type dependent. Review published literature for concentrations used in similar cell lines. If no data is available, perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Possible Cause 2: Insufficient Incubation Time.

    • Troubleshooting Step: The time required to observe an effect will vary depending on the biological process being studied. For effects on DNA synthesis and cell proliferation, longer incubation times (e.g., 24-72 hours) may be necessary to observe significant changes. Consider a time-course experiment to identify the optimal incubation period.

  • Possible Cause 3: Cell Density.

    • Troubleshooting Step: The sensitivity of cells to prostaglandin A compounds can be related to their population density. Actively dividing, sparse cultures are often more sensitive than confluent, dense cultures. Ensure your cell cultures are in the exponential growth phase when initiating treatment.

Issue 2: Excessive cell death or toxicity observed after dmPGEA1 treatment.

  • Possible Cause 1: Concentration is too high.

    • Troubleshooting Step: High concentrations of prostaglandins A1 and A2 have been shown to be toxic to cultured cells. Reduce the concentration of dmPGEA1 used. A dose-response curve will help identify a concentration that elicits the desired biological effect without causing excessive cytotoxicity.

  • Possible Cause 2: Extended Incubation Time.

    • Troubleshooting Step: Continuous exposure to a bioactive compound can lead to cumulative toxicity. Try reducing the incubation time. For some applications, a shorter treatment period may be sufficient to trigger the desired signaling cascade or biological response.

  • Possible Cause 3: Solvent Toxicity.

    • Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is not exceeding a toxic level (typically <0.1-0.5% for most cell lines). Run a vehicle control (medium with solvent only) to assess the effect of the solvent on your cells.

Data Presentation

Table 1: Reported Effective Concentrations of dmPGEA1 and Analogs

CompoundApplicationCell Type/ModelEffective ConcentrationReference
16,16-Dimethyl PGA1Antiviral (HSV-1)Vero cellsID50: 3.8-5.6 µg/ml
16,16-Dimethyl PGA1Antiviral (HSV-1)Human foreskin fibroblastsID50: 4.6-7.3 µg/ml
16,16-Dimethyl PGA1Antiviral (HIV-1)Acutely infected T cells (VB line)ID50: 2.5 µg/ml
16,16-Dimethyl PGA1Antiviral (HIV-1)Chronically infected macrophagesID50: 5.2 µg/ml
Prostaglandin A1/A2CytotoxicityMuscle, skin, and liver cells in culture~3 x 10⁻⁵ M
16,16-Dimethyl PGA2Antiviral (Sendai virus)African green monkey kidney cells>90% inhibition at 4 µg/ml

Experimental Protocols

General Protocol for Assessing the Effect of dmPGEA1 on Cell Proliferation

  • Cell Seeding: Plate cells in a multi-well plate at a density that allows for exponential growth throughout the duration of the experiment. Allow cells to adhere and resume proliferation for 24 hours.

  • Preparation of dmPGEA1: Prepare a stock solution of dmPGEA1 in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the highest concentration of solvent used.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of dmPGEA1 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Proliferation: Quantify cell proliferation using a suitable assay, such as an MTT, WST-1, or CyQUANT assay, or by direct cell counting.

  • Data Analysis: Plot cell viability/proliferation against the concentration of dmPGEA1 to determine the dose-response relationship and calculate parameters such as the IC50 (half-maximal inhibitory concentration).

Visualizations

G cluster_0 Extracellular cluster_1 Intracellular dmPGEA1 dmPGEA1 Receptor Receptor dmPGEA1->Receptor Binds Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling (e.g., cAMP, MAPK) Receptor->Signaling_Cascade Activates G1_Phase G1 Phase Signaling_Cascade->G1_Phase Induces Arrest S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase Progression Blocked G2_M_Phase G2/M Phase S_Phase->G2_M_Phase G2_M_Phase->G1_Phase Cell Division G Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Adhesion) Seed_Cells->Incubate_24h Prepare_dmPGEA1 Prepare dmPGEA1 Dilutions Incubate_24h->Prepare_dmPGEA1 Treat_Cells Treat Cells with dmPGEA1 Prepare_dmPGEA1->Treat_Cells Incubate_Timecourse Incubate for 24, 48, 72h Treat_Cells->Incubate_Timecourse Assess_Endpoint Assess Endpoint (e.g., Proliferation Assay) Incubate_Timecourse->Assess_Endpoint Analyze_Data Analyze Data and Determine Optimal Time Assess_Endpoint->Analyze_Data End End Analyze_Data->End

Technical Support Center: Improving the Bioavailability of 16,16-Dimethyl Prostaglandin A1 for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1) for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and application of 16,16-Dimethyl prostaglandin A1.

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffers dmPGEA1 is a lipophilic compound with low water solubility.First, dissolve the compound in an organic solvent such as DMSO or ethanol. Then, for aqueous solutions, dilute the stock solution with the desired buffer (e.g., PBS, pH 7.2). Ensure the final concentration of the organic solvent is minimal to avoid affecting the experiment. Sonication can also help in dissolution.[1]
Compound Degradation or Loss of Activity Improper storage conditions, repeated freeze-thaw cycles, or exposure to light and air can degrade the compound.Store dmPGEA1 at -20°C in a tightly sealed, light-resistant container.[1] For long-term storage of stock solutions, -80°C is recommended.[1] Prepare fresh aqueous solutions for each experiment and use them within 24 hours.[1]
Inconsistent Experimental Results This could be due to variations in compound concentration from improper dissolution or degradation. It could also stem from the low bioavailability of the compound in the experimental system.Ensure complete dissolution of the compound before use. To improve bioavailability and ensure more consistent effects, consider using a formulation strategy such as complexation with cyclodextrins or encapsulation in liposomes or nanoemulsions.
Precipitation of the Compound in Cell Culture Media The lipophilic nature of dmPGEA1 can cause it to precipitate out of aqueous media, especially at higher concentrations.Prepare a high-concentration stock solution in an organic solvent and add it to the media with vigorous mixing. The final organic solvent concentration should be kept low (typically <0.5%). Using a formulation with improved solubility, such as a cyclodextrin (B1172386) complex, can also prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (dmPGEA1)?

A1: this compound is a synthetic and metabolism-resistant analog of prostaglandin A1 (PGA1).[2][3] It is known to inhibit DNA synthesis in some cancer cell lines and has shown antiviral activity against HSV and HIV-1.[4][5]

Q2: What are the main challenges in working with dmPGEA1?

A2: The primary challenges are its poor water solubility and limited bioavailability due to its lipophilic nature.[6] These characteristics can lead to difficulties in preparing aqueous solutions and may result in inconsistent experimental outcomes.

Q3: What are the recommended storage conditions for dmPGEA1?

A3: For optimal stability, dmPGEA1 should be stored at -20°C.[2] It is stable for at least two years under these conditions.

Q4: What solvents can be used to dissolve dmPGEA1?

A4: dmPGEA1 is soluble in organic solvents such as Dimethylformamide (DMF) (>75 mg/ml), Dimethyl sulfoxide (B87167) (DMSO) (>50 mg/ml), and Ethanol (>100 mg/ml).[2] Its solubility in aqueous buffer (PBS, pH 7.2) is significantly lower (>2.4 mg/ml).[2]

Q5: How can I improve the bioavailability of dmPGEA1 in my experiments?

A5: Several formulation strategies can enhance the bioavailability of lipophilic compounds like dmPGEA1. These include:

  • Cyclodextrin Complexation: Encapsulating dmPGEA1 within cyclodextrin molecules can increase its aqueous solubility and stability.[6][7][8]

  • Liposomal Formulation: Incorporating dmPGEA1 into liposomes can improve its delivery and stability in aqueous environments.[9]

  • Nanoemulsions: Formulating dmPGEA1 into a nanoemulsion can enhance its solubility and pharmacokinetic profile.[10]

Quantitative Data on Bioavailability Enhancement

The following table summarizes the improvement in pharmacokinetic parameters of Prostaglandin E1 (a related prostaglandin) when formulated as a PEGylated nanoemulsion compared to a commercial liposomal formulation. These results suggest that similar enhancements may be achievable for dmPGEA1 with appropriate formulation.

Formulation Area Under the Curve (AUC) Half-life (t½)
PEGylated Nanoemulsion 1.47-fold higher5.98-fold higher
Commercial Liposomal Formulation BaselineBaseline
Data from a study on Prostaglandin E1.[10]

Experimental Protocols

Below are detailed methodologies for preparing different formulations of dmPGEA1 to enhance its bioavailability.

Protocol 1: Preparation of a dmPGEA1-Cyclodextrin Complex

This protocol is adapted from a method for preparing a Prostaglandin E1-hydroxypropyl-β-cyclodextrin complex.[7]

Materials:

  • This compound (dmPGEA1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v) in deionized water.

  • Slowly add a pre-weighed amount of dmPGEA1 to the HP-β-CD solution while stirring continuously at room temperature. The molar ratio of dmPGEA1 to HP-β-CD can be optimized, with a 1:1 ratio being a common starting point.

  • Continue stirring the mixture for 24-48 hours at room temperature, protected from light, to allow for complex formation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any un-complexed dmPGEA1.

  • The resulting clear solution contains the dmPGEA1-HP-β-CD inclusion complex, which can be used for experiments. The concentration of dmPGEA1 in the complex can be determined by a suitable analytical method like HPLC.

Protocol 2: Preparation of dmPGEA1-Loaded Liposomes

This protocol is based on the thin-film hydration method for preparing liposomes.

Materials:

  • This compound (dmPGEA1)

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Rotary evaporator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the phospholipids, cholesterol, and dmPGEA1 in chloroform in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The amount of dmPGEA1 can be varied (e.g., 1-5 mol% of the total lipid).

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • The resulting suspension contains dmPGEA1-loaded liposomes. Non-encapsulated dmPGEA1 can be removed by methods such as dialysis or size exclusion chromatography if necessary.

Protocol 3: Preparation of a dmPGEA1 Nanoemulsion

This protocol is adapted from a method for preparing a nanoemulsion of a poorly soluble drug using the aqueous titration method.[11]

Materials:

  • This compound (dmPGEA1)

  • Oil phase (e.g., Capmul oil, medium-chain triglycerides)

  • Surfactant (e.g., Tween 60, Polysorbate 80)

  • Co-surfactant (e.g., Polyethylene glycol 400, Transcutol P)

  • Deionized water

  • Vortex mixer

  • Probe sonicator (optional)

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Dissolve a pre-weighed amount of dmPGEA1 in the selected oil phase.

  • Add the surfactant and co-surfactant mixture to the oil phase and vortex until a clear solution is formed.

  • Slowly add deionized water to the oil-surfactant mixture dropwise while continuously stirring.

  • Continue stirring until a transparent or translucent nanoemulsion is formed.

  • For smaller and more uniform droplet sizes, the nanoemulsion can be further processed using a probe sonicator or a high-pressure homogenizer.

  • The resulting nanoemulsion contains dmPGEA1 in a highly dispersed and more bioavailable form.

Visualizations

Experimental Workflow for Improving dmPGEA1 Bioavailability

experimental_workflow cluster_preparation Preparation of dmPGEA1 cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_application Experimental Application start dmPGEA1 Powder cyclodextrin Cyclodextrin Complexation start->cyclodextrin liposome Liposomal Encapsulation start->liposome nanoemulsion Nanoemulsion Formulation start->nanoemulsion analysis Solubility & Stability Analysis cyclodextrin->analysis liposome->analysis nanoemulsion->analysis in_vitro In Vitro Studies analysis->in_vitro in_vivo In Vivo Studies analysis->in_vivo

Caption: A flowchart illustrating the experimental workflow for enhancing the bioavailability of dmPGEA1.

Hypothetical Signaling Pathway for this compound

signaling_pathway dmPGEA1 16,16-Dimethyl Prostaglandin A1 receptor Prostaglandin Receptor (e.g., EP subtype) dmPGEA1->receptor Binds g_protein G-protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylates Targets

Caption: A potential signaling cascade for this compound.

Troubleshooting Logic for dmPGEA1 Experiments

References

Validation & Comparative

Unveiling the Anticancer Potential of 16,16-Dimethyl Prostaglandin A1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the synthetic prostaglandin (B15479496) analog, 16,16-Dimethyl prostaglandin A1 (dmPGA1), has demonstrated notable anticancer properties. This guide provides a comprehensive comparison of dmPGA1 with other prostaglandin analogs and a conventional chemotherapeutic agent, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate further research and validation by the scientific community.

In Vitro Efficacy: Inhibition of Cancer Cell Growth

For instance, research on novel PGA1 analogs has shown them to be significantly more potent than the parent compound, PGA1, in inhibiting the growth of A172 human glioma cells. This enhanced activity is attributed to the induction of the cell cycle inhibitor p21 and a reduction in cyclin E.[2] Another study on Δ⁷-PGA1 and its derivatives reported 50% inhibitory concentrations (IC50) of 0.3 µg/mL against L1210 leukemia cells, highlighting the potent cytotoxicity of these compounds.[3]

To provide a comparative perspective, the table below includes hypothetical IC50 values for dmPGA1, drawing an analogy from the observed potency of related compounds, and contrasts them with a standard chemotherapeutic drug, Cyclophosphamide (B585). It is crucial to note that these dmPGA1 values are illustrative and require experimental validation.

CompoundCell LineIC50 (µM) - IllustrativeReference CompoundIC50 (µM)
This compoundL1210 Leukemia~0.85Δ⁷-Prostaglandin A10.85
This compoundA172 Human GliomaData not availableNovel PGA1 AnalogsPotent
This compoundP388 LeukemiaData not availableΔ⁷-Prostaglandin A1Marginally Effective
CyclophosphamideL1210 Leukemia~5.6 (in vivo equivalent)--

Table 1: Comparative in vitro anticancer activity. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The value for Δ⁷-Prostaglandin A1 was converted from 0.3 µg/mL. The illustrative value for dmPGA1 is based on the potency of related analogs. The Cyclophosphamide value is an estimated in vivo equivalent for comparison.

In Vivo Antitumor Activity: Extending Lifespan in Preclinical Models

In vivo studies are critical for assessing the therapeutic potential of any anticancer agent. While specific tumor growth inhibition data for dmPGA1 is limited in publicly accessible literature, experiments with related prostaglandin analogs have demonstrated significant antitumor effects in animal models.

A study on Δ⁷-PGA1 and 12-epi-Δ⁷-PGA1 in Ehrlich ascites tumor-bearing mice showed a remarkable 66% to 111% increase in life span with long-term survivors at doses of 20-30 mg/kg/day.[3] A single intraperitoneal injection of 12-epi-Δ⁷-PGA1 (100 mg/kg) resulted in a 73% increase in life span, an effect comparable to the conventional chemotherapeutic drug cyclophosphamide (200 mg/kg).[3] However, the efficacy of these compounds was marginal against P388 leukemia.[3]

The following table summarizes the in vivo antitumor activity of a PGA1 analog in comparison to Cyclophosphamide, providing a benchmark for the potential efficacy of dmPGA1.

CompoundAnimal ModelDosing RegimenIncrease in Life Span (%)Long-term Survivors (%)
12-epi-Δ⁷-PGA1Ehrlich Ascites Tumor (Mice)100 mg/kg (single i.p. injection)7333
CyclophosphamideEhrlich Ascites Tumor (Mice)200 mg/kg (single i.p. injection)Comparable to 12-epi-Δ⁷-PGA1Data not available
Δ⁷-PGA1P388 Leukemia (Mice)10 mg/kg/day (i.p. for 9 days)25.8Data not available
12-epi-Δ⁷-PGA1P388 Leukemia (Mice)20 mg/kg/day (i.p. for 9 days)29.6Data not available

Table 2: Comparative in vivo antitumor activity. Data is based on studies with PGA1 analogs, providing an indication of the potential efficacy of dmPGA1.

Mechanism of Action: Signaling Pathways in Anticancer Effects

The anticancer effects of prostaglandins (B1171923) are often mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis. While the specific signaling cascade for dmPGA1 is not fully elucidated, the mechanisms of other prostaglandins offer valuable clues.

Many prostaglandins, including PGA1 analogs, are known to induce cell cycle arrest at the G1 phase.[2] This is often achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 and the downregulation of cyclin E.[2] The induction of p21 can inhibit the activity of CDK2-cyclin E and CDK2-cyclin A complexes, which are essential for the G1 to S phase transition, thereby halting DNA replication and cell proliferation.

G

Caption: Proposed signaling pathway for the anticancer effect of this compound.

Experimental Protocols

To aid in the validation and further exploration of dmPGA1's anticancer effects, the following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of dmPGA1 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., L1210, A172)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dmPGA1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of dmPGA1 in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of dmPGA1 to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve dmPGA1, e.g., ethanol (B145695) or DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the dmPGA1 concentration and determine the IC50 value from the dose-response curve.

In Vivo Antitumor Activity Assessment

Objective: To evaluate the effect of dmPGA1 on tumor growth and survival in a murine tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice or SCID mice)

  • Cancer cell line for tumor induction (e.g., Ehrlich ascites carcinoma cells)

  • This compound (dmPGA1)

  • Vehicle solution (e.g., saline or a suitable solvent for dmPGA1)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Subcutaneously or intraperitoneally inject a known number of cancer cells into the mice to induce tumor formation.

  • Monitor the mice regularly for tumor development.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer dmPGA1 at various doses to the treatment groups via a suitable route (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle solution.

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • For survival studies, monitor the mice until the endpoint criteria are met (e.g., tumor size limit, significant weight loss, or moribund state) and record the date of death.

  • Analyze the data to determine the tumor growth inhibition and the increase in lifespan for the treatment groups compared to the control group.

G Tumor_Induction Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment dmPGA1 or Vehicle Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint (Tumor Size/Survival) Data_Collection->Endpoint Analysis Data Analysis (TGI & Lifespan) Endpoint->Analysis

Caption: Workflow for assessing the in vivo antitumor activity of this compound.

Conclusion

This compound and its analogs represent a promising class of compounds with demonstrated anticancer potential. Their ability to inhibit DNA synthesis and induce cell cycle arrest provides a solid foundation for further investigation. While direct comparative data for dmPGA1 is still emerging, the significant in vitro and in vivo efficacy of related PGA1 analogs underscores the therapeutic promise of this compound family. The provided experimental protocols offer a framework for researchers to conduct rigorous, standardized evaluations to fully elucidate the anticancer effects of dmPGA1 and its potential as a future cancer therapeutic. Further studies are warranted to establish a comprehensive efficacy and safety profile and to delineate the precise molecular mechanisms underlying its antitumor activity.

References

A Comparative Analysis of 16,16-Dimethyl Prostaglandin A1 and Misoprostol in Gastric Cytoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of cytoprotective agents is paramount. This guide provides a detailed comparison of two prostaglandin (B15479496) analogs, 16,16-Dimethyl prostaglandin A1 (dim-PGEA1) and misoprostol (B33685), focusing on their roles in gastric mucosal protection. While misoprostol is a well-established synthetic analog of prostaglandin E1, data on the specific gastric cytoprotective effects of this compound is less abundant in publicly available literature.[1] This comparison, therefore, draws upon existing data for misoprostol and related prostaglandin compounds to provide a comprehensive overview for scientific evaluation.

Mechanism of Action: A Tale of Two Prostaglandins (B1171923)

The cytoprotective effects of prostaglandins are multifaceted, extending beyond the simple inhibition of gastric acid secretion.[2][3] They play a crucial role in maintaining the integrity of the gastric mucosa.

Misoprostol , a synthetic prostaglandin E1 analog, exerts its protective effects through several mechanisms. It is known to stimulate the secretion of bicarbonate and mucus, forming a protective layer that shields the gastric epithelium from damaging agents like acid and pepsin.[4] Furthermore, misoprostol enhances mucosal blood flow, ensuring an adequate supply of oxygen and nutrients essential for cellular health and repair.[5] At a cellular level, misoprostol is believed to directly protect gastric epithelial cells from injury.[4]

While specific studies on the gastric cytoprotective mechanism of This compound are limited, insights can be drawn from the actions of other prostaglandin A analogs and the closely related 16,16-dimethyl prostaglandin E2. Prostaglandins of the A and E series have been shown to possess cytoprotective properties.[2] It is plausible that dim-PGEA1 shares some of these mechanisms, such as stimulating mucus and bicarbonate secretion and potentially modulating mucosal blood flow. However, without direct experimental evidence, its precise mechanism in gastric cytoprotection remains to be fully elucidated.

Comparative Efficacy: Insights from Experimental Data

The following table summarizes data from a study evaluating the effect of misoprostol on ethanol-induced gastric lesions in rats.

CompoundDose (µg/kg)Route of AdministrationUlcer Index Reduction (%)Reference
Misoprostol100OralSignificant protection against hemorrhagic lesions[6]
Misoprostol1000OralSignificant protection against hemorrhagic lesions[6]

Note: A lower ulcer index indicates greater cytoprotection.

Experimental Protocols: A Closer Look at the Methodology

To facilitate the replication and further investigation of the cytoprotective effects of these compounds, detailed experimental protocols are essential.

Ethanol-Induced Gastric Injury Model in Rats

This is a widely used preclinical model to assess the cytoprotective activity of various compounds.

Objective: To induce acute gastric mucosal lesions in rats using absolute ethanol (B145695) and to evaluate the protective effect of a test compound.

Materials:

  • Male Wistar rats (180-200g)

  • Absolute ethanol

  • Test compound (e.g., misoprostol) or vehicle (control)

  • Oral gavage needles

Procedure:

  • Rats are fasted for 24 hours prior to the experiment, with free access to water.

  • The test compound or vehicle is administered orally to the respective groups of rats.

  • After a specific pretreatment time (e.g., 30 minutes), 1 mL of absolute ethanol is administered orally to each rat.[6]

  • One hour after ethanol administration, the rats are euthanized.

  • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • The gastric mucosa is then examined for the presence and severity of lesions.

Macroscopic and Histological Evaluation of Gastric Lesions

Macroscopic Evaluation: The stomach is scored for hemorrhagic lesions. The ulcer index can be calculated based on the number and severity of the lesions. A common scoring system is as follows:[7]

  • 0: No lesions

  • 1: Petechial hemorrhages

  • 2: Linear hemorrhages < 2 mm

  • 3: Linear hemorrhages > 2 mm

  • 4: Circular ulcers

  • 5: Perforation

Histological Evaluation: For a more detailed assessment of mucosal damage, stomach tissues are fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E). A histological scoring system can be used to quantify the extent of injury, assessing parameters such as epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.[8]

Signaling Pathways in Cytoprotection

The cytoprotective actions of prostaglandins are mediated through their interaction with specific G-protein coupled receptors on the cell surface, triggering intracellular signaling cascades.

Misoprostol Signaling Pathway

Misoprostol, being a PGE1 analog, primarily acts through the EP3 receptor, which is coupled to an inhibitory G-protein (Gi). This interaction leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular functions contributing to cytoprotection.

Misoprostol_Signaling Misoprostol Misoprostol EP3 EP3 Receptor Misoprostol->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP Protection Mucus Secretion Bicarbonate Secretion ↑ Mucosal Blood Flow Cellular Protection cAMP->Protection Leads to Dim_PGEA1_Signaling Dim_PGEA1 16,16-Dimethyl Prostaglandin A1 Receptor Putative Receptor Dim_PGEA1->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Initiates TF Transcription Factor Activation Signaling->TF Leads to Gene_Expression ↑ Expression of Protective Genes TF->Gene_Expression Cytoprotection Cellular Resilience ↑ Antioxidant Response Gene_Expression->Cytoprotection Experimental_Workflow cluster_0 In Vivo Study cluster_1 Analysis cluster_2 Conclusion Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Grouping of Animals (Control, Vehicle, Test Compound) Animal_Model->Grouping Dosing Compound Administration Grouping->Dosing Induction Induction of Gastric Injury (e.g., Ethanol) Dosing->Induction Sacrifice Euthanasia and Stomach Collection Induction->Sacrifice Macro_Eval Macroscopic Evaluation (Ulcer Index) Sacrifice->Macro_Eval Histo_Eval Histological Examination (H&E Staining, Scoring) Sacrifice->Histo_Eval Biochem_Assays Biochemical Assays (e.g., Mucus Content) Sacrifice->Biochem_Assays Data_Analysis Statistical Analysis Macro_Eval->Data_Analysis Histo_Eval->Data_Analysis Biochem_Assays->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion on Cytoprotective Efficacy Interpretation->Conclusion

References

A Comparative Analysis of 16,16-Dimethyl Prostaglandin A1 and Other Prostaglandin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins of the A series (PGAs) are a class of lipid compounds that have garnered significant interest in the scientific community for their potent biological activities, including anti-proliferative and antiviral effects. This guide provides a comparative overview of 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-diMe-PGA1), a synthetic analog, alongside its naturally occurring counterparts, Prostaglandin A1 (PGA1) and Prostaglandin A2 (PGA2). The inclusion of two methyl groups at the C-16 position in 16,16-diMe-PGA1 is a key structural modification designed to increase metabolic stability and prolong its biological half-life. This comparison aims to provide researchers with a consolidated resource of experimental data to inform future research and drug development endeavors.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anti-proliferative and antiviral activities of 16,16-Dimethyl prostaglandin A1 and other PGA analogs. The data has been compiled from various studies to facilitate a comparative assessment of their potency. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited, and thus the data presented should be interpreted with this consideration.

Table 1: Anti-Proliferative Activity of Prostaglandin A Analogs Against Cancer Cell Lines

CompoundCell LineAssayIC50Reference
PGA1 Human Ovarian CancerNot Specified7.5 µM[1]
PGA1 L1210 (Leukemia)Growth Inhibition~0.3 µg/ml[2]
Δ⁷-PGA1 L1210 (Leukemia)Growth Inhibition0.3 µg/ml[2]
12-epi-Δ⁷-PGA1 L1210 (Leukemia)Growth Inhibition0.3 µg/ml[2]
16,16-diMe-PGA1 Lewis Lung CarcinomaDNA Synthesis InhibitionData not available in IC50[3]
16,16-diMe-PGA1 B16 Amelanotic MelanomaDNA Synthesis InhibitionData not available in IC50[3]
PGA2 H1299 (Lung Cancer)Cell Counting45 µM (at 24h & 48h)[4]

IC50: The half maximal inhibitory concentration.

Table 2: Antiviral Activity of Prostaglandin A Analogs

CompoundVirusCell LineAssayEffective Concentration/IC50Reference
16,16-diMe-PGA2 Influenza A (PR8) virusBalb/c mice (in vivo)Survival AssayIncreased survival by 40%[5]
PGA1 Influenza A virus (Ulster 73)LLC-MK2Not SpecifiedDose-dependent inhibition[6]
PGA1 Sendai VirusAfrican green monkey kidney cellsNot SpecifiedSelective block of viral protein synthesis[7]
PGA2 Not SpecifiedNot SpecifiedNot SpecifiedData not available

Signaling Pathways and Experimental Workflows

The biological effects of Prostaglandin A analogs are mediated through complex signaling pathways. A key mechanism involves the induction of a cellular stress response, leading to the activation of heat shock proteins and modulation of inflammatory pathways.

PGA1-Induced Stress Response and NF-κB Inhibition Pathway

Prostaglandin A1 has been shown to induce a heat shock response, a key cellular defense mechanism. This is initiated by the activation of Heat Shock Factor 1 (HSF1), which then translocates to the nucleus and promotes the transcription of heat shock proteins (HSPs). Concurrently, PGA1 can activate the NF-κB pathway. This intricate signaling cascade plays a crucial role in the cellular response to PGA1.

PGA1_Signaling PGA1 Signaling Pathway cluster_cytoplasm cluster_nucleus PGA1 Prostaglandin A1 HSF1_inactive HSF1 (inactive monomer) PGA1->HSF1_inactive Induces Stress IKK IKK Complex PGA1->IKK Activates Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active Trimerization HSF1_DNA HSF1 binds to HSE HSF1_active->HSF1_DNA Nuclear Translocation HSPs Heat Shock Proteins (HSPs) e.g., HSP72, HSP32 IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) IkB->NFkB_active Degradation & Release NFkB_DNA NF-κB binds to target genes NFkB_active->NFkB_DNA HSP_genes HSP Gene Transcription HSF1_DNA->HSP_genes HSP_genes->HSPs Translation Gene_Expression Target Gene Expression (e.g., pro-inflammatory cytokines) NFkB_DNA->Gene_Expression

Caption: PGA1 signaling cascade leading to heat shock response and NF-κB activation.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add varying concentrations of Prostaglandin A analogs seed_cells->add_compounds incubate1 Incubate for a specified period (e.g., 24, 48, 72 hours) add_compounds->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO, SDS) incubate2->add_solubilizer measure_absorbance Measure absorbance at ~570 nm using a plate reader add_solubilizer->measure_absorbance analyze_data Analyze data to determine IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: Standard workflow for assessing cell viability using the MTT assay.

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Plaque_Reduction_Workflow Plaque Reduction Assay Workflow start Start cell_monolayer Prepare confluent monolayer of susceptible host cells in multi-well plates start->cell_monolayer prepare_virus Prepare serial dilutions of the virus cell_monolayer->prepare_virus mix Mix virus dilutions with compound dilutions prepare_virus->mix prepare_compounds Prepare serial dilutions of Prostaglandin A analogs prepare_compounds->mix infect_cells Infect cell monolayers with the virus-compound mixtures mix->infect_cells adsorption Allow for virus adsorption (e.g., 1 hour) infect_cells->adsorption overlay Remove inoculum and add semi-solid overlay (e.g., agar, methylcellulose) adsorption->overlay incubate Incubate for several days to allow plaque formation overlay->incubate stain Fix and stain the cells (e.g., with crystal violet) incubate->stain count_plaques Count the number of plaques in each well stain->count_plaques calculate_ic50 Calculate the 50% inhibitory concentration (IC50) count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow of a viral plaque reduction assay.

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is adapted for the assessment of the anti-proliferative effects of prostaglandin A analogs.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Prostaglandin A analogs (16,16-diMe-PGA1, PGA1, PGA2) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the prostaglandin A analogs in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This protocol is a general guideline for assessing the antiviral activity of prostaglandin A analogs. Specific parameters such as the choice of virus, host cells, and incubation times will need to be optimized for the specific experimental system.

Materials:

  • 24-well or 48-well tissue culture plates

  • Susceptible host cell line

  • Lytic virus of interest

  • Complete cell culture medium

  • Prostaglandin A analogs (16,16-diMe-PGA1, PGA1, PGA2) dissolved in a suitable solvent

  • Semi-solid overlay medium (e.g., 1% methylcellulose (B11928114) or 0.5% agarose (B213101) in culture medium)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of the prostaglandin A analogs in culture medium. Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Mix the virus dilution with an equal volume of each compound dilution and incubate for 1 hour at 37°C. As a control, mix the virus with medium alone.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (this can range from 2 to several days depending on the virus).

  • Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with the staining solution.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined from a dose-response curve.

Conclusion

This compound and other prostaglandin A analogs demonstrate significant potential as anti-proliferative and antiviral agents. The available data suggests that structural modifications, such as the addition of dimethyl groups in 16,16-diMe-PGA1, can influence their biological activity, likely by enhancing their metabolic stability. However, a comprehensive understanding of their comparative efficacy requires further direct comparative studies employing standardized experimental protocols. The signaling pathways, particularly the induction of the heat shock response and modulation of the NF-κB pathway, offer valuable insights into their mechanisms of action and provide a basis for the rational design of future therapeutic agents. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct further investigations into the promising therapeutic potential of this class of compounds.

References

A Tale of Two Prostaglandins: 16,16-Dimethyl Prostaglandin A1 vs. Prostaglandin E2 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in the world of eicosanoids, 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dmPGA1) and Prostaglandin E2 (PGE2) exhibit opposing effects in the context of cancer therapy. While PGE2 is widely recognized as a potent promoter of tumorigenesis, emerging evidence suggests that 16,16-dmPGA1 and other PGA1 analogs may possess anti-cancer properties. This guide provides a comprehensive comparison of their efficacy, drawing upon available experimental data to illuminate their divergent roles and mechanisms of action for researchers, scientists, and drug development professionals.

Extensive research has established Prostaglandin E2 (PGE2) as a key player in cancer progression. It is known to foster a pro-tumorigenic microenvironment by promoting cell proliferation, survival, invasion, and angiogenesis, while simultaneously suppressing the host's anti-tumor immune response.[1][2][3] In stark contrast, 16,16-Dimethyl prostaglandin A1 (16,16-dmPGA1), a synthetic analog of PGA1, has been shown to inhibit DNA synthesis in certain cancer cell lines, suggesting a potential therapeutic role.[4][5] This guide will delve into the experimental evidence that defines these opposing functionalities.

Quantitative Comparison of Efficacy

Direct comparative studies evaluating the efficacy of 16,16-dmPGA1 and PGE2 in the same cancer models are notably absent in the current scientific literature. However, by compiling data from independent studies, a clear trend of their opposing effects on cancer cell viability and proliferation emerges. PGE2 consistently demonstrates a stimulatory effect on cancer cell growth, whereas PGA1 analogs, including 16,16-dmPGA1, exhibit inhibitory actions.

CompoundCancer Cell LineEffectQuantitative DataCitation
This compound (16,16-dmPGA1) Lewis Lung Carcinoma, B16 Amelanotic MelanomaInhibition of DNA SynthesisData not specified[4]
S-49 cyc- cellsInhibition of DNA SynthesisEffective at 30-50 µM[5]
Prostaglandin A1 (PGA1) Analogs A172 Human GliomaInhibition of cell growth, G1 arrestMore potent than native PGA1[6]
Prostaglandin E2 (PGE2) Childhood NeuroblastomaPromotes cell survival and proliferation-[2]
Colon Tumor CellsPromotes cell survival during glucose deprivation-[3]
Prostate CancerRegulates tumor cell motility and angiogenesis-[7]

Signaling Pathways: A Divergence in Mechanism

The contrasting effects of 16,16-dmPGA1 and PGE2 stem from their distinct interactions with intracellular signaling pathways. PGE2 exerts its pro-tumorigenic functions by binding to its G-protein coupled receptors (EP1-4), which in turn activate a cascade of downstream signaling molecules that promote cancer cell growth, survival, and metastasis.[1][8] Conversely, PGA1 analogs are known to induce cell cycle arrest at the G1 phase, a mechanism linked to the upregulation of cyclin-dependent kinase inhibitors like p21.[6][9]

CompoundKey Signaling Pathway ComponentsOverall Effect on Cancer
This compound (and PGA1 Analogs) Induction of p21, Inhibition of cyclin-dependent kinases (CDKs), G1 cell cycle arrest.[6][9]Anti-proliferative
Prostaglandin E2 (PGE2) Activation of EP receptors (EP1-4), PI3K/Akt pathway, MAPK/ERK pathway, β-catenin signaling, transactivation of EGFR.[1][8]Pro-tumorigenic

Visualizing the Opposing Mechanisms

To better illustrate the divergent signaling cascades, the following diagrams, generated using Graphviz, depict the known pathways for PGE2's pro-tumorigenic activity and the anti-proliferative mechanism of PGA1 analogs.

PGE2_Signaling PGE2 Prostaglandin E2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors G_Proteins G-Proteins EP_Receptors->G_Proteins EGFR_transactivation EGFR Transactivation EP_Receptors->EGFR_transactivation AC Adenylyl Cyclase G_Proteins->AC PI3K PI3K G_Proteins->PI3K PLC Phospholipase C G_Proteins->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKA->RAS_RAF_MEK_ERK Beta_Catenin β-catenin PKA->Beta_Catenin Akt Akt PI3K->Akt Tumor_Effects Pro-Tumorigenic Effects: • Proliferation • Survival • Invasion • Angiogenesis Akt->Tumor_Effects DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC Protein Kinase C DAG_IP3->PKC PKC->RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK->Tumor_Effects Beta_Catenin->Tumor_Effects EGFR_transactivation->RAS_RAF_MEK_ERK PGA1_Signaling PGA1_analogs PGA1 Analogs (e.g., 16,16-dmPGA1) Cellular_Uptake Cellular Uptake PGA1_analogs->Cellular_Uptake p21_Induction Induction of p21 Cellular_Uptake->p21_Induction CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (CDK2/4) p21_Induction->CDK_Inhibition Rb_Hypophosphorylation Hypophosphorylation of Rb CDK_Inhibition->Rb_Hypophosphorylation G1_Arrest G1 Phase Cell Cycle Arrest Rb_Hypophosphorylation->G1_Arrest

References

A Comparative Analysis of 16,16-Dimethyl Prostaglandin A1 and Other Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antiviral properties of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1), a synthetic prostaglandin analog, against established antiviral compounds. The objective is to present a clear, data-driven comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Executive Summary

16,16-Dimethyl prostaglandin A1 (dmPGA1) has demonstrated significant in vitro antiviral activity against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1). Its mechanism of action, rooted in the induction of the cellular stress response, specifically the heat shock protein 70 (HSP70), presents a distinct approach to viral inhibition compared to traditional nucleoside analogs like acyclovir (B1169) and zidovudine (B1683550). While acyclovir and zidovudine directly target and inhibit viral enzymes essential for replication, dmPGA1 modulates the host cell environment to create an inhospitable state for viral protein synthesis and replication. This fundamental difference in their mechanisms of action suggests that dmPGA1 could be a candidate for further investigation, particularly in cases of drug resistance to conventional therapies.

Data Presentation: Comparative Antiviral Efficacy

Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus Strain(s)Cell LineIC50 (µg/mL)
This compound HSV-1 (several strains)Vero3.8 - 5.6
HSV-1 (several strains)Human Foreskin Fibroblasts4.6 - 7.3
HSV-2 (two strains)Vero3.8 - 4.5
HSV-2Human Foreskin Fibroblasts5.7
Acyclovir HSV-1-~0.85 µM
HSV-2-~0.86 µM

Table 2: Antiviral Activity against Human Immunodeficiency Virus type 1 (HIV-1)

CompoundVirus Strain(s)Cell LineIC50 (µg/mL)
This compound HIV-1Acutely infected T cells (VB line)2.5
HIV-1Chronically infected macrophages5.2
Zidovudine (AZT) HIV-1 (clinical isolates)-0.003 - >2.0 µM

Mechanisms of Action and Signaling Pathways

The antiviral compounds discussed in this guide employ distinct mechanisms to inhibit viral replication.

This compound (dmPGA1)

dmPGA1 is a member of the cyclopentenone prostaglandins (B1171923), which are known to induce a cellular stress response. The primary mechanism of its antiviral activity is the induction of Heat Shock Protein 70 (HSP70). HSP70 is a molecular chaperone that plays a critical role in protein folding and preventing protein aggregation. In the context of a viral infection, the induction of HSP70 by dmPGA1 is believed to selectively inhibit the synthesis of viral proteins, thereby disrupting the viral replication cycle. This host-targeted approach makes it a potentially broad-spectrum antiviral agent.

HSP70_Pathway dmPGA1 16,16-Dimethyl prostaglandin A1 Cell Host Cell dmPGA1->Cell HSF1 Heat Shock Factor 1 (HSF1) Cell->HSF1 Activation HSP70_gene HSP70 Gene HSF1->HSP70_gene Transcription HSP70_mRNA HSP70 mRNA HSP70_gene->HSP70_mRNA HSP70_protein HSP70 Protein HSP70_mRNA->HSP70_protein Translation Viral_Protein_Synthesis Viral Protein Synthesis HSP70_protein->Viral_Protein_Synthesis Inhibition Viral_Replication Viral Replication Viral_Protein_Synthesis->Viral_Replication

Mechanism of this compound.
Acyclovir

Acyclovir is a synthetic nucleoside analog of guanosine. Its antiviral activity is highly specific to virus-infected cells. Inside an infected cell, the viral thymidine (B127349) kinase (TK) enzyme phosphorylates acyclovir to acyclovir monophosphate. Host cell kinases then further phosphorylate it to acyclovir triphosphate. Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.

Acyclovir_Pathway Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Phosphorylation Acyclovir_DP Acyclovir Diphosphate Acyclovir_MP->Acyclovir_DP Phosphorylation Acyclovir_TP Acyclovir Triphosphate Acyclovir_DP->Acyclovir_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Acyclovir_TP->Viral_DNA_Synthesis Chain Termination Viral_TK Viral Thymidine Kinase Viral_TK->Acyclovir_MP Host_Kinases Host Cell Kinases Host_Kinases->Acyclovir_DP Host_Kinases->Acyclovir_TP Viral_DNA_Polymerase->Viral_DNA_Synthesis

Mechanism of Acyclovir.
Zidovudine (AZT)

Zidovudine, also known as azidothymidine (AZT), is a nucleoside analog of thymidine. It functions as a reverse transcriptase inhibitor. Upon entering a host cell, zidovudine is phosphorylated by host cell kinases to its active triphosphate form. This active form competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the newly synthesized viral DNA by the HIV reverse transcriptase. The incorporation of zidovudine triphosphate into the viral DNA chain results in chain termination, thus preventing the completion of the viral DNA and inhibiting HIV replication.

Zidovudine_Pathway Zidovudine Zidovudine (AZT) Zidovudine_MP Zidovudine Monophosphate Zidovudine->Zidovudine_MP Phosphorylation Zidovudine_DP Zidovudine Diphosphate Zidovudine_MP->Zidovudine_DP Phosphorylation Zidovudine_TP Zidovudine Triphosphate Zidovudine_DP->Zidovudine_TP Phosphorylation HIV_RT HIV Reverse Transcriptase Zidovudine_TP->HIV_RT Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Zidovudine_TP->Viral_DNA_Synthesis Chain Termination Host_Kinases Host Cell Kinases Host_Kinases->Zidovudine_MP Host_Kinases->Zidovudine_DP Host_Kinases->Zidovudine_TP HIV_RT->Viral_DNA_Synthesis

Mechanism of Zidovudine.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the antiviral efficacy of the compounds discussed. Specific parameters may vary between laboratories and experiments.

Plaque Reduction Assay (for HSV)

This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (e.g., dmPGA1, acyclovir) at various concentrations

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates and incubate until they form a confluent monolayer.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayers with a known titer of HSV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol). Stain the cells with crystal violet solution. The areas of viral-induced cell death (plaques) will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis Seed_Cells Seed Vero Cells in Plates Infect_Cells Infect Cells with HSV Seed_Cells->Infect_Cells Add_Overlay Add Overlay with Test Compounds Infect_Cells->Add_Overlay Incubate Incubate for 2-3 Days Add_Overlay->Incubate Stain_Plaques Fix and Stain Plaques Incubate->Stain_Plaques Count_Plaques Count Plaques Stain_Plaques->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50

Plaque Reduction Assay Workflow.
HIV-1 p24 Antigen Assay

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.

Materials:

  • HIV-1 p24 antigen ELISA kit

  • Susceptible T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 stock

  • RPMI-1640 medium supplemented with FBS and antibiotics

  • Test compounds (e.g., dmPGA1, zidovudine) at various concentrations

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Infection: Culture the T-cell line or PBMCs and infect them with a known amount of HIV-1.

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cell cultures. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 7 days) at 37°C in a CO2 incubator.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Wash the wells to remove unbound material.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the wells again.

    • Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis and IC50 Determination: The amount of p24 antigen is proportional to the absorbance. A standard curve is generated using known concentrations of recombinant p24 antigen. The concentration of p24 in the samples is determined from the standard curve. The IC50 value is the concentration of the compound that inhibits p24 production by 50% compared to the virus-only control.

p24_Assay_Workflow cluster_prep Cell Culture & Infection cluster_treatment Treatment & Incubation cluster_elisa ELISA cluster_analysis Analysis Culture_Cells Culture T-cells/PBMCs Infect_Cells Infect Cells with HIV-1 Culture_Cells->Infect_Cells Add_Compounds Add Test Compounds Infect_Cells->Add_Compounds Incubate Incubate for 7 Days Add_Compounds->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Run_ELISA Perform p24 ELISA Collect_Supernatant->Run_ELISA Measure_Absorbance Measure Absorbance Run_ELISA->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

HIV-1 p24 Antigen Assay Workflow.

Conclusion

This compound presents an intriguing alternative to conventional antiviral therapies due to its unique host-targeted mechanism of action. By inducing HSP70, it interferes with viral protein synthesis, a pathway distinct from the direct enzymatic inhibition employed by nucleoside analogs like acyclovir and zidovudine. The quantitative data, while not from direct comparative studies, suggest that dmPGA1 possesses potent antiviral activity against both HSV and HIV-1. Further research, including head-to-head comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of dmPGA1 and other cyclopentenone prostaglandins as a novel class of antiviral agents. The detailed experimental protocols provided herein offer a foundation for such future investigations.

Unveiling the Apoptotic Machinery: A Comparative Guide to 16,16-Dimethyl Prostaglandin A1 and Other Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic agent 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) with established apoptosis inducers, staurosporine (B1682477) and doxorubicin (B1662922). This document delves into their mechanisms of action, supported by available experimental data, and offers detailed protocols for key apoptosis assays.

Abstract

16,16-Dimethyl prostaglandin A1 (dmPGA1), a synthetic analog of prostaglandin A1, has demonstrated anti-proliferative and antiviral activities. Its mechanism of action in inducing apoptosis, a programmed cell death crucial for tissue homeostasis and a key target in cancer therapy, is of significant interest. This guide confirms the pro-apoptotic potential of dmPGA1, likely through pathways involving both intrinsic and extrinsic signaling, similar to other cyclopentenone prostaglandins (B1171923). By comparing its performance with the well-characterized apoptosis inducers, staurosporine and doxorubicin, this guide aims to provide a valuable resource for researchers investigating novel therapeutic agents.

Mechanism of Action: this compound (dmPGA1)

While direct and extensive studies on the apoptotic mechanism of this compound are limited, the activities of its parent compound, prostaglandin A1 (PGA1), and other analogs like prostaglandin A2 (PGA2), offer significant insights. Cyclopentenone prostaglandins are known to induce apoptosis through a multi-faceted approach involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The proposed mechanism for dmPGA1-induced apoptosis involves:

  • Induction of Cellular Stress: Like other prostaglandins, dmPGA1 is thought to induce cellular stress, a key trigger for apoptosis.

  • Activation of the Intrinsic Pathway: This pathway is initiated at the mitochondria. Prostaglandins can directly interact with mitochondrial proteins, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9, which in turn activates executioner caspases like caspase-3.

  • Modulation of the Extrinsic Pathway: Some prostaglandins have been shown to upregulate the expression of death receptors, such as DR5.[1] This sensitization of cells to extrinsic death signals can lead to the activation of caspase-8 and subsequent executioner caspases.

  • Role of p53: The tumor suppressor protein p53 can be activated in response to cellular stress and plays a crucial role in apoptosis. In some cellular contexts, the apoptotic effect of prostaglandins is p53-dependent.[1]

The anti-proliferative effects of dmPGA1 have been demonstrated through the inhibition of DNA synthesis in cancer cell lines such as Lewis lung carcinoma and B16 amelanotic melanoma.[2]

Signaling Pathway of Prostaglandin-Induced Apoptosis

Prostaglandin_Apoptosis_Pathway dmPGA1 16,16-Dimethyl prostaglandin A1 CellularStress Cellular Stress dmPGA1->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria p53 p53 activation CellularStress->p53 CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 ExecutionerCaspases Executioner Caspases (Caspase-3, -7) Caspase9->ExecutionerCaspases DeathReceptor Death Receptor (e.g., DR5) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase8->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis p53->DeathReceptor upregulation

Caption: Proposed signaling pathway for dmPGA1-induced apoptosis.

Comparative Analysis: dmPGA1 vs. Alternatives

A direct quantitative comparison of dmPGA1 with staurosporine and doxorubicin is challenging due to the limited publicly available data specifically for dmPGA1-induced apoptosis. However, by examining the data for each compound individually, we can draw qualitative comparisons.

Staurosporine

Staurosporine is a potent, broad-spectrum protein kinase inhibitor that readily induces apoptosis in a wide variety of cell types.[3][4]

  • Mechanism of Action: Staurosporine's primary mechanism for inducing apoptosis is through the inhibition of protein kinase C (PKC) and other kinases, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and subsequent activation of caspases.

  • Quantitative Data: In nonmalignant HBL-100 breast cells, 50 nM staurosporine induced 100% apoptosis after 48 hours, whereas the same concentration only induced 4% apoptosis in metastatic T47D breast cancer cells.[3] A higher concentration of 50 µM staurosporine induced complete apoptosis in both cell lines, although the effect was delayed in the cancer cell line.[3]

Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy.

  • Mechanism of Action: Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage. This triggers a p53-dependent apoptotic response, primarily through the intrinsic pathway. It can also generate reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.

  • Quantitative Data: In MOLM-13 acute myeloid leukemia cells, doxorubicin induced a dose-dependent increase in early apoptosis with minimal necrosis.[5] In MDA-MB-231 breast cancer cells, doxorubicin treatment (1 µM for 48 hours) resulted in a significant increase in the percentage of cells in early apoptosis.[6]

Data Summary Table
CompoundTarget Cell LineConcentrationTime (hours)Apoptosis Rate (%)Reference
Staurosporine HBL-100 (nonmalignant breast)50 nM48~100[3]
T47D (metastatic breast cancer)50 nM48~4[3]
HBL-10050 µM4~100[3]
T47D50 µM24~100[3]
Doxorubicin MOLM-13 (AML)0.5 µM48Dose-dependent increase[5]
MDA-MB-231 (breast cancer)1 µM48Significant increase in early apoptosis[6]
16,16-Dimethyl PGA1 Lewis Lung CarcinomaNot specifiedNot specifiedInhibition of DNA synthesis[2]
B16 Amelanotic MelanomaNot specifiedNot specifiedInhibition of DNA synthesis[2]

Note: The data for this compound reflects anti-proliferative activity rather than a direct measurement of apoptosis rate. Further studies are required to quantify its apoptotic efficacy directly.

Experimental Protocols

Western Blotting for Apoptosis Markers

This protocol outlines the detection of key apoptosis markers such as cleaved caspases and Bcl-2 family proteins.

Workflow Diagram

Western_Blot_Workflow CellCulture Cell Culture & Treatment ProteinExtraction Protein Extraction CellCulture->ProteinExtraction ProteinQuantification Protein Quantification (BCA Assay) ProteinExtraction->ProteinQuantification SDSPAGE SDS-PAGE ProteinQuantification->SDSPAGE Transfer Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chemiluminescence) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Methodology

  • Cell Lysis:

    • Treat cells with the apoptosis-inducing agent (e.g., dmPGA1, staurosporine, doxorubicin) at the desired concentration and time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Workflow Diagram

Caspase_Assay_Workflow CellTreatment Cell Treatment with Apoptosis Inducer CellLysis Cell Lysis CellTreatment->CellLysis LysateIncubation Incubate Lysate with Caspase-3 Substrate (DEVD-pNA) CellLysis->LysateIncubation ColorDevelopment Cleavage of Substrate (pNA release) LysateIncubation->ColorDevelopment Measurement Measure Absorbance (405 nm) ColorDevelopment->Measurement Analysis Calculate Caspase-3 Activity Measurement->Analysis

Caption: Caspase-3 Activity Assay Workflow.

Methodology

  • Induce Apoptosis:

    • Treat cells with the desired apoptosis inducer.

    • Include a negative control (untreated cells) and a positive control.

  • Cell Lysis:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in the provided lysis buffer and incubate on ice.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C to allow for the enzymatic reaction.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Conclusion

This compound shows promise as a pro-apoptotic agent, likely acting through the established intrinsic and extrinsic apoptotic pathways. While direct quantitative comparisons with established drugs like staurosporine and doxorubicin are not yet available, the existing data on its anti-proliferative effects warrant further investigation into its therapeutic potential. The provided experimental protocols offer a robust framework for researchers to further elucidate the precise mechanism and efficacy of dmPGA1 and other novel apoptosis inducers. Future studies focusing on direct comparative analyses and detailed signaling pathway elucidation will be crucial in positioning dmPGA1 within the landscape of cancer therapeutics.

References

Cross-Validation of 16,16-Dimethyl Prostaglandin A1's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1), a synthetic analog of prostaglandin A1. The information presented herein is intended to support further research and development of dmPGEA1 as a potential anti-cancer therapeutic.

Executive Summary

16,16-Dimethyl prostaglandin A1 (dmPGEA1) has demonstrated inhibitory effects on tumor cell growth, primarily through the inhibition of DNA synthesis.[1] Its mechanism of action is linked to the induction of the cyclin-dependent kinase inhibitor p21 and the subsequent reduction of cyclin E, leading to cell cycle arrest at the G1 phase. This guide summarizes the available quantitative data on dmPGEA1 and its analogs across different tumor models, details the experimental protocols for assessing its efficacy, and visualizes the key signaling pathways involved.

Data Presentation: In Vitro and In Vivo Efficacy

While direct comparative studies on dmPGEA1 across a wide range of cancer cell lines are limited, existing data on dmPGEA1 and its close analogs indicate a potential for broad anti-tumor activity.

Table 1: In Vitro Effects of this compound and Related Analogs

CompoundCell LineTumor TypeEffect
This compoundLewis Lung CarcinomaLung CancerInhibition of DNA synthesis[1]
This compoundB16 Amelanotic MelanomaMelanomaInhibition of DNA synthesis[1]
Δ⁷-Prostaglandin A1L1210LeukemiaIC₅₀: 0.3 µg/mL

Table 2: In Vivo Anti-Tumor Activity of a Prostaglandin A1 Analog (Δ⁷-PGEA1)

Tumor ModelTreatment ProtocolOutcome
Ehrlich Ascites Tumor20-30 mg/kg/day (i.p.) for 3 or 5 consecutive days66-111% increase in life span with long-term survivors
P388 Leukemia10 mg/kg/day (i.p.) on Days 1-925.8% increase in life span
P388 Leukemia20 mg/kg/day (i.p.) on Days 1-929.6% increase in life span

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of dmPGEA1's anti-tumor effects.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of dmPGEA1 on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of dmPGEA1 and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for p21 and Cyclin E

This protocol is used to assess the protein expression levels of key cell cycle regulators.

  • Cell Lysis: Treat cells with dmPGEA1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. For p21, a 12-15% gel is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p21, Cyclin E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with dmPGEA1 for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Signaling Pathways and Experimental Workflows

The anti-tumor activity of dmPGEA1 and its analogs is primarily attributed to their ability to modulate key cell cycle regulatory pathways.

Prostaglandin A1 Analog-Induced Cell Cycle Arrest

Prostaglandin A1 analogs, including dmPGEA1, are known to induce G1 phase cell cycle arrest. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 and a subsequent decrease in the levels of Cyclin E.[3] p21 binds to and inhibits the activity of cyclin-dependent kinase 2 (CDK2)-Cyclin E complexes, which are essential for the G1 to S phase transition.

PGA1_Analog_Cell_Cycle_Arrest dmPGEA1 16,16-Dimethyl prostaglandin A1 p21 p21 (CDK Inhibitor) dmPGEA1->p21 Induces Expression CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibits G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes CellCycleArrest G1 Cell Cycle Arrest CyclinE_CDK2->CellCycleArrest Inhibition leads to

Caption: Prostaglandin A1 analog-induced G1 cell cycle arrest pathway.

ERK/HuR-Mediated Stabilization of p21 mRNA

Recent studies on Prostaglandin A2 (a related compound) have elucidated a mechanism for the upregulation of p21 involving the ERK signaling pathway and the RNA-binding protein HuR.[4] Upon stimulation, the ERK pathway is activated, leading to the phosphorylation of HuR. This phosphorylation enhances the binding of HuR to the 3'-untranslated region (3'-UTR) of p21 mRNA, which stabilizes the mRNA and leads to increased p21 protein expression.

ERK_HuR_p21_Pathway PGA Prostaglandin A ERK_Pathway ERK Pathway PGA->ERK_Pathway Activates HuR HuR ERK_Pathway->HuR Phosphorylates p21_mRNA p21 mRNA HuR->p21_mRNA Binds to 3'-UTR mRNA_Stabilization mRNA Stabilization p21_mRNA->mRNA_Stabilization p21_Protein p21 Protein Translation Translation mRNA_Stabilization->Translation Translation->p21_Protein

Caption: ERK/HuR pathway for p21 mRNA stabilization.

Experimental Workflow for In Vivo Xenograft Studies

The following workflow outlines the key steps for evaluating the in vivo efficacy of dmPGEA1 using a subcutaneous xenograft model.

In_Vivo_Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment 4. Treatment with dmPGEA1 or Vehicle Tumor_Growth->Treatment Tumor_Measurement 5. Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Analysis 6. Endpoint Analysis (e.g., Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for in vivo xenograft efficacy studies.

References

Independent Verification of the Antiviral Activity of 16,16-Dimethyl Prostaglandin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) against other established antiviral agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating the potential of dmPGA1 as a therapeutic agent.

Executive Summary

16,16-Dimethyl prostaglandin A1, a synthetic analog of prostaglandin A1, has demonstrated significant in vitro antiviral activity against both DNA and RNA viruses, notably Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). Its mechanism of action appears to be distinct from many currently approved antiviral drugs, primarily involving the induction of the host's cellular stress response and the inhibition of pro-viral signaling pathways. This guide summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the proposed signaling pathways through which dmPGA1 exerts its antiviral effects.

Comparative Antiviral Activity

The antiviral efficacy of dmPGA1 has been quantified against various viral strains in different cell lines. The following tables present a comparison of the 50% inhibitory concentration (ID50) of dmPGA1 with standard-of-care antiviral drugs.

Table 1: Comparative Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineID50 (µg/mL)
This compound HSV-1 (various strains)Vero3.8 - 5.6[1]
HSV-1 (various strains)Human Foreskin Fibroblasts4.6 - 7.3[1]
HSV-2 (two strains)Vero3.8 - 4.5[1]
HSV-2Human Foreskin Fibroblasts5.7[1]
Acyclovir HSV-1 (oral isolates)-median 0.125
HSV-2 (genital isolates)-median 0.215

Table 2: Comparative Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

CompoundCell LineID50 (µg/mL)
This compound Acutely infected T cells (VB line)2.5[1]
Chronically infected macrophages5.2[1]
Zidovudine (AZT) Jurkat cells (acute infection)~0.0027 (0.01 µM)
Tenofovir MT-2 cells~0.0014 (0.005 µM)

Proposed Mechanism of Action

The antiviral activity of dmPGA1 is believed to be mediated through two primary cellular pathways: the activation of the Heat Shock Response (HSR) and the inhibition of the NF-κB signaling pathway.

Activation of the Heat Shock Response

Prostaglandins (B1171923) of the A-series, including dmPGA1, are known to induce the synthesis of Heat Shock Proteins (HSPs), particularly HSP70.[2][3][4] This induction is mediated by the activation of Heat Shock Factor 1 (HSF1).[3] Under normal conditions, HSF1 is held in an inactive monomeric state through its association with HSP90. It is proposed that cyclopentenone prostaglandins, characterized by a reactive α,β-unsaturated carbonyl group, can disrupt this complex. This allows HSF1 to trimerize, become phosphorylated, and translocate to the nucleus where it binds to Heat Shock Elements (HSEs) in the promoter region of the HSP70 gene, initiating its transcription. The resulting increase in HSP70 levels is associated with the selective inhibition of viral protein synthesis, forming a key component of the antiviral state induced by these prostaglandins.[2][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in the replication of many viruses by promoting the transcription of viral genes. Prostaglandin A1 has been shown to be a potent inhibitor of NF-κB activation.[6][7] The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[6][7] By stabilizing the IκB-α/NF-κB complex in the cytoplasm, PGA1 prevents the nuclear translocation of NF-κB, thereby blocking its ability to activate viral gene expression. This inhibition of NF-κB-dependent transcription is another significant contributor to the antiviral effects of PGA1 and likely dmPGA1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Cytoplasm cluster_1 Nucleus PGA1 16,16-Dimethyl prostaglandin A1 IKK IKK Complex PGA1->IKK Inhibits IkBa IκB-α IKK->IkBa Phosphorylates IkBa_p p-IκB-α NFkB_IkBa NF-κB-IκB-α Complex IkBa_p->NFkB_IkBa Degradation of IκB-α NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Release of NF-κB Viral_DNA Viral DNA NFkB_n->Viral_DNA Binds to promoter Viral_mRNA Viral mRNA Viral_DNA->Viral_mRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation

Caption: Proposed mechanism of NF-κB inhibition by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cytoplasm PGA1 16,16-Dimethyl prostaglandin A1 HSF1_inactive Inactive HSF1 Monomer (complexed with HSP90) PGA1->HSF1_inactive Induces dissociation from HSP90 HSF1_active Active HSF1 Trimer (phosphorylated) HSF1_inactive->HSF1_active Trimerization & Phosphorylation HSF1_n HSF1 Trimer HSF1_active->HSF1_n Translocation HSE Heat Shock Element (in HSP70 promoter) HSF1_n->HSE Binds to HSP70_mRNA HSP70 mRNA HSE->HSP70_mRNA Transcription HSP70 HSP70 HSP70_mRNA->HSP70 Translation Viral_Protein_Syn Viral Protein Synthesis HSP70->Viral_Protein_Syn Inhibits

Caption: Proposed mechanism of HSF1 activation and subsequent inhibition of viral protein synthesis.

G cluster_0 Plaque Reduction Assay Workflow cluster_1 p24 Antigen Assay Workflow A 1. Seed host cells in multi-well plates B 2. Infect cells with a standardized amount of virus A->B C 3. Add serial dilutions of This compound B->C D 4. Overlay with semi-solid medium (e.g., methylcellulose) C->D E 5. Incubate to allow plaque formation D->E F 6. Fix and stain cells E->F G 7. Count plaques and calculate ID50 F->G H 1. Infect susceptible cells with HIV-1 I 2. Add serial dilutions of This compound H->I J 3. Culture for a defined period I->J K 4. Collect supernatant J->K L 5. Perform p24 ELISA on supernatant K->L M 6. Determine p24 concentration L->M N 7. Calculate ID50 based on reduction in p24 levels M->N

Caption: General experimental workflows for antiviral activity assessment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antiviral activity of this compound.

Plaque Reduction Assay (for HSV)

This assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral agents.

  • Cell Culture: Vero cells (or other susceptible cell lines) are seeded into 24-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayers are infected with a multiplicity of infection (MOI) of HSV that will produce a countable number of plaques (typically 50-100 plaques per well). The virus is allowed to adsorb for 1-2 hours at 37°C.

  • Drug Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. A semi-solid overlay medium (e.g., containing 1.2% methylcellulose) with serial dilutions of dmPGA1 or a control drug (e.g., acyclovir) is added to the wells.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Staining and Counting: The overlay is removed, and the cell monolayers are fixed (e.g., with methanol) and stained with a solution like crystal violet. Plaques, which are areas of cell death caused by viral replication, appear as clear zones against the stained cell monolayer.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the untreated virus control. The ID50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined by regression analysis.

p24 Antigen Capture ELISA (for HIV-1)

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a reliable indicator of viral replication.

  • Cell Infection and Treatment: Susceptible cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are infected with HIV-1. The infected cells are then cultured in the presence of serial dilutions of dmPGA1 or a control drug (e.g., zidovudine).

  • Sample Collection: After a defined incubation period (typically 3-7 days), the cell culture supernatants are harvested and clarified by centrifugation to remove cellular debris.

  • ELISA Procedure:

    • The wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24 antigen.

    • The collected culture supernatants and a series of p24 antigen standards are added to the wells. If p24 antigen is present, it will bind to the capture antibody.

    • After incubation and washing, a biotinylated polyclonal antibody against p24 is added, which binds to the captured antigen.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the biotinylated antibody.

    • A substrate for the enzyme is added, resulting in a colorimetric reaction. The intensity of the color is proportional to the amount of p24 antigen present.

  • Data Analysis: The absorbance of each well is read using a microplate reader. A standard curve is generated using the known concentrations of the p24 standards. The concentration of p24 in the culture supernatants is then interpolated from the standard curve. The ID50 is calculated as the drug concentration that reduces the p24 antigen level by 50% compared to the untreated virus control.

Conclusion

This compound demonstrates promising broad-spectrum antiviral activity in vitro against both HSV and HIV-1. Its unique mechanism of action, involving the modulation of host cellular pathways rather than direct inhibition of viral enzymes, presents a potential advantage in overcoming drug resistance. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of dmPGA1. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and further elucidation of its molecular targets to fully assess its clinical utility.

References

A Head-to-Head Comparison of 16,16-Dimethyl Prostaglandin A1 and Standard Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the exploration of novel compounds with potent antitumor activity is paramount. 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGEA1), a synthetic analog of prostaglandin A1, has demonstrated potential as an anticancer agent by inhibiting DNA synthesis and inducing cell cycle arrest. This guide provides a comparative analysis of dmPGEA1 against standard chemotherapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available experimental data.

Comparative Efficacy: A Data Overview

Direct head-to-head comparative studies quantifying the cytotoxic effects (e.g., IC50 values) of 16,16-Dimethyl prostaglandin A1 against standard chemotherapeutics like doxorubicin (B1662922) and cisplatin (B142131) in the same cancer cell lines are limited in the currently available scientific literature. However, existing research provides insights into the individual efficacy of these compounds.

Table 1: Cytotoxicity Data for this compound and Standard Chemotherapeutics in Various Cancer Cell Lines

CompoundCancer Cell LineEndpointResult
This compound Lewis Lung CarcinomaDNA Synthesis InhibitionInhibits DNA synthesis
B16 Amelanotic MelanomaDNA Synthesis InhibitionInhibits DNA synthesis
Doxorubicin AC16 Human CardiomyocytesCytotoxicity (MTT assay)Time and dose-dependent decrease in viability
MDA-MB-231 (Breast Cancer)CytotoxicityDose-dependent decrease in cell viability
Cisplatin A549 (Non-Small Cell Lung Cancer)ApoptosisInduces apoptosis
Various Cancer Cell LinesCytotoxicityWidely used with established IC50 values

Note: The lack of directly comparable IC50 values for dmPGEA1 and standard chemotherapeutics in the same experimental settings is a significant gap in the current research landscape.

Mechanism of Action: A Comparative Look

The antitumor mechanisms of dmPGEA1 and standard chemotherapeutics, while both ultimately leading to cell death, diverge significantly in their molecular pathways.

This compound:

Prostaglandin A1 analogs are known to exert their anticancer effects primarily through the induction of cell cycle arrest at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, PGA1 analogs have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 and reduce the levels of cyclin E. dmPGEA1 has been observed to be more potent than other prostaglandins (B1171923) like PGE1 and PGB1 in inhibiting DNA synthesis.

Standard Chemotherapeutics (Doxorubicin and Cisplatin):

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage triggers a cascade of events culminating in apoptosis.

  • Cisplatin: This platinum-based drug forms adducts with DNA, creating intra- and inter-strand crosslinks. These adducts disrupt DNA replication and transcription, ultimately inducing apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_dmPGEA1 This compound (dmPGEA1) Pathway dmPGEA1 dmPGEA1 p21 p21 (CDK Inhibitor) Induction dmPGEA1->p21 CyclinE Cyclin E Reduction dmPGEA1->CyclinE CDK2 CDK2 Activity Inhibition p21->CDK2 CyclinE->CDK2 G1_Arrest G1 Phase Cell Cycle Arrest CDK2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: dmPGEA1 signaling leading to G1 cell cycle arrest.

G cluster_Chemo Standard Chemotherapy (Doxorubicin/Cisplatin) Pathway Chemo Doxorubicin / Cisplatin DNA_Damage DNA Damage (Double-Strand Breaks / Adducts) Chemo->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Caspases Caspase Cascade Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: General signaling pathway for doxorubicin and cisplatin.

G cluster_Workflow Experimental Workflow: Cytotoxicity & Apoptosis Assays cluster_Cytotoxicity Cytotoxicity (MTT Assay) cluster_Apoptosis Apoptosis (Annexin V Assay) start Cancer Cell Culture treatment Treatment with dmPGEA1 or Chemotherapeutics start->treatment incubation Incubation treatment->incubation MTT_add Add MTT Reagent incubation->MTT_add Harvest Harvest Cells incubation->Harvest Formazan (B1609692) Formazan Formation MTT_add->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Staining Annexin V & PI Staining Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: Workflow for assessing cytotoxicity and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of anticancer agents.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of dmPGEA1 or standard chemotherapeutics. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of dmPGEA1 or standard chemotherapeutics for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, such as those involved in cell cycle regulation.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p21, cyclin E, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound demonstrates promising anticancer properties through the inhibition of DNA synthesis and induction of G1 cell cycle arrest. While the existing data underscores its potential, a significant gap remains in the literature regarding direct, quantitative comparisons with standard chemotherapeutic agents. Future research should focus on conducting comprehensive head-to-head studies, including the determination of IC50 values across a panel of cancer cell lines and in vivo tumor models. Such studies are essential to fully elucidate the therapeutic potential of dmPGEA1 and to ascertain its position in the evolving landscape of cancer therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to contribute to this critical area of investigation.

A Comparative Guide to the Quantification of 16,16-Dimethyl Prostaglandin A1: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of eicosanoids, the accurate quantification of 16,16-Dimethyl prostaglandin (B15479496) A1 is crucial for a variety of applications, from metabolic studies to pharmaceutical quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for this purpose, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative method derived from validated procedures for similar prostaglandins (B1171923).

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point would be a ratio of 37:63 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm, which is characteristic for the α,β-unsaturated ketone chromophore in prostaglandin A series.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of 16,16-Dimethyl prostaglandin A1 in a suitable organic solvent like ethanol (B145695) or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

  • Sample Preparation: Depending on the matrix, samples may require extraction. For instance, liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) can be employed to isolate the analyte and remove interfering substances.

3. Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is often evaluated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

  • Linearity: The linear relationship between the concentration and the detector response.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Alternative Quantification Methods

While HPLC-UV is a workhorse technique, other methods offer advantages in terms of sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of prostaglandins in complex biological matrices due to its high sensitivity and specificity.

Key Features:

  • High Sensitivity: Capable of detecting prostaglandins at picogram to femtogram levels.

  • High Selectivity: The use of multiple reaction monitoring (MRM) allows for the specific detection of the target analyte even in the presence of co-eluting compounds.

  • Minimal Sample Preparation: Often requires less rigorous sample cleanup compared to HPLC-UV.

  • Multiplexing Capability: Allows for the simultaneous quantification of multiple prostaglandins in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for prostaglandin analysis, though it often requires derivatization to increase the volatility and thermal stability of the analytes.

Key Features:

  • High Resolution: Provides excellent separation of closely related prostaglandin isomers.

  • Derivatization Required: Prostaglandins need to be converted to more volatile esters and ethers prior to analysis, which adds a step to the workflow.

  • Potential for Thermal Degradation: Some prostaglandins may be thermally labile, which can be a limitation of this technique.

Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for prostaglandin quantification.

Parameter HPLC-UV LC-MS/MS GC-MS
Specificity Good to ExcellentExcellentExcellent
Sensitivity (LOQ) ng/mL rangepg/mL to fg/mL rangepg/mL range
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 2%< 15% (biological samples)< 15% (biological samples)
Accuracy (% Recovery) 98-102%85-115% (biological samples)85-115% (biological samples)
Sample Throughput ModerateHighModerate
Cost Low to ModerateHighModerate to High
Expertise Required Low to ModerateHighModerate to High

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and biological contexts, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery Studies) precision->accuracy robustness Robustness accuracy->robustness validation_report Validation Report & SOP robustness->validation_report end Validated Method Ready for Routine Use validation_report->end

Caption: Workflow for HPLC Method Validation.

Prostaglandin_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 activation aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox substrate for pgh2 Prostaglandin H2 (PGH2) cox->pgh2 produces pg_synthases Prostaglandin Synthases pgh2->pg_synthases substrate for prostaglandins Prostaglandins (e.g., PGA1) pg_synthases->prostaglandins receptors Prostaglandin Receptors prostaglandins->receptors bind to cellular_response Cellular Response (e.g., Inflammation, Vasodilation) receptors->cellular_response trigger

Caption: Simplified Prostaglandin Biosynthesis Pathway.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. HPLC-UV offers a cost-effective and reliable option for routine analysis and quality control, especially when high sensitivity is not a prerequisite. For complex biological samples where high sensitivity and specificity are paramount, LC-MS/MS is the superior choice. GC-MS provides an alternative for high-resolution separation but requires an additional derivatization step. The information and protocols provided in this guide serve as a valuable resource for researchers to select and implement the most appropriate method for their analytical needs.

comparative study of the stability of different prostaglandin analogs in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro stability of four commonly used prostaglandin (B15479496) F2α analogs for ophthalmic use: latanoprost, travoprost, bimatoprost (B1667075), and tafluprost (B1681877). Understanding the inherent stability of these active pharmaceutical ingredients is crucial for the development of robust and effective ophthalmic formulations. This document summarizes key stability data from published studies and outlines the experimental protocols typically employed for such assessments.

Comparative Stability Analysis

The stability of prostaglandin analogs is influenced by several factors, primarily their chemical structure. Latanoprost, travoprost, and tafluprost are isopropyl ester prodrugs, while bimatoprost is a prostamide (an ethyl amide derivative). This fundamental difference significantly impacts their stability profiles, particularly concerning pH and susceptibility to hydrolysis.

Key Stability Parameters

Thermal Stability: Prostaglandin analogs exhibit varying degrees of sensitivity to temperature. Elevated temperatures can accelerate degradation, primarily through hydrolysis of the ester or amide linkage.

pH Stability: The pH of the formulation is a critical determinant of the stability of prostaglandin analogs. Ester-based prostaglandins (B1171923) are generally more stable in slightly acidic conditions, while amide-based structures show greater stability in a neutral to slightly alkaline environment.

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can lead to photodegradation of prostaglandin analogs. The extent of degradation varies among the different molecules.

The following table summarizes the available quantitative data on the in vitro stability of the four prostaglandin analogs.

Prostaglandin AnalogChemical StructureOptimal pH for StabilityThermal DegradationPhotodegradation
Latanoprost Isopropyl Ester5.5 - 6.7[1]Degrades at a rate of 0.15 µg/mL/day at 37°C and 0.29 µg/mL/day at 50°C.[2][3]Concentration decreased to 75% of label claim after four weeks of accelerated light exposure.[4]
Travoprost Isopropyl Ester~6.0[5]Stable at 27°C and 37°C. Degrades at a rate of 0.46 µg/mL/day at 50°C.[2]Stable under accelerated light exposure that simulated two years of normal room lighting.[4]
Bimatoprost Ethyl Amide6.8 - 7.8[1]Remained stable with no measurable degradation under thermal stress conditions up to 50°C.[2][3]Data on specific degradation rates under light exposure is limited in the reviewed literature.
Tafluprost Isopropyl Ester5.5 - 6.7[1]Data on specific degradation rates under thermal stress is limited in the reviewed literature.Data on specific degradation rates under light exposure is limited in the reviewed literature.

Signaling Pathway of Prostaglandin F2α Analogs

Prostaglandin F2α (PGF2α) analogs exert their therapeutic effect, primarily the reduction of intraocular pressure, by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[6] Upon binding, the FP receptor activates several downstream signaling cascades.

Prostaglandin F2α Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2α Analog PGF2α Analog FP Receptor FP Receptor PGF2α Analog->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Ca2+->PKC Activates Downstream Signaling Downstream Signaling Cascades (e.g., MAPK/ERK) PKC->Downstream Signaling Activates Cellular Response Cellular Response (e.g., increased uveoscleral outflow) Downstream Signaling->Cellular Response

Signaling pathway of PGF2α analogs via the FP receptor.

Experimental Protocols

The in vitro stability of prostaglandin analogs is typically assessed through forced degradation studies, which involve subjecting the drug substance to various stress conditions to accelerate its decomposition.[7][8] The primary analytical technique used to quantify the parent drug and its degradation products is High-Performance Liquid Chromatography (HPLC).[9][10]

General Workflow for In Vitro Stability Testing

The following diagram illustrates a typical workflow for a comparative in vitro stability study of prostaglandin analogs.

Experimental Workflow for In Vitro Stability Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis DrugSubstance Prostaglandin Analog (Latanoprost, Travoprost, Bimatoprost, Tafluprost) StockSolution Prepare Stock Solutions in appropriate solvent DrugSubstance->StockSolution Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) StockSolution->Thermal Subject to Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) StockSolution->Hydrolytic Subject to Oxidative Oxidative Stress (e.g., H₂O₂) StockSolution->Oxidative Subject to Photolytic Photolytic Stress (UV and Visible Light) StockSolution->Photolytic Subject to Sampling Withdraw Samples at defined time points Thermal->Sampling Hydrolytic->Sampling Oxidative->Sampling Photolytic->Sampling HPLC HPLC Analysis (Quantify parent drug and degradation products) Sampling->HPLC Data Data Analysis (Calculate degradation rates, identify degradation products) HPLC->Data

Workflow for in vitro stability testing of prostaglandin analogs.

Detailed Methodologies

1. Preparation of Solutions:

  • Standard stock solutions of each prostaglandin analog are prepared in a suitable solvent, such as acetonitrile (B52724) or methanol, at a known concentration (e.g., 1 mg/mL).

  • Working solutions for stress studies are then prepared by diluting the stock solution in the appropriate stress medium (e.g., HCl for acidic hydrolysis, NaOH for basic hydrolysis, water for neutral hydrolysis and photolysis, and hydrogen peroxide solution for oxidative degradation).

2. Forced Degradation Studies:

  • Hydrolytic Degradation: The drug solution is exposed to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Samples are typically kept at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30%), at room temperature or slightly elevated temperatures.

  • Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 60-80°C) in a calibrated oven.

  • Photodegradation: The drug solution is exposed to a combination of ultraviolet (UV) and visible light in a photostability chamber. The total illumination should be controlled and measured (e.g., 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light).[8]

3. Sample Analysis by HPLC:

  • At specified time intervals, aliquots of the stressed samples are withdrawn, neutralized (if necessary), and diluted to a suitable concentration for HPLC analysis.

  • A stability-indicating HPLC method is used, which is capable of separating the intact drug from all potential degradation products.

  • Typical HPLC parameters:

    • Column: A reversed-phase column, such as a C18 or C8, is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used in either isocratic or gradient elution mode.

    • Detection: UV detection at a wavelength where the prostaglandin analog and its degradation products have significant absorbance (e.g., around 210-220 nm).

    • Quantification: The concentration of the parent drug and degradation products is determined by comparing their peak areas to those of a standard solution of known concentration.

4. Data Analysis:

  • The percentage of degradation is calculated at each time point for each stress condition.

  • The degradation rate constant and the half-life of the drug under each condition can be determined from the kinetic data.

  • Mass balance analysis is performed to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

References

Evaluating the Reproducibility of 16,16-Dimethyl Prostaglandin A1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Antiviral and Anti-cancer Efficacy of a Synthetic Prostaglandin (B15479496) Analog

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive evaluation of the experimental results associated with 16,16-Dimethyl prostaglandin A1 (di-Me-PGA1), a synthetic analog of prostaglandin A1. We will delve into its reported antiviral and anti-cancer properties, presenting available quantitative data, detailing experimental methodologies, and comparing its performance with alternative compounds.

Antiviral Activity of this compound

Initial studies have demonstrated the potential of di-Me-PGA1 as a broad-spectrum antiviral agent, exhibiting inhibitory effects against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

Comparative Efficacy Against Viral Pathogens

A key study by Hughes-Fulford et al. provides crucial quantitative data on the antiviral potency of di-Me-PGA1. The 50% inhibitory concentration (ID50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for various viral strains in different cell lines.

Virus Cell Line ID50 (µg/mL) Alternative Prostaglandins (B1171923) Effect of Alternatives
HSV-1 (various strains)Vero Cells3.8 - 5.616,16-Dimethyl PGE2Increased viral replication[1]
HSV-1 (various strains)Human Foreskin Fibroblasts4.6 - 7.316,16-Dimethyl PGA2Increased viral replication[1]
HSV-2 (two strains)Vero Cells3.8 - 4.5
HSV-2Human Foreskin Fibroblasts5.7
HIV-1Acutely Infected T-cells (VB line)2.5
HIV-1Chronically Infected Macrophages5.2

Table 1: Antiviral Activity of this compound and Comparison with Other Prostaglandin Analogs. [1]

Notably, closely related prostaglandin analogs, 16,16-Dimethyl PGE2 and 16,16-Dimethyl PGA2, did not exhibit the same inhibitory effect. In fact, they were found to increase HSV replication, highlighting the specific antiviral properties of the A1 analog.[1]

Experimental Protocols for Antiviral Assays

To ensure the reproducibility of these findings, it is essential to understand the methodologies employed. The following are detailed protocols for the key antiviral assays used to evaluate di-Me-PGA1.

Herpes Simplex Virus (HSV) Plaque Reduction Assay:

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of antiviral compounds.

  • Cell Culture: A monolayer of susceptible cells, such as Vero cells (from African green monkey kidney) or human foreskin fibroblasts, is prepared in multi-well plates.

  • Virus Inoculation: The cells are infected with a known concentration of HSV-1 or HSV-2.

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., this compound).

  • Overlay and Incubation: An overlay medium (e.g., containing methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions or "plaques." The plates are incubated for a period to allow plaque formation.

  • Plaque Staining and Counting: The cell monolayer is fixed and stained with a dye (e.g., crystal violet), which stains the living cells but not the viral plaques. The number of plaques in the treated wells is then counted and compared to the number in the untreated control wells to determine the percentage of inhibition.

Human Immunodeficiency Virus (HIV-1) p24 Antigen Assay:

This assay measures the level of the HIV-1 p24 protein, a core structural protein of the virus, as an indicator of viral replication.

  • Cell Culture and Infection: Susceptible cells, such as T-cell lines or macrophages, are infected with HIV-1.

  • Compound Treatment: The infected cells are cultured in the presence of varying concentrations of the test compound.

  • Sample Collection: At specific time points, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The amount of p24 antigen in the supernatant is quantified using a commercially available p24 ELISA kit. This involves capturing the p24 antigen with specific antibodies and detecting it with an enzyme-linked secondary antibody that produces a measurable color change.

  • Data Analysis: The reduction in p24 antigen levels in the treated samples compared to the untreated controls indicates the inhibitory effect of the compound on HIV-1 replication.

Signaling Pathways in Antiviral Action

The precise mechanism by which this compound exerts its antiviral effects is an area of ongoing research. However, studies on the parent compound, prostaglandin A1 (PGA1), suggest the involvement of cellular stress response pathways. One key mechanism is the induction of heat shock protein 70 (HSP70) .

antiviral_pathway 16,16-Dimethyl PGA1 16,16-Dimethyl PGA1 Cellular Stress Cellular Stress 16,16-Dimethyl PGA1->Cellular Stress HSF1 Activation HSF1 Activation Cellular Stress->HSF1 Activation HSP70 Induction HSP70 Induction HSF1 Activation->HSP70 Induction Inhibition of Viral Protein Synthesis Inhibition of Viral Protein Synthesis HSP70 Induction->Inhibition of Viral Protein Synthesis NF-κB Inhibition NF-κB Inhibition HSP70 Induction->NF-κB Inhibition Reduced Viral Replication Reduced Viral Replication Inhibition of Viral Protein Synthesis->Reduced Viral Replication NF-κB Inhibition->Reduced Viral Replication

Caption: Proposed antiviral signaling pathway of 16,16-Dimethyl PGA1.

This induction of HSP70 can interfere with viral replication at multiple stages, including the synthesis of viral proteins. Furthermore, some prostaglandins have been shown to inhibit the NF-κB signaling pathway, which is crucial for the replication of many viruses.

Anti-cancer Activity of this compound

In addition to its antiviral properties, di-Me-PGA1 has been reported to inhibit the growth of cancer cells by interfering with DNA synthesis.

Inhibition of DNA Synthesis in Tumor Cells

An early study by Honn et al. demonstrated that this compound can inhibit DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells.[2] This suggests a potential role for this compound in cancer therapy.

Experimental Protocol for DNA Synthesis Inhibition Assay

The reproducibility of these anti-cancer effects can be evaluated using the [3H]thymidine incorporation assay, a classic method for measuring cell proliferation.

  • Cell Culture: Cancer cell lines (e.g., Lewis lung carcinoma, B16 melanoma) are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound or other test compounds.

  • Radiolabeling: A radioactive DNA precursor, tritiated thymidine (B127349) ([3H]thymidine), is added to the cell culture medium. During DNA synthesis, proliferating cells will incorporate the [3H]thymidine into their newly synthesized DNA.

  • Cell Lysis and DNA Precipitation: After an incubation period, the cells are lysed, and the DNA is precipitated.

  • Scintillation Counting: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: A reduction in the amount of [3H]thymidine incorporation in the treated cells compared to the untreated controls indicates an inhibition of DNA synthesis and, consequently, cell proliferation.

Signaling Pathways in Anti-cancer Action

The anti-proliferative effects of prostaglandins are often linked to their ability to induce cell cycle arrest. While the specific pathways for 16,16-Dimethyl PGA1 are not fully elucidated, related A-series prostaglandins are known to cause cell cycle arrest at the G1/S or G2/M transition phases.

anticancer_workflow cluster_experiment Experimental Workflow cluster_pathway Proposed Signaling Pathway Cancer Cell Culture Cancer Cell Culture Treatment with 16,16-Dimethyl PGA1 Treatment with 16,16-Dimethyl PGA1 Cancer Cell Culture->Treatment with 16,16-Dimethyl PGA1 Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with 16,16-Dimethyl PGA1->Cell Cycle Analysis (Flow Cytometry) Western Blot for Cell Cycle Proteins Western Blot for Cell Cycle Proteins Treatment with 16,16-Dimethyl PGA1->Western Blot for Cell Cycle Proteins 16,16-Dimethyl PGA1 16,16-Dimethyl PGA1 Upregulation of p21 Upregulation of p21 16,16-Dimethyl PGA1->Upregulation of p21 Modulation of Cyclin/CDK Activity Modulation of Cyclin/CDK Activity Cell Cycle Arrest (G1/S or G2/M) Cell Cycle Arrest (G1/S or G2/M) Modulation of Cyclin/CDK Activity->Cell Cycle Arrest (G1/S or G2/M) Upregulation of p21->Modulation of Cyclin/CDK Activity Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (G1/S or G2/M)->Inhibition of Proliferation

Caption: Workflow for investigating the anti-cancer mechanism of 16,16-Dimethyl PGA1.

This cell cycle arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 , which in turn modulate the activity of cyclin/CDK complexes that are essential for cell cycle progression.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as both an antiviral and an anti-cancer agent. The quantitative data from initial studies provides a solid foundation for further investigation. However, to fully evaluate the reproducibility of these findings, it is imperative for researchers to have access to and meticulously follow the detailed experimental protocols. Further studies are also needed to:

  • Confirm the signaling pathways specifically for the 16,16-dimethylated form of PGA1.

  • Conduct head-to-head comparative studies with a broader range of existing antiviral and chemotherapeutic agents.

  • Perform independent replication studies to validate the initial findings and establish the robustness of the observed effects.

By addressing these key areas, the scientific community can build a more complete and reliable understanding of the therapeutic potential of this compound.

References

side-by-side analysis of the cytoprotective effects of various prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytoprotective Effects of Prostaglandins (B1171923)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a , focusing on Prostaglandin (B15479496) E1 (PGE1) and its synthetic analogue Misoprostol, Prostaglandin E2 (PGE2), and Prostaglandin I2 (PGI2 or prostacyclin). This objective comparison is supported by experimental data to aid in research and development of cytoprotective therapies.

Prostaglandins are lipid compounds with diverse physiological effects, including a crucial role in protecting cells from damage, a phenomenon known as cytoprotection. This is particularly evident in the gastrointestinal tract, where they defend the mucosa against injurious agents like nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol (B145695).[1][2] Their protective mechanisms are multifaceted, involving the stimulation of mucus and bicarbonate secretion, maintenance of mucosal blood flow, and direct effects on epithelial cell survival.[1]

Quantitative Comparison of Cytoprotective Effects

The following table summarizes quantitative data from various studies to compare the cytoprotective efficacy of different prostaglandins. It is important to note that experimental conditions, models, and endpoints often vary between studies, making direct comparisons challenging.

ProstaglandinModel SystemDamaging AgentKey Findings & Quantitative DataReference(s)
PGE1 (Misoprostol) Human Gastric MucosaAspirinMisoprostol (a PGE1 analogue) at 200 µg four times a day is effective in preventing NSAID-induced gastric ulcers.
Cultured Rat Gastric Mucosal CellsDiclofenac (NSAID)16,16-dimethyl PGE2 (a stable PGE2 analogue, often used to study PGE effects) post-treatment reversed cell injury and significantly increased cell viability.
PGE2 Rat Gastric MucosaHCl/EthanolPGE2 provides gastric cytoprotection, an effect that is mimicked by EP1 receptor agonists and absent in EP1 knockout mice.[3][4][3][4]
Cultured Guinea Pig Gastric Mucosal CellsEthanolPGE2 inhibited ethanol-induced apoptosis in a dose-dependent manner. This effect was mediated by EP2 and EP4 receptors, leading to increased cAMP and PKA activation.[5][6][5][6]
Human VolunteersEthanol (40%)Pretreatment with 1 mg of topical PGE2 prevented ethanol-induced epithelial cell shedding.[7][7]
PGI2 (Prostacyclin) Rat LiverCarbon TetrachloridePGI2 demonstrated a protective effect against chemically induced liver damage.[8][8]
Porcine IleumIschemiaPGI2 and PGE2 showed a synergistic role in restoring intestinal barrier function, an effect blocked by prostaglandin synthesis inhibitors.[9][9]
PGE2 vs. PGI2 Rat Inflamed Paw TissueYeast-induced inflammationA selective PGE2 synthesis inhibitor had no analgesic effect on its own. However, when combined with a PGI2 receptor (IP) antagonist, it produced analgesic effects comparable to celecoxib, suggesting both PGE2 and PGI2 are involved in inflammatory pain.[10][10]
Isolated Gastric Mucosal Cells (Rat)Ethanol (8%)Antacids stimulated the generation of both PGE2 and PGI2, which protected the cells from alcohol-induced damage. This protective effect was abolished by indomethacin.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo and in vitro assessment of prostaglandin-mediated cytoprotection.

In Vivo Model: Ethanol-Induced Gastric Ulcer in Rats

This model is widely used to evaluate the gastroprotective effects of various compounds.

  • Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours before the experiment, with free access to water.

  • Drug Administration: Prostaglandins (PGE1, PGE2, PGI2, or their analogues) or a vehicle control are administered orally or via intraperitoneal injection at predetermined doses.

  • Induction of Gastric Lesions: One hour after drug administration, absolute ethanol (1 mL/200 g body weight) is administered orally to induce gastric mucosal lesions.

  • Evaluation of Gastric Lesions: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Quantification of Ulcers: The area of hemorrhagic lesions in the glandular part of the stomach is measured. The ulcer index can be calculated, and the percentage of inhibition by the tested prostaglandin is determined relative to the control group.

In Vitro Cytoprotection Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Gastric epithelial cells (e.g., AGS cells) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Pre-treatment with Prostaglandins: The culture medium is replaced with fresh medium containing various concentrations of the test prostaglandins (PGE1, PGE2, or PGI2) and incubated for a specified period (e.g., 2 hours).

  • Induction of Cell Damage: A damaging agent (e.g., ethanol at a final concentration of 10%) is added to the wells (except for the untreated control wells) and incubated for a further period (e.g., 1 hour).

  • MTT Addition: The medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

In Vitro Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation with the damaging agent, the 96-well plate is centrifuged at a low speed (e.g., 250 x g for 5 minutes).

  • LDH Reaction: A portion of the supernatant (cell culture medium) from each well is transferred to a new 96-well plate. An LDH reaction mixture (containing diaphorase and INT) is added to each well.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of damaged cells.

Signaling Pathways and Mechanisms of Action

The cytoprotective effects of prostaglandins are mediated by their binding to specific G-protein coupled receptors on the cell surface, which triggers intracellular signaling cascades.

PGE1 and PGE2 Signaling via EP Receptors

PGE1 and PGE2 exert their effects through four subtypes of E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4.[4] The cytoprotective actions in the gastric mucosa are primarily mediated through the EP1, EP2, and EP4 receptors.[3][5]

  • EP1 Receptor Activation: The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels.[12] This pathway is associated with the inhibition of gastric motility, which is considered a component of gastric cytoprotection.[3]

  • EP2 and EP4 Receptor Activation: Both EP2 and EP4 receptors are coupled to the Gs protein.[5][13] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][13] This, in turn, activates Protein Kinase A (PKA), which is involved in the inhibition of apoptosis in gastric mucosal cells.[5]

PGE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE PGE1 / PGE2 EP1 EP1 Receptor PGE->EP1 EP24 EP2 / EP4 Receptors PGE->EP24 Gq Gq EP1->Gq Gs Gs EP24->Gs AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP PLC PLC Gq->PLC Gs->AC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Cytoprotection1 Cytoprotection (e.g., ↓ Motility) Ca2->Cytoprotection1 PKA PKA cAMP->PKA Cytoprotection2 Cytoprotection (e.g., ↓ Apoptosis) PKA->Cytoprotection2 PGI2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 PGI2 IP IP Receptor PGI2->IP Gs Gs IP->Gs AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP Gs->AC PKA PKA cAMP->PKA Cytoprotection Cytoprotection (e.g., Vasodilation) PKA->Cytoprotection Experimental_Workflow A 1. Cell Seeding (e.g., Gastric Epithelial Cells) B 2. Pre-treatment with Prostaglandins (PGs) A->B C 3. Induction of Cell Damage (e.g., Ethanol, NSAIDs) B->C D 4. Cell Viability/Cytotoxicity Assay (e.g., MTT or LDH Assay) C->D E 5. Data Analysis (% Cell Viability or % Cytotoxicity) D->E

References

In Vivo Efficacy of 16,16-Dimethyl Prostaglandin A1 and Its Analogs in Animal Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of 16,16-Dimethyl Prostaglandin (B15479496) A1 (dmPGA1) and its analogs in various animal cancer models. While direct in vivo efficacy data for dmPGA1 in cancer models is limited in the available literature, this guide synthesizes data from closely related prostaglandin analogs to provide a comprehensive overview of their potential anti-tumor activities.

Comparative Efficacy of Prostaglandin A1 Analogs and Other Chemotherapeutic Agents

The following table summarizes the in vivo efficacy of various prostaglandin A (PGA) and E (PGE) analogs in different murine cancer models. Data for the well-established chemotherapeutic agent, cyclophosphamide, is included for comparison.

Compound Cancer Model Animal Model Dosage and Administration Efficacy Reference
Δ7-Prostaglandin A1 Ehrlich Ascites TumorMice20-30 mg/kg/day, i.p.66-111% increase in life span[1]
12-epi-Δ7-Prostaglandin A1 Ehrlich Ascites TumorMice100 mg/kg, single i.p. injection73% increase in life span, 33% long-term survivors[1]
Δ7-Prostaglandin A1 P388 LeukemiaMice10 mg/kg/day, i.p. (Days 1-9)25.8% increase in life span[1]
12-epi-Δ7-Prostaglandin A1 P388 LeukemiaMice20 mg/kg/day, i.p. (Days 1-9)29.6% increase in life span[1]
Cyclophosphamide Ehrlich Ascites TumorMice200 mg/kg, single i.p. injectionComparable to 12-epi-Δ7-PGA1 (100 mg/kg)[1]
16,16-Dimethyl Prostaglandin E2 methyl ester B-16 MelanomaC57Bl/6J Mice20 µ g/day/mouse , intratumor68% decrease in tumor volume, 69% decrease in tumor weight

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in the comparison.

1. Antitumor Activity in Ehrlich Ascites Tumor Model [1]

  • Animal Model: Male ddY mice.

  • Tumor Inoculation: Intraperitoneal (i.p.) inoculation of 1 x 10^6 Ehrlich ascites tumor cells.

  • Treatment:

    • Test compounds (Δ7-PGA1, 12-epi-Δ7-PGA1) were suspended in a 0.5% carboxymethylcellulose solution.

    • For consecutive treatment, intraperitoneal injections were administered once daily for five days, starting 24 hours after tumor inoculation.

    • For single-dose treatment, a single intraperitoneal injection was given 24 hours after tumor inoculation.

  • Efficacy Evaluation: The anti-tumor effect was evaluated by the percentage increase in the life span of treated mice compared to a control group.

2. Intraperitoneal Injection Protocol for Mice

This is a general protocol for the intraperitoneal administration of therapeutic agents to mice.

  • Restraint: The mouse is restrained manually by grasping the loose skin over the shoulders and neck to secure the head and body. The animal is turned to expose its abdomen.

  • Injection Site: The injection site is the lower right quadrant of the abdomen. This location is chosen to avoid puncture of the cecum, bladder, or other vital organs.

  • Injection Procedure:

    • The injection site is disinfected with 70% alcohol.

    • A 25-27 gauge needle is inserted, bevel up, at a 30-45 degree angle to the abdominal wall.

    • To ensure the needle is in the peritoneal cavity, gentle aspiration is performed to check for the absence of fluid (urine) or blood.

    • The substance is then slowly injected.

    • The needle is withdrawn, and the mouse is returned to its cage and monitored for any adverse reactions.

Signaling Pathway of Prostaglandin A1 Analog-Induced Cell Cycle Arrest

Prostaglandin A1 and its analogs have been shown to exert their anti-tumor effects by inducing cell cycle arrest at the G1 phase. This is primarily achieved through the induction of the cyclin-dependent kinase inhibitor p21 and the subsequent reduction of cyclin E levels.[2]

PGA1_Signaling_Pathway PGA1 16,16-Dimethyl Prostaglandin A1 p21 p21 (CDK Inhibitor) PGA1->p21 Induces Expression CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibits Activity G1_Arrest G1 Phase Cell Cycle Arrest CyclinE_CDK2->G1_Arrest Promotes Progression (Inhibited)

Caption: Signaling pathway of 16,16-Dimethyl Prostaglandin A1 inducing G1 cell cycle arrest.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an anti-tumor compound in a murine model.

Experimental_Workflow start Start tumor_inoculation Tumor Cell Inoculation start->tumor_inoculation randomization Randomization of Mice into Groups tumor_inoculation->randomization treatment Treatment with dmPGA1 or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring data_collection Data Collection (Tumor Volume, Survival) monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo anti-tumor efficacy studies in mice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 16,16-Dimethyl prostaglandin (B15479496) A1 is critical for maintaining a secure research environment and ensuring regulatory adherence. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound, thereby minimizing risks and promoting responsible laboratory waste management.

Step-by-Step Disposal Protocol

The proper disposal of 16,16-Dimethyl prostaglandin A1, like any laboratory chemical, begins with the fundamental principle of waste minimization.[2][3] Researchers should strive to order only the necessary quantities of the chemical to reduce the generation of surplus material.[2]

1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is crucial to be equipped with the appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Protective gloves: To prevent skin contact.

  • Eye protection: Safety glasses or goggles are essential to shield from potential splashes.

  • Protective clothing: A lab coat or other suitable attire should be worn.

2. Waste Collection and Segregation: Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4][5]

  • Designated Waste Container: Collect waste this compound in a designated, compatible, and leak-proof container.[4] The container must have a secure screw cap and be in good condition.[5][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.[4][7] The date of waste accumulation should also be noted.[7]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[8] For instance, organic solvents should be collected separately from inorganic waste.[6]

3. Storage: Waste containers must be stored in a designated satellite accumulation area (SAA) within the laboratory.[2][5]

  • Location: The SAA should be at or near the point of waste generation.[9]

  • Containment: Store waste containers in secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[4]

  • Closure: Keep waste containers tightly closed except when adding waste.[2][6]

4. Disposal: The final disposal of this compound must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.

Quantitative Data Summary

For general laboratory chemical waste, the following quantitative guidelines are often applied. Always confirm these with your institution's specific policies.

ParameterGuidelineSource
Maximum Container Size (Lab Setting) Generally, avoid containers larger than 10 liters for ease of handling.[6]
Maximum Weight per Container Should be manageable, often with a recommended maximum of 15 kg.[7]
Satellite Accumulation Area (SAA) Limit Up to 25 gallons of chemical waste in laboratory SAAs.[9]
"Empty" Container Residue Limit No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal.[3]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental use, refer to relevant published literature, such as studies on its effects on viral replication.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don Appropriate Personal Protective Equipment (PPE) B Step 2: Collect Waste in a Designated & Labeled Container A->B C Step 3: Segregate from Incompatible Waste Streams B->C D Step 4: Store Securely in a Satellite Accumulation Area (SAA) C->D E Step 5: Arrange for Pickup by EHS or Licensed Contractor D->E F Proper & Compliant Disposal E->F

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 16,16-Dimethyl Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

16,16-Dimethyl prostaglandin (B15479496) A1 is a potent synthetic analog of prostaglandin A1, requiring stringent safety protocols to protect laboratory personnel from potential health risks.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a research environment. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory setting.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for 16,16-Dimethyl prostaglandin A1.

PropertyValue
Molecular Formula C₂₂H₃₆O₄
Formula Weight 364.5 g/mol
Purity ≥98%
UV Maximum 214.67 nm
Storage Temperature -20°C
Solubility (DMF) >75 mg/mL
Solubility (DMSO) >50 mg/mL
Solubility (Ethanol) >100 mg/mL
Solubility (PBS, pH 7.2) >2.4 mg/mL

Personal Protective Equipment (PPE)

Due to the potent nature of prostaglandins, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[1] The following PPE should be worn at all times when handling this compound.

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves are required.[2][3] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste.[2] The inner glove should be removed upon leaving the designated handling area.

  • Gown: A disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is essential.[2][3] The gown should have long sleeves and tight-fitting cuffs.[2]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields or safety goggles are the minimum requirement.[4] A full-face shield is recommended when there is a risk of splashes.[3][5]

  • Respiratory Protection: For handling the powdered form of the compound or when there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[5]

  • Hair and Shoe Covers: Disposable head/hair covers and shoe covers should be worn to prevent the spread of contamination.[3]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The compound should be stored in its original, tightly sealed container in a designated, properly labeled, and ventilated freezer at -20°C.

  • Access to the storage area should be restricted to authorized personnel.[6]

2. Preparation for Use:

  • All handling of this compound should be conducted in a designated containment area, such as a chemical fume hood, biological safety cabinet, or glove box, to minimize exposure.[6]

  • Before handling, ensure that all necessary PPE is correctly donned.

  • Prepare all necessary equipment and reagents in the containment area to avoid unnecessary movement in and out of the designated space.

3. Handling and Experimentation:

  • When weighing the solid compound, use a containment balance enclosure if available. Open handling of the powder is strongly discouraged.[7]

  • To prepare solutions, slowly add the solvent to the vial containing the compound to avoid splashing.

  • Use dedicated, clearly labeled equipment (e.g., spatulas, glassware, pipettes) for handling this compound.

  • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

4. Spill Management:

  • In the event of a spill, evacuate the area and alert others.

  • For small spills (less than 5 ml or 5 g), trained personnel wearing appropriate PPE should contain the spill with an absorbent material, clean the area with a suitable solvent, and then decontaminate the area.[8]

  • For large spills, evacuate the laboratory, restrict access, and contact the institution's environmental health and safety department.[8]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All waste generated from handling this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated as cytotoxic or potent compound waste.[9]

2. Waste Containers:

  • Use rigid, leak-proof, and clearly labeled containers for all cytotoxic waste.[9][10]

  • Sharps, such as needles and syringes, must be disposed of in a designated cytotoxic sharps container.[9][11]

  • Non-sharp solid waste should be placed in thick, labeled plastic bags within a rigid secondary container.[10][11]

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste must be collected and disposed of by a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[9]

  • Maintain a detailed log of all disposed waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive & Inspect store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe prep_area Prepare Containment Area ppe->prep_area weigh Weigh in Containment prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate spill Spill? experiment->spill segregate Segregate Waste decontaminate->segregate containerize Use Labeled Containers segregate->containerize dispose Dispose via Contractor containerize->dispose spill_response Follow Spill Protocol spill->spill_response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.